molecular formula C7H12O B1231225 4-Hepten-2-one CAS No. 24332-22-7

4-Hepten-2-one

Cat. No.: B1231225
CAS No.: 24332-22-7
M. Wt: 112.17 g/mol
InChI Key: VQKIKHHXFHNXJT-UHFFFAOYSA-N
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Description

4-Hepten-2-one is an unsaturated ketone with the molecular formula C7H12O and a molecular weight of 112.17 g/mol . The (E)-stereoisomer, also known as trans-4-hepten-2-one, is a specific compound of interest with the CAS Registry Number 36678-43-0 . This compound is identified as a natural substance and has been found as a constituent in various natural sources, including banana fruit . As a flavor and fragrance molecule, it is part of the study of volatile organic compounds in food and natural product chemistry. Researchers value this compound as a building block or intermediate in organic synthesis and chemical research. Its structure, featuring a ketone group and a double bond, makes it a candidate for further chemical transformations and study in reaction mechanisms. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and handle this chemical with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hept-4-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h4-5H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKIKHHXFHNXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201319084
Record name 4-Hepten-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24332-22-7
Record name 4-Hepten-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24332-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hepten-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Elusive Presence of 4-Hepten-2-one in Fruits: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current scientific understanding of the natural occurrence of 4-Hepten-2-one in fruits. While the presence of this compound in fruit matrices is noted in chemical databases, a thorough review of published scientific literature reveals a conspicuous absence of quantitative data and specific experimental protocols for its isolation and characterization. This document summarizes the available information, highlights the prevalence of its isomers, and provides a generalized experimental framework for the analysis of such volatile compounds in fruits.

Natural Occurrence of this compound in Fruits: A Scarcity of Data

In contrast, a significant body of research exists on the natural occurrence of its isomers, most notably 6-methyl-5-hepten-2-one (sulcatone). This ketone is a well-documented volatile organic compound contributing to the characteristic aroma of various plants and fruits.[2]

Quantitative Data Summary

Due to the lack of specific quantitative studies on this compound in fruits, a data table summarizing its concentration in various fruit matrices cannot be provided at this time. The table below reflects this current knowledge gap.

Fruit SpeciesCultivarTissueConcentration RangeAnalytical MethodReference
Not ReportedNot ReportedNot ReportedDetected, but not quantifiedNot Specified--INVALID-LINK--, --INVALID-LINK--

Biosynthesis of Ketones in Fruits

The biosynthetic pathways leading to the formation of C7 ketones like this compound in plants are not fully elucidated. However, the formation of many fruit volatiles, including ketones, is generally understood to originate from the degradation of larger molecules such as fatty acids, amino acids, and carotenoids.[3][4][5]

Fatty acids are major precursors for a wide range of aroma compounds.[3] Through processes like β-oxidation and the lipoxygenase (LOX) pathway, long-chain fatty acids are broken down into smaller, more volatile molecules, including aldehydes and alcohols, which can be further converted to ketones.[3] The degradation of carotenoids is another significant source of ketones in fruits, leading to the formation of norisoprenoids which contribute to floral and fruity aromas.[6]

Experimental Protocols for Volatile Compound Analysis in Fruits

While a specific protocol for this compound is not available, the following outlines a general and widely adopted methodology for the analysis of volatile organic compounds (VOCs) in a fruit matrix using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is suitable for the detection of trace levels of ketones like this compound.

Objective

To extract, separate, identify, and semi-quantify volatile compounds from a fruit sample.

Materials and Reagents
  • Fruit sample

  • Sodium chloride (NaCl)

  • Internal standard (e.g., 2-octanone, for semi-quantification)

  • Ultrapure water

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Sample Preparation
  • Homogenize a representative portion of the fruit sample (e.g., 5 g of pulp) using a blender or food processor.

  • Transfer the homogenized sample into a 20 mL headspace vial.

  • Add 2 g of NaCl to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds.

  • Add a known amount of the internal standard solution.

  • Seal the vial tightly with the screw cap.

HS-SPME Procedure
  • Place the vial in a heating block or water bath equipped with an agitator.

  • Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

  • Expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 30-60 minutes) while maintaining the temperature and agitation.

  • Retract the fiber into the needle and immediately introduce it into the GC injection port for thermal desorption.

GC-MS Analysis
  • Injector: Set to a high temperature (e.g., 250 °C) in splitless mode to ensure efficient thermal desorption of the analytes from the SPME fiber.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: A typical program might be:

    • Initial temperature of 40 °C, hold for 2 minutes.

    • Ramp to 150 °C at a rate of 3 °C/min.

    • Ramp to 240 °C at a rate of 10 °C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Data Analysis
  • Identify the compounds by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

  • Semi-quantify the identified compounds by comparing their peak areas to the peak area of the internal standard.

Visualizations

The following diagrams illustrate the general workflow for the analysis of volatile compounds in fruits and a conceptual representation of the biosynthesis of fruit aromas.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Fruit Fruit Sample Homogenization Homogenization Fruit->Homogenization Vial Transfer to Vial + NaCl + IS Homogenization->Vial Equilibration Equilibration (Heating & Agitation) Vial->Equilibration SPME HS-SPME Equilibration->SPME Desorption Thermal Desorption SPME->Desorption GCMS GC-MS Analysis Data Data Analysis (Identification & Semi-quantification) GCMS->Data Desorption->GCMS

Caption: A generalized workflow for the analysis of volatile compounds in fruits using HS-SPME-GC-MS.

Biosynthesis_Pathway cluster_precursors Primary Metabolites cluster_pathways Biosynthetic Pathways cluster_intermediates Intermediate Volatiles Fatty Acids Fatty Acids Beta-Oxidation Beta-Oxidation Fatty Acids->Beta-Oxidation LOX Pathway LOX Pathway Fatty Acids->LOX Pathway Amino Acids Amino Acids Degradation Degradation Amino Acids->Degradation Carotenoids Carotenoids Carotenoids->Degradation Aldehydes Aldehydes Beta-Oxidation->Aldehydes LOX Pathway->Aldehydes Degradation->Aldehydes Alcohols Alcohols Degradation->Alcohols Aldehydes->Alcohols Ketones Ketones Aldehydes->Ketones Alcohols->Ketones

Caption: A conceptual diagram illustrating the general biosynthetic origins of fruit aroma compounds, including ketones.

References

Biosynthesis of 4-Hepten-2-one in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hepten-2-one is a volatile organic compound found in various plants, contributing to their characteristic aroma. While the complete biosynthetic pathway of this compound in plants has not been fully elucidated, current research suggests a putative pathway involving the oxidative degradation of polyunsaturated fatty acids. This technical guide provides a comprehensive overview of the proposed biosynthesis, drawing parallels with the formation of structurally similar unsaturated ketones in plants. This document outlines the key enzymatic steps, potential precursors, and regulatory aspects. Furthermore, it includes detailed, generalized experimental protocols for the elucidation of this pathway and presents the information in a structured format for researchers, scientists, and professionals in drug development.

Introduction

This compound is a naturally occurring methyl ketone that has been identified as a volatile constituent in plants such as corn (Zea mays) and banana (Musa spp.).[1][2] Its presence in the plant kingdom points to an underlying biosynthetic machinery. Understanding the formation of such compounds is crucial for various applications, including the development of flavor and fragrance compounds, as well as for metabolic engineering of crops. This guide synthesizes the current understanding and proposes a putative biosynthetic pathway for this compound based on analogous pathways for other unsaturated ketones in plants.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the lipoxygenase (LOX) pathway, which is responsible for the formation of numerous volatile compounds in plants from the breakdown of polyunsaturated fatty acids (PUFAs). The proposed precursor for a C7 ketone like this compound is linoleic acid (a C18:2 fatty acid).

The key enzymatic steps are proposed as follows:

  • Lipoxygenase (LOX) Action : The pathway is initiated by the action of lipoxygenase on a polyunsaturated fatty acid, such as linoleic acid. LOX introduces a hydroperoxy group at a specific position.

  • Hydroperoxide Lyase (HPL) Cleavage : The resulting hydroperoxide is then cleaved by a hydroperoxide lyase (HPL), leading to the formation of an aldehyde and a C12-oxo-acid.

  • Isomerization and Reduction/Oxidation : The initially formed aldehyde can undergo isomerization. Subsequent enzymatic reduction or oxidation steps would lead to the final ketone product.

This proposed pathway is analogous to the formation of other well-characterized plant volatiles.

Visualization of the Putative Biosynthetic Pathway

Putative Biosynthetic Pathway of this compound Linoleic Acid Linoleic Acid Hydroperoxy Linoleic Acid Hydroperoxy Linoleic Acid Linoleic Acid->Hydroperoxy Linoleic Acid Lipoxygenase (LOX) Aldehyde Intermediate Aldehyde Intermediate Hydroperoxy Linoleic Acid->Aldehyde Intermediate Hydroperoxide Lyase (HPL) This compound This compound Aldehyde Intermediate->this compound Isomerization & Reduction/Oxidation Experimental Workflow for Pathway Elucidation cluster_0 Phase 1: Identification cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: In Vivo Validation Plant Tissue Selection Plant Tissue Selection Volatile Extraction Volatile Extraction Plant Tissue Selection->Volatile Extraction GC-MS Analysis GC-MS Analysis Volatile Extraction->GC-MS Analysis Identification of this compound Identification of this compound GC-MS Analysis->Identification of this compound Protein Extraction Protein Extraction Identification of this compound->Protein Extraction Enzyme Assays Enzyme Assays Protein Extraction->Enzyme Assays Kinetic Analysis Kinetic Analysis Enzyme Assays->Kinetic Analysis Confirmation of Enzymatic Activity Confirmation of Enzymatic Activity Kinetic Analysis->Confirmation of Enzymatic Activity Gene Identification Gene Identification Confirmation of Enzymatic Activity->Gene Identification Gene Silencing/Overexpression Gene Silencing/Overexpression Gene Identification->Gene Silencing/Overexpression Metabolite Profiling Metabolite Profiling Gene Silencing/Overexpression->Metabolite Profiling Pathway Validation Pathway Validation Metabolite Profiling->Pathway Validation Regulatory Signaling Pathway Herbivory/Pathogen Attack Herbivory/Pathogen Attack Jasmonic Acid Signaling Jasmonic Acid Signaling Herbivory/Pathogen Attack->Jasmonic Acid Signaling Transcription Factor Activation Transcription Factor Activation Jasmonic Acid Signaling->Transcription Factor Activation Upregulation of LOX and HPL genes Upregulation of LOX and HPL genes Transcription Factor Activation->Upregulation of LOX and HPL genes Increased this compound Biosynthesis Increased this compound Biosynthesis Upregulation of LOX and HPL genes->Increased this compound Biosynthesis

References

Unveiling the Scent of Attraction: A Technical Guide to Characterizing 4-Hepten-2-one as a Putative Insect Sex Pheromone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While 4-Hepten-2-one is a known volatile organic compound, extensive literature searches did not yield specific studies definitively identifying it as a putative sex pheromone for a particular insect species. Therefore, this technical guide utilizes this compound as a hypothetical candidate to illustrate the comprehensive experimental workflow and data interpretation required for the identification and characterization of a novel insect sex pheromone. The data presented herein is illustrative and not based on empirical results for this specific compound.

Introduction

Insect sex pheromones are critical chemical signals that mediate mating behavior, playing a vital role in species recognition and reproductive success.[1][2] The identification and synthesis of these pheromones have paved the way for innovative and environmentally benign pest management strategies.[3] This guide provides a detailed technical framework for the systematic investigation of a candidate compound, this compound, as a putative insect sex pheromone in a hypothetical insect species, Insectus fictitious. The methodologies outlined below represent the standard pipeline for moving from initial observation to behavioral validation.

Pheromone Collection and Chemical Analysis

The initial step involves the collection of volatile compounds from sexually mature female Insectus fictitious during their calling (pheromone-releasing) period.

Experimental Protocol: Volatile Collection

  • Insect Rearing: Rear Insectus fictitious under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod) to ensure a steady supply of virgin individuals.

  • Calling Behavior Observation: Determine the peak calling period of virgin females through behavioral observation.

  • Aeration Setup: Place calling virgin females in a clean glass chamber.

  • Volatile Trapping: Draw purified air over the insects and through an adsorbent filter (e.g., Porapak Q) for a set duration (e.g., 4-6 hours) to trap the emitted volatiles.

  • Elution: Elute the trapped volatiles from the adsorbent using a minimal volume of high-purity solvent (e.g., hexane or dichloromethane).

  • Chemical Analysis: Concentrate the eluate and analyze it using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the chemical constituents. In our hypothetical scenario, this analysis reveals the presence of this compound.

Electrophysiological Assays

Electroantennography (EAG) and Single Sensillum Recording (SSR) are pivotal techniques to determine if the insect's antennae can detect the candidate pheromone.[4][5][6][7]

Electroantennography (EAG)

EAG measures the overall electrical response of the entire antenna to an odorant stimulus.[5]

Experimental Protocol: Electroantennography (EAG)

  • Antenna Preparation: Excise an antenna from a male Insectus fictitious and mount it between two electrodes containing a conductive solution.

  • Stimulus Delivery: Deliver a puff of air carrying a known concentration of synthetic this compound over the antenna.

  • Signal Recording: Record the resulting depolarization of the antennal membrane using an amplifier and data acquisition software.

  • Dose-Response: Test a range of concentrations to establish a dose-response relationship.

Hypothetical Quantitative Data: EAG Responses of Male Insectus fictitious to this compound

Concentration (µg/µl)Mean EAG Response (mV) ± SD (n=10)
0.0010.2 ± 0.05
0.010.8 ± 0.12
0.12.5 ± 0.3
15.1 ± 0.6
105.3 ± 0.5
Control (Hexane)0.1 ± 0.03
Single Sensillum Recording (SSR)

SSR allows for the measurement of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum, providing a much finer resolution of neural response.[4][7]

Experimental Protocol: Single Sensillum Recording (SSR)

  • Insect Preparation: Immobilize a male Insectus fictitious in a holder, exposing the antennae.

  • Electrode Placement: Insert a recording electrode into the base of a target sensillum (e.g., sensilla trichodea) and a reference electrode into the eye.

  • Stimulus Delivery: Deliver a continuous stream of purified air over the antenna, with puffs of this compound introduced into the airstream.

  • Spike Sorting and Analysis: Record the neuronal firing rate and analyze the spike frequency in response to the stimulus.

Hypothetical Quantitative Data: SSR Responses of OSNs in Male Insectus fictitious to this compound

StimulusMean Firing Rate (spikes/s) ± SD (n=10)
This compound (1 µg)85 ± 12
Control (Hexane)5 ± 2

Behavioral Assays

Behavioral assays are essential to confirm that the candidate pheromone elicits a behavioral response consistent with mate attraction.

Y-Tube Olfactometer

A Y-tube olfactometer provides a simple choice test to determine if an insect is attracted to, repelled by, or indifferent to an odor.

Experimental Protocol: Y-Tube Olfactometer Assay

  • Setup: Place a Y-tube olfactometer in a controlled environment with uniform lighting and airflow.

  • Odor Introduction: Introduce a stream of air containing this compound into one arm of the Y-tube and a control (solvent only) stream into the other arm.

  • Insect Release: Release a single male Insectus fictitious at the base of the Y-tube.

  • Choice Recording: Record which arm the insect first enters and the time spent in each arm over a set period (e.g., 5 minutes).

Hypothetical Quantitative Data: Y-Tube Olfactometer Choices of Male Insectus fictitious

Treatment ArmControl ArmNo Choice
This compoundHexane
78%18%4%
(n=50, Chi-square test, p < 0.001)
Wind Tunnel Assay

A wind tunnel assay allows for the observation of more complex, natural behaviors such as upwind flight and source location.

Experimental Protocol: Wind Tunnel Assay

  • Setup: Place a wind tunnel in a dark room with controlled airflow and a point source for odor release at the upwind end.

  • Odor Release: Release a plume of this compound from the point source.

  • Insect Release: Release a male Insectus fictitious on a platform at the downwind end of the tunnel.

  • Behavioral Observation: Record key behaviors such as taking flight, upwind flight, casting (zigzagging flight), and contact with the odor source.

Hypothetical Quantitative Data: Wind Tunnel Behaviors of Male Insectus fictitious

BehaviorResponse to this compound (%) (n=50)Response to Control (%) (n=50)
Taking Flight9210
Upwind Flight854
Source Contact760

Signaling Pathways and Experimental Workflows

The perception of this compound by Insectus fictitious would initiate a cascade of events within the olfactory sensory neurons, leading to a behavioral response. The experimental workflow follows a logical progression from chemical identification to behavioral validation.

olfactory_signaling_pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Dendrite PBP Pheromone Binding Protein OR Odorant Receptor (OR) PBP->OR Transport & Delivery Pheromone This compound Pheromone->PBP Binding IonChannel Ion Channel (Gated) OR->IonChannel Activation Orco Orco (Co-receptor) Orco->IonChannel Co-activation Depolarization Depolarization IonChannel->Depolarization Ion Influx ActionPotential Action Potential (Signal to Brain) Depolarization->ActionPotential

Caption: Generalized insect olfactory signaling pathway.

experimental_workflow Collection Volatile Collection from Calling Females GCMS GC-MS Analysis (Identification of this compound) Collection->GCMS Synthesis Chemical Synthesis of This compound Standard GCMS->Synthesis EAG Electroantennography (EAG) (Antennal Detection) Synthesis->EAG SSR Single Sensillum Recording (SSR) (Neuronal Tuning) Synthesis->SSR Behavior Behavioral Assays (Y-Tube & Wind Tunnel) Synthesis->Behavior Confirmation Confirmation as Putative Sex Pheromone EAG->Confirmation SSR->Confirmation Behavior->Confirmation

Caption: Experimental workflow for pheromone identification.

Conclusion

This technical guide outlines a systematic and multi-tiered approach to investigate a candidate compound, such as this compound, as a putative insect sex pheromone. The combination of chemical analysis, electrophysiology, and behavioral assays provides a robust framework for elucidating the role of volatile compounds in insect chemical communication. While the data presented for this compound is hypothetical, the described protocols and workflows are directly applicable to real-world research endeavors in chemical ecology and the development of novel pest management solutions. The successful identification of new sex pheromones holds significant promise for advancing sustainable agriculture and protecting ecosystems.

References

An In-depth Technical Guide to the Chemical Properties of (E)-4-Hepten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of (E)-4-Hepten-2-one, tailored for researchers, scientists, and professionals in drug development. This document summarizes key data, outlines experimental protocols, and illustrates relevant chemical principles.

Chemical and Physical Properties

(E)-4-Hepten-2-one is a methyl ketone and an olefinic compound, classified as an oxygenated hydrocarbon.[1] It is recognized as a metabolite and has been detected in fruits, suggesting it could be a potential biomarker for the consumption of these foods.

General Properties
PropertyValueSource
Molecular Formula C₇H₁₂O[1]
Molecular Weight 112.17 g/mol [1]
IUPAC Name (E)-hept-4-en-2-one[1]
CAS Number 36678-43-0[1]
Canonical SMILES CC/C=C/CC(=O)C[1]
InChI Key VQKIKHHXFHNXJT-SNAWJCMRSA-N[1]
Physical Properties
PropertyValueNotes
Boiling Point 149-150 °C (estimated)For (E)-4-Hepten-2-one[2]
156-157 °C @ 760 mmHgExperimental for (E)-2-Hepten-4-one[3]
Melting Point Not available
Density 0.8618 g/cm³ (estimate)For 4-Hepten-2-one[4]
0.845-0.852 g/mLExperimental for (E)-2-Hepten-4-one[3]
Refractive Index 1.4290 (estimate)For this compound[4]
1.440-1.445Experimental for (E)-2-Hepten-4-one[3]
Water Solubility 5445 mg/L @ 25 °C (estimated)[2]
LogP 1.725 (estimated)[2]
Spectroscopic Data

Spectroscopic data for (E)-4-Hepten-2-one is available across various databases, providing insight into its structural features.

SpectroscopyData Summary
¹H NMR Data not explicitly found in searches. Predicted shifts would show signals for the methyl ketone, the ethyl group, the methylene group adjacent to the carbonyl, and the vinylic protons, with a large coupling constant for the trans-alkene protons.
¹³C NMR Data not explicitly found in searches. Predicted chemical shifts would include a peak for the carbonyl carbon (~208 ppm), two peaks for the sp² carbons of the double bond (~120-140 ppm), and peaks for the sp³ carbons of the methyl and ethyl groups.
Infrared (IR) FTIR and ATR-IR spectra are available.[1] Key absorptions are expected for the C=O stretch of the ketone (around 1715 cm⁻¹ for a saturated ketone, potentially shifted to a lower wavenumber due to conjugation) and the C=C stretch of the alkene (around 1650 cm⁻¹). The trans C-H bend of the alkene would appear around 965 cm⁻¹.
Mass Spectrometry (MS) GC-MS data is available.[1] The molecular ion peak would be at m/z = 112. Common fragmentation patterns for ketones include alpha-cleavage (loss of methyl or propyl group) and McLafferty rearrangement.
Raman FT-Raman spectra are available.[1]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of (E)-4-Hepten-2-one was not found in the performed searches. However, a general method for a structurally similar compound, (E)-3-Hepten-2-one, via an aldol condensation of butyraldehyde and acetone is available and can be adapted.

Synthesis of (E)-3-Hepten-2-one (Adaptable for (E)-4-Hepten-2-one)

This protocol describes the synthesis of (E)-3-Hepten-2-one, which can be modified for (E)-4-Hepten-2-one by using propanal instead of butyraldehyde.

Reaction: Propanal + Acetone → (E)-4-Hepten-2-one

Materials:

  • Propanal

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Potassium bisulfate (KHSO₄) solution (1 N)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

Procedure:

  • A solution of NaOH (0.5 g) in water (10.0 mL) and acetone (10 mmol) in ethanol (15 mL) is prepared in a round-bottom flask at 0 °C.

  • Propanal (10 mmol) is added gradually to the stirred mixture.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by adding 1 N KHSO₄ solution until the pH is approximately 6.

  • The product is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Synthesis_Workflow reagents Propanal + Acetone (in Ethanol/Water) reaction_conditions NaOH (catalyst) 0°C to Room Temp. reagents->reaction_conditions Aldol Condensation workup Quench (KHSO₄) Extraction (Ether) reaction_conditions->workup Reaction Mixture purification Drying (Na₂SO₄) Concentration Flash Chromatography workup->purification Crude Product product (E)-4-Hepten-2-one purification->product Purified Product

Caption: Adapted synthesis workflow for (E)-4-Hepten-2-one.

Reactivity and Stability

As an α,β-unsaturated ketone, (E)-4-Hepten-2-one exhibits reactivity at both the carbonyl group and the carbon-carbon double bond. The conjugation of the double bond with the carbonyl group influences its reactivity, making the β-carbon electrophilic and susceptible to nucleophilic attack (conjugate or 1,4-addition).

Nucleophilic Addition

Nucleophiles can add to either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition). The reaction pathway is dependent on the nature of the nucleophile.

  • 1,2-Addition: Strong, hard nucleophiles such as Grignard reagents and organolithium compounds preferentially attack the carbonyl carbon.

  • 1,4-Addition (Conjugate Addition): Weaker, soft nucleophiles like amines, cyanides, and Gilman reagents (organocuprates) tend to add to the β-carbon.

Nucleophilic_Addition cluster_strong Strong Nucleophiles (e.g., Grignard, Organolithium) cluster_weak Weak Nucleophiles (e.g., Amines, Cyanides, Gilman Reagents) start (E)-4-Hepten-2-one nuc Nucleophile (Nu⁻) add_1_2 1,2-Addition Product (Attack at Carbonyl Carbon) nuc->add_1_2 1,2-Addition add_1_4 1,4-Addition Product (Attack at β-Carbon) nuc->add_1_4 1,4-Addition strong_nuc RMgX, RLi strong_nuc->add_1_2 weak_nuc R₂NH, CN⁻, R₂CuLi weak_nuc->add_1_4

Caption: Pathways of nucleophilic addition to an α,β-unsaturated ketone.

Electrophilic Addition

The electron-withdrawing nature of the carbonyl group deactivates the C=C double bond towards electrophilic attack compared to a simple alkene. When electrophilic addition does occur, the regioselectivity is controlled by the formation of a resonance-stabilized carbocation intermediate.

Stability

Information regarding the specific stability and degradation pathways of (E)-4-Hepten-2-one is limited. As with many unsaturated ketones, it may be susceptible to polymerization and oxidation over time, especially when exposed to light, air, or heat.

Biological Activity and Signaling Pathways

There is a lack of specific information in the searched literature regarding the biological activity and involvement in signaling pathways of (E)-4-Hepten-2-one. A related compound, 6-methyl-5-hepten-2-one, has been reported to possess antioxidant properties. Further research is needed to determine if (E)-4-Hepten-2-one exhibits similar or other biological activities.

Conclusion

(E)-4-Hepten-2-one is a molecule of interest due to its presence in natural sources and its potential as a biomarker. While a complete experimental dataset for its physical and chemical properties is not yet available, this guide consolidates the existing computed data and provides context through the properties of similar compounds. The reactivity of (E)-4-Hepten-2-one is characteristic of α,β-unsaturated ketones, with a propensity for nucleophilic addition. Further experimental investigation is required to fully elucidate its properties, synthetic pathways, and potential biological roles.

References

Spectroscopic Data of cis-4-Hepten-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Hepten-2-one, also known as (Z)-4-Hepten-2-one, is an organic compound with the chemical formula C₇H₁₂O.[1] As an unsaturated ketone, its chemical properties and spectroscopic characteristics are of interest in various fields of chemical research and development. This technical guide provides a summary of the expected spectroscopic data for cis-4-Hepten-2-one, based on established principles of spectroscopy and data from analogous compounds, due to the limited availability of experimentally derived spectra in public databases. Detailed, generalized experimental protocols for acquiring such data are also presented.

Spectroscopic Data Summary

Table 1: Expected ¹H NMR Spectral Data for cis-4-Hepten-2-one
Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 5.4 - 5.6m2HH-4, H-5 (vinylic)
~ 3.1 - 3.2d2HH-3 (allylic)
~ 2.1s3HH-1 (methyl ketone)
~ 2.0 - 2.1m2HH-6 (allylic)
~ 0.9 - 1.0t3HH-7 (ethyl)

Note: Predicted values. Actual chemical shifts and coupling constants may vary.

Table 2: Expected ¹³C NMR Spectral Data for cis-4-Hepten-2-one
Chemical Shift (δ) (ppm)Assignment
~ 208C-2 (C=O)
~ 130C-5 (vinylic)
~ 125C-4 (vinylic)
~ 45C-3 (allylic)
~ 30C-1 (methyl ketone)
~ 20C-6 (allylic)
~ 14C-7 (ethyl)

Note: Predicted values. Actual chemical shifts may vary.

Table 3: Expected Key IR Absorptions for cis-4-Hepten-2-one
Wavenumber (cm⁻¹)Functional Group
~ 3010-3040C-H stretch (vinylic)
~ 2850-2960C-H stretch (aliphatic)
~ 1715C=O stretch (ketone)
~ 1650C=C stretch (cis-alkene)
~ 675-730C-H bend (cis-alkene, out-of-plane)

Note: Predicted values. Actual absorption frequencies may vary.

Table 4: Expected Mass Spectrometry Fragmentation for cis-4-Hepten-2-one
m/zInterpretation
112Molecular Ion [M]⁺
97[M - CH₃]⁺
83[M - C₂H₅]⁺
69[M - CH₃CO]⁺
55McLafferty rearrangement product
43[CH₃CO]⁺ (Base Peak)

Note: Fragmentation patterns are predicted based on common pathways for ketones and alkenes.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in cis-4-Hepten-2-one by measuring the absorption of infrared radiation.

  • Methodology (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place a small drop of neat cis-4-Hepten-2-one directly onto the center of the ATR crystal.

    • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • After analysis, clean the ATR crystal thoroughly with a suitable solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of cis-4-Hepten-2-one.

  • Methodology (¹H and ¹³C NMR):

    • Prepare the sample by dissolving approximately 5-20 mg of cis-4-Hepten-2-one in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

    • Wipe the outside of the NMR tube clean and place it in a spinner turbine, adjusting the depth according to the spectrometer's gauge.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity across the sample.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Acquire the NMR data using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay). For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To separate cis-4-Hepten-2-one from any impurities and determine its molecular weight and fragmentation pattern.

  • Methodology:

    • Prepare a dilute solution of cis-4-Hepten-2-one in a volatile organic solvent (e.g., dichloromethane or hexane).

    • Inject a small volume (typically 1 µL) of the solution into the GC injection port. The high temperature of the port volatilizes the sample.

    • The vaporized sample is carried by an inert gas (e.g., helium) onto a capillary column. The column is housed in an oven that follows a programmed temperature ramp to separate compounds based on their boiling points and interactions with the column's stationary phase.

    • As compounds elute from the column, they enter the mass spectrometer's ion source (typically using electron ionization, EI).

    • In the ion source, molecules are bombarded with high-energy electrons, causing them to ionize and fragment.

    • The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion at each m/z value, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like cis-4-Hepten-2-one.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of cis-4-Hepten-2-one Sample Pure Sample of cis-4-Hepten-2-one FTIR FT-IR Spectroscopy Sample->FTIR NMR NMR Spectroscopy Sample->NMR GCMS GC-MS Sample->GCMS IR_Data IR Spectrum (Functional Groups) FTIR->IR_Data NMR_Data 1H & 13C NMR Spectra (C-H Framework) NMR->NMR_Data MS_Data Mass Spectrum (Molecular Weight & Fragmentation) GCMS->MS_Data Structure_Elucidation Structure Elucidation IR_Data->Structure_Elucidation NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Logical workflow for the spectroscopic analysis of cis-4-Hepten-2-one.

References

An In-depth Technical Guide to the Isomers of 4-Hepten-2-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the isomers of 4-hepten-2-one, including their IUPAC nomenclature, CAS numbers, and relevant experimental protocols. This information is intended to support researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Isomers of Hepten-2-one: A Comparative Overview

The molecular formula C₇H₁₂O represents numerous structural and stereoisomers of hepten-2-one. These isomers, which differ in the position of the carbon-carbon double bond and the geometry around it, exhibit distinct physical and chemical properties. A thorough understanding of these isomers is crucial for their accurate identification, synthesis, and application in research and development.

The table below summarizes the key isomers of hepten-2-one, providing their standardized IUPAC names and Chemical Abstracts Service (CAS) numbers for unambiguous identification.

IUPAC NameCAS Number
Stereoisomers of this compound
(E)-4-Hepten-2-one36678-43-0[1]
(Z)-4-Hepten-2-oneNot explicitly found, often grouped with the general CAS number for this compound (24332-22-7)[1]
Positional Isomers of Hepten-2-one
1-Hepten-3-one2918-13-0[2][3][4][5]
(E)-2-Hepten-4-one4643-25-8
3-Hepten-2-one (isomer unspecified)5609-09-6[6]
(E)-3-Hepten-2-one1119-44-4[7][8][9]
5-Hepten-2-one (isomer unspecified)6714-00-7[10][11][12][13]
(E)-5-Hepten-2-one1071-94-9[14]
6-Hepten-2-one21889-88-3[15][16]
Branched Isomers of Hepten-2-one
6-Methyl-5-hepten-2-one110-93-0[17][18][19][20][21]
6-Methyl-6-hepten-2-one10408-15-8[22][23][24][25]
(Z)-4-Hepten-2-one, 6-methyl-104728-06-5[26]
5-Methyl-2-hepten-4-one (predominantly trans)81925-81-7[27][28]
3-Methyl-3-hepten-5-one1447-26-3[29]
6-Methylhept-5-en-3-one86883-66-1[30]
(Z)-5-Methylhept-4-en-3-oneNot explicitly found

Isomeric Relationships

The relationship between the stereoisomers and positional isomers of hepten-2-one can be visualized as follows:

isomers cluster_stereoisomers Stereoisomers of this compound cluster_positional Positional Isomers (Hepten-2-one Backbone) E_4_hepten_2_one (E)-4-Hepten-2-one Z_4_hepten_2_one (Z)-4-Hepten-2-one E_4_hepten_2_one->Z_4_hepten_2_one Geometric Isomers _4_hepten_2_one This compound _4_hepten_2_one->E_4_hepten_2_one _4_hepten_2_one->Z_4_hepten_2_one _1_hepten_3_one 1-Hepten-3-one _2_hepten_4_one 2-Hepten-4-one _3_hepten_2_one 3-Hepten-2-one _5_hepten_2_one 5-Hepten-2-one _6_hepten_2_one 6-Hepten-2-one

Isomeric relationships of this compound.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of hepten-2-one isomers are critical for obtaining pure compounds and accurate data. Below are protocols for key experimental procedures.

Synthesis of 6-Methyl-4-hepten-2-one via Aldol Condensation

This protocol describes a common method for the synthesis of a branched isomer of hepten-2-one.

Materials:

  • Acetone

  • Isobutyraldehyde

  • Aqueous sodium hydroxide solution

  • Ice bath

  • Round-bottom flask with magnetic stirrer and dropping funnel

  • Dilute hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine acetone and the aqueous sodium hydroxide solution. Cool the mixture to 0-5 °C using an ice bath.

  • Controlled Addition: Slowly add isobutyraldehyde dropwise to the cooled and stirred acetone-base mixture over 1-2 hours. Maintaining a low temperature is crucial to control the reaction rate.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Neutralize the reaction mixture with dilute HCl until slightly acidic. Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator. Purify the crude product by fractional distillation under reduced pressure.

Analysis of Hepten-2-one Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like hepten-2-one isomers.

Sample Preparation:

  • For samples in a complex matrix, such as biological fluids or natural products, a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can be employed.

  • For LLE, homogenize the sample and extract with an organic solvent (e.g., a mixture of n-hexane and ethyl acetate).

  • An internal standard should be added for accurate quantification.

GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, is suitable.

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 40°C for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

NMR Spectroscopy for Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of isomers.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified ketone sample for ¹H NMR (20-50 mg for ¹³C NMR).

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Transfer the solution into a clean, dry 5 mm NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

  • Key parameters to analyze for distinguishing between isomers include chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J). For example, the chemical shifts and multiplicities of the olefinic protons and the protons adjacent to the carbonyl group will be distinct for different positional isomers.

Biological Activity

References

An In-depth Technical Guide to 4-Hepten-2-one: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Hepten-2-one, a significant unsaturated ketone in organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details its fundamental chemical properties, a common synthetic route, and analytical considerations.

Core Physicochemical Data

This compound is an organic compound with the chemical formula C7H12O.[1][2][3][4] Its structure consists of a seven-carbon chain containing a ketone functional group at the second position and a double bond at the fourth position. The presence of the double bond gives rise to cis/trans (or Z/E) isomerism. The key quantitative data for this compound are summarized in the table below.

PropertyValue
Chemical Formula C7H12O
Molecular Weight 112.17 g/mol [3][4][5][6]
IUPAC Name Hept-4-en-2-one

Synthesis of this compound via Aldol Condensation

A prevalent method for the synthesis of α,β-unsaturated ketones like this compound is through an aldol condensation reaction. This process involves the reaction of an enolate with a carbonyl compound, followed by dehydration. A representative experimental protocol for a similar compound, 6-methyl-4-hepten-2-one, involves the condensation of acetone and isobutyraldehyde, which can be adapted for the synthesis of this compound by substituting isobutyraldehyde with butyraldehyde.[1]

Experimental Protocol

Materials:

  • Acetone (large excess, e.g., 5-10 molar equivalents)

  • Butyraldehyde (1 molar equivalent)

  • Aqueous Sodium Hydroxide (e.g., 10-20% solution)

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dilute Hydrochloric Acid

Procedure:

  • Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a dropping funnel. Acetone and the aqueous sodium hydroxide solution are combined in the flask and cooled in an ice bath to 0-5 °C.[1]

  • Controlled Addition: Butyraldehyde is added dropwise from the dropping funnel to the stirred, cooled acetone-base mixture over a period of 1-2 hours. Maintaining a low temperature is crucial to control the reaction rate.[1]

  • Reaction: After the addition is complete, the reaction is allowed to stir at a controlled temperature, such as room temperature, for 12-24 hours.[1]

  • Workup: The reaction mixture is neutralized with dilute hydrochloric acid until slightly acidic. The mixture is then transferred to a separatory funnel, and the product is extracted with diethyl ether. The organic layer is washed with water and then with brine.[1]

  • Drying and Concentration: The extracted organic layer is dried over anhydrous magnesium sulfate or sodium sulfate. The drying agent is removed by filtration, and the organic solvent is removed using a rotary evaporator.[1]

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield this compound.[1]

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound via aldol condensation.

G cluster_reaction Reaction Stage cluster_workup Workup & Purification A 1. Cooled Mixture (Acetone + NaOH(aq)) B 2. Controlled Addition (Butyraldehyde) C 3. Stirring (Room Temperature) D 4. Neutralization (Dilute HCl) C->D Proceed to Workup E 5. Extraction (Diethyl Ether) F 6. Washing (Water & Brine) G 7. Drying (Anhydrous MgSO4) H 8. Concentration (Rotary Evaporator) I 9. Purification (Fractional Distillation) J This compound I->J Final Product

Caption: Workflow for the synthesis of this compound.

It is important to note that while this guide provides a foundational understanding of this compound, specific applications in drug development would necessitate further research into its biological activity and toxicological profile.

References

An In-Depth Technical Guide to the Organoleptic Properties of 6-Methyl-5-hepten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-5-hepten-2-one, a naturally occurring ketone, is a significant contributor to the flavor and aroma profiles of numerous fruits, plants, and essential oils.[1][2][3] Its unique organoleptic properties, characterized by a complex interplay of fruity, green, and citrus notes, have made it a valuable compound in the flavor and fragrance industry.[3][4] This technical guide provides a comprehensive overview of the organoleptic characteristics of 6-methyl-5-hepten-2-one, including its odor and taste profiles, and details the experimental methodologies used for its sensory and instrumental analysis. The document is intended to serve as a resource for researchers, scientists, and professionals in drug development and related fields who are interested in the sensory attributes of this versatile molecule.

Introduction

6-Methyl-5-hepten-2-one, also known as sulcatone, is a volatile organic compound with the chemical formula C₈H₁₄O.[2] It is a key aroma constituent in a variety of natural products, including lemongrass, citronella oil, and palmarosa oil.[1] The compound is also recognized as a degradation product of terpenes and is one of the primary volatile flavor components in tomatoes.[1] Its multifaceted sensory profile, which includes a subtle hint of blue cheese alongside its more prominent fruity characteristics, makes it a subject of interest for sensory science and product development.[2]

Organoleptic Properties

The sensory perception of 6-methyl-5-hepten-2-one is complex and has been described using a variety of descriptors by different sources. A summary of its organoleptic properties is presented below.

Odor Profile

The odor of 6-methyl-5-hepten-2-one is potent and multifaceted. It is generally characterized as having strong fatty, green, and citrus-like notes.[1][2][3] More nuanced descriptions include fruity, musty, and reminiscent of lemongrass and apple.[5][6] Some sources also report a pungent, herbal, and even a subtle cheesy or banana-like nuance.[4]

Taste Profile

The taste of 6-methyl-5-hepten-2-one is as complex as its aroma. It is often described as having a bittersweet taste, with a distinct pear-like quality.[1] At a concentration of 10 ppm, its taste is characterized as green, vegetative, musty, with apple, banana, and green bean-like notes.[4][5] Other descriptors include fruity, creamy, and slightly cheesy.[4] Higher dilutions have been noted to produce harsh and pungent notes.[7]

Quantitative Sensory Data

While descriptive analysis provides a qualitative understanding of the compound's sensory profile, quantitative data such as detection thresholds are essential for precise applications in flavor and fragrance formulations.

Table 1: Quantitative Organoleptic Data for 6-Methyl-5-hepten-2-one

ParameterValueReference Matrix
Odor Threshold No specific data found
Taste Threshold Recommended use level: 0.05-1.0 ppm as consumedFood products

Note: Specific, scientifically validated odor and taste threshold values in standardized media like water or air were not available in the searched literature. The provided taste threshold is a recommended use level.

Experimental Protocols

The evaluation of the organoleptic properties of 6-methyl-5-hepten-2-one involves both sensory and instrumental analysis.

Sensory Evaluation

Sensory evaluation relies on trained human panelists to assess the flavor and aroma of a substance. Common methods include discrimination tests and descriptive analysis.[8]

4.1.1. Triangle Test Protocol (Discrimination Test)

The triangle test is used to determine if a sensory difference exists between two samples.[9][10]

  • Objective: To determine if a perceptible difference exists between a sample containing a known concentration of 6-methyl-5-hepten-2-one and a control sample.

  • Panelists: A panel of at least 20-30 trained assessors is recommended.[10]

  • Sample Preparation:

    • Prepare a solution of 6-methyl-5-hepten-2-one in a neutral carrier (e.g., deodorized water, propylene glycol) at a concentration relevant to the intended application.

    • Prepare a control sample using only the neutral carrier.

    • Code the samples with random three-digit numbers to prevent bias.[9]

  • Procedure:

    • Present each panelist with three samples in a randomized order: two are identical (either both control or both test sample) and one is different.[9] There are six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB).[9]

    • Instruct panelists to taste or sniff each sample from left to right.

    • Ask panelists to identify the sample that is different from the other two.

    • Provide water and unsalted crackers for palate cleansing between evaluations.

  • Data Analysis: The number of correct identifications is compared to the number expected by chance (one-third). Statistical tables for the triangle test are used to determine if the difference is statistically significant.

4.1.2. Descriptive Analysis Protocol

Descriptive analysis provides a detailed sensory profile of the compound.

  • Objective: To identify and quantify the specific sensory attributes of 6-methyl-5-hepten-2-one.

  • Panelists: A small panel of highly trained assessors (8-12) is typically used.

  • Procedure:

    • Term Generation: Panelists are presented with the sample and collaboratively develop a list of descriptive terms for its aroma and flavor.

    • Reference Standards: Reference standards for each descriptor are provided to anchor the panelists' evaluations.

    • Intensity Rating: Panelists individually rate the intensity of each attribute on a structured scale (e.g., a 15-point line scale).

    • Data Analysis: The intensity ratings are averaged across panelists to create a sensory profile, often visualized as a spider or radar plot.

Instrumental Analysis

Instrumental techniques, primarily gas chromatography-based methods, are used to identify and quantify volatile compounds like 6-methyl-5-hepten-2-one.

4.2.1. Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This is a common method for analyzing volatile compounds in a food matrix, such as fruit.[11]

  • Objective: To identify and quantify 6-methyl-5-hepten-2-one in a fruit sample.

  • Sample Preparation (Fruit Matrix):

    • Homogenize a known weight of the fruit sample.

    • Place the homogenate into a headspace vial.

    • Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes.

    • Add an internal standard for quantification.

  • HS-SPME Procedure:

    • Equilibrate the vial at a specific temperature (e.g., 40-60°C) for a set time to allow volatiles to partition into the headspace.

    • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined extraction time to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the heated injection port of the gas chromatograph.

    • Separate the compounds on a capillary column (e.g., DB-5MS).[12]

    • The GC oven temperature is programmed to ramp up to effectively separate the compounds. A typical program might start at 40°C, hold for a few minutes, and then increase at a controlled rate to a final temperature of around 280°C.[11][12]

    • The separated compounds are detected by a mass spectrometer, which provides both mass spectral data for identification and signal intensity for quantification.

Visualizations

Chemical Synthesis Pathways

6-Methyl-5-hepten-2-one can be synthesized through several chemical routes. The following diagram illustrates a common synthesis pathway starting from isoprene.

Synthesis_Pathway Isoprene Isoprene IsopentenylChloride Isopentenyl Chloride Isoprene->IsopentenylChloride + HCl HCl Hydrogen Chloride MHO 6-Methyl-5-hepten-2-one IsopentenylChloride->MHO + Acetone Acetone Acetone

Caption: A simplified chemical synthesis route for 6-methyl-5-hepten-2-one from isoprene.

Natural Formation Pathway

In nature, 6-methyl-5-hepten-2-one is often formed through the oxidative degradation of carotenoids, such as β-carotene.[13] This process is catalyzed by carotenoid cleavage dioxygenases (CCDs).[14]

Carotenoid_Degradation cluster_ccd Carotenoids Carotenoids (e.g., β-carotene) Apocarotenoids Apocarotenoids Carotenoids->Apocarotenoids Oxidative Cleavage catalyzed by CCD Carotenoid Cleavage Dioxygenases (CCDs) MHO 6-Methyl-5-hepten-2-one Apocarotenoids->MHO OtherVolatiles Other Volatile Compounds Apocarotenoids->OtherVolatiles

Caption: Formation of 6-methyl-5-hepten-2-one via carotenoid degradation.

Experimental Workflow for Volatile Analysis

The following diagram outlines the typical workflow for the analysis of 6-methyl-5-hepten-2-one in a fruit sample using HS-SPME-GC-MS.

Experimental_Workflow SamplePrep Sample Preparation (Homogenization, Salting) HSSPME Headspace Solid-Phase Microextraction (HS-SPME) SamplePrep->HSSPME Volatiles in Headspace GCMS Gas Chromatography- Mass Spectrometry (GC-MS) HSSPME->GCMS Desorption & Separation DataAnalysis Data Analysis (Identification & Quantification) GCMS->DataAnalysis Mass Spectra & Signal Result Result: Concentration of 6-Methyl-5-hepten-2-one DataAnalysis->Result

Caption: Workflow for the analysis of 6-methyl-5-hepten-2-one in fruit.

Conclusion

6-Methyl-5-hepten-2-one possesses a rich and complex organoleptic profile that is of significant interest to the flavor, fragrance, and food science industries. Its characteristic fruity, green, and citrus notes, with subtle underlying complexities, contribute to the sensory experience of many natural and formulated products. This technical guide has provided a detailed overview of these properties, along with standardized experimental protocols for their evaluation. The presented information, including qualitative descriptors, quantitative use levels, and detailed methodologies for sensory and instrumental analysis, serves as a valuable resource for professionals seeking to understand and utilize the unique sensory attributes of this important flavor compound. Further research to determine precise odor and taste detection thresholds would be beneficial for more controlled applications.

References

A Technical Guide to the Discovery and History of 4-Hepten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Historical Context: The Aldol Condensation

The foundation for the synthesis of 4-Hepten-2-one and other α,β-unsaturated ketones was laid in 1872 by the French chemist Charles-Adolphe Wurtz.[1] Wurtz discovered the aldol reaction, a process in which two molecules of an aldehyde or ketone react to form a β-hydroxy aldehyde or β-hydroxy ketone. This was a pivotal moment in organic synthesis, providing a powerful method for forming carbon-carbon bonds.

Later, in 1880 and 1881, Rainer Ludwig Claisen and J. Gustav Schmidt independently expanded on this reaction, developing what is now known as the Claisen-Schmidt condensation. This variation involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen.[2] This reaction is particularly relevant as it provides a direct route to α,β-unsaturated aldehydes and ketones, the class of compounds to which this compound belongs. The general principles of the Claisen-Schmidt condensation, involving the reaction of an enolate with a carbonyl compound followed by dehydration, are directly applicable to the synthesis of aliphatic unsaturated ketones like this compound from smaller precursors such as propanal and acetone.

Discovery in Natural Sources

This compound has been identified as a natural volatile component in various plants. Its presence contributes to the characteristic aroma of these natural products.

Identification in Corn (Zea mays):

In 1984, Buttery and Ling conducted a study on the volatile components of corn leaves, with the aim of identifying potential insect attractants. Using Tenax trapping followed by capillary gas chromatography-mass spectrometry (GC-MS), they identified a range of volatile compounds. Among these was (Z)-4-hepten-2-one, found to be present at a concentration of 2-8% of the total volatile constituents.

Identification in Banana (Musa sapientum L.):

A comprehensive analysis of the volatile components of banana fruit was carried out by Shiota in 1993. This study led to the identification of 86 new esteric components in banana volatiles. Within this complex mixture, this compound was identified, contributing to the fruit's characteristic aroma profile.

Chemical and Physical Properties

This compound exists as two geometric isomers, (E)-4-Hepten-2-one and (Z)-4-Hepten-2-one. The physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₁₂O[3]
Molecular Weight 112.17 g/mol [3]
IUPAC Name (4E)-hept-4-en-2-one / (4Z)-hept-4-en-2-one[3]
CAS Number 36678-43-0 ((E)-isomer)[3]
Appearance Colorless liquid
Boiling Point 157-158 °C (estimated)
Density 0.85 g/cm³ (estimated)
Solubility Slightly soluble in water; soluble in organic solvents

Spectroscopic Data

The structural identification of this compound is confirmed through various spectroscopic techniques.

Spectroscopic DataKey FeaturesReference
Mass Spectrometry (MS) Molecular ion peak (M+) at m/z 112. Key fragments corresponding to the loss of methyl and acetyl groups.[3]
Infrared (IR) Spectroscopy Strong absorption band around 1670-1690 cm⁻¹ (C=O stretch of an α,β-unsaturated ketone). Absorption band around 1630-1650 cm⁻¹ (C=C stretch).[3]
¹H NMR Spectroscopy Signals corresponding to the vinyl protons, protons alpha to the carbonyl group, and the terminal methyl and ethyl groups. The coupling constants of the vinyl protons differentiate between the (E) and (Z) isomers.
¹³C NMR Spectroscopy Resonances for the carbonyl carbon, the two olefinic carbons, and the aliphatic carbons.

Experimental Protocols

Synthesis of (E)-4-Hepten-2-one via Claisen-Schmidt Condensation

This protocol describes a plausible method for the synthesis of (E)-4-Hepten-2-one based on the Claisen-Schmidt condensation of propanal and acetone.

Materials:

  • Propanal

  • Acetone

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), dilute solution

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine a molar excess of acetone with an aqueous solution of sodium hydroxide. Cool the mixture in an ice bath to 0-5 °C.

  • Addition of Propanal: Slowly add propanal dropwise from the dropping funnel to the stirred, cooled acetone-base mixture over a period of 1-2 hours. Maintaining a low temperature is crucial to control the reaction rate and minimize side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Neutralize the reaction mixture with a dilute solution of hydrochloric acid until it is slightly acidic. Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Washing and Drying: Wash the organic layer sequentially with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain (E)-4-Hepten-2-one.

Visualizations

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Propanal Propanal Enolate Acetone Enolate Propanal->Enolate Nucleophilic Attack Acetone Acetone Base Base (NaOH) Acetone->Base Deprotonation Base->Enolate Aldol_Adduct β-Hydroxy Ketone Enolate->Aldol_Adduct Dehydration Dehydration (-H₂O) Aldol_Adduct->Dehydration Product This compound Dehydration->Product

Caption: General pathway for the synthesis of this compound via Claisen-Schmidt condensation.

Isolation_Workflow cluster_sample Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_identification Identification Natural_Source Natural Source (e.g., Banana, Corn) Volatile_Trapping Volatile Trapping (e.g., Tenax) Natural_Source->Volatile_Trapping Solvent_Extraction Solvent Extraction Volatile_Trapping->Solvent_Extraction GC Gas Chromatography (GC) Solvent_Extraction->GC MS Mass Spectrometry (MS) GC->MS Compound_ID Identification of this compound MS->Compound_ID

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Hepten-2-one via Aldol Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hepten-2-one is a valuable intermediate in organic synthesis, utilized in the production of various fine chemicals and pharmaceutical precursors. The aldol condensation provides a classic and effective method for the carbon-carbon bond formation required for its synthesis. This document offers detailed protocols and application notes for the synthesis of this compound through the base-catalyzed aldol condensation of acetone and pentanal. The information presented is intended to guide researchers in achieving a successful synthesis, with considerations for reaction optimization, purification, and management of potential side reactions.

Reaction Scheme

The synthesis proceeds via the aldol condensation of acetone and pentanal, followed by dehydration to yield the α,β-unsaturated ketone, this compound.

reaction_scheme acetone Acetone plus1 + acetone->plus1 pentanal Pentanal plus1->pentanal arrow1 NaOH, H2O (Aldol Addition) aldol_adduct 4-Hydroxyheptan-2-one (Aldol Adduct) arrow1->aldol_adduct arrow2 - H2O (Dehydration) product This compound arrow2->product

Caption: Overall reaction scheme for the synthesis of this compound.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
AcetoneC₃H₆O58.0856
PentanalC₅H₁₀O86.13103
(E)-4-Hepten-2-oneC₇H₁₂O112.17[1]156-157 (at 760 mmHg)[2]

Table 2: Typical Reaction Parameters and Expected Outcomes

ParameterValue/ConditionExpected Outcome/Rationale
Molar Ratio (Acetone:Pentanal)5-10 : 1A large excess of acetone favors the crossed aldol condensation and minimizes the self-condensation of pentanal.[3]
Catalyst10-20% Aqueous NaOHA common and effective base catalyst for aldol condensations.
Reaction Temperature0-5 °C (initial), then Room Temp.Initial cooling controls the exothermic reaction and minimizes side reactions. Subsequent warming to room temperature drives the reaction to completion.[3]
Reaction Time12-24 hoursAllows for the completion of both the aldol addition and subsequent dehydration.
Expected YieldModerate to GoodYields can be variable and are influenced by reaction conditions and purification efficiency.
StereoselectivityPredominantly (E)-isomerThe (E)-isomer is the thermodynamically more stable product due to reduced steric hindrance.

Experimental Protocols

Materials and Equipment
  • Acetone (ACS grade or higher)

  • Pentanal (Valeraldehyde, 98% or higher)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), dilute (e.g., 1 M)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus

Detailed Synthesis Protocol
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine a 5 to 10 molar excess of acetone with a 10-20% aqueous solution of sodium hydroxide.

    • Cool the mixture to 0-5 °C using an ice bath.

  • Addition of Pentanal:

    • Slowly add 1 molar equivalent of pentanal dropwise from the dropping funnel to the stirred, cooled acetone-base mixture over a period of 1-2 hours.

    • It is crucial to maintain the low temperature during the addition to control the reaction rate and minimize side reactions.[3]

  • Reaction Progression:

    • After the complete addition of pentanal, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup Procedure:

    • Carefully neutralize the reaction mixture by the slow addition of dilute hydrochloric acid until the solution is slightly acidic (check with pH paper).

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water and then with a saturated brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the organic phase using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude this compound by fractional distillation under reduced pressure. The boiling point of the isomeric 2-hepten-4-one is reported as 156-157 °C at atmospheric pressure[2]; the boiling point of this compound is expected to be similar. For a related compound, 4-bromo-2-heptene, the boiling point is 70-71 °C at 32 mmHg. Distillation under reduced pressure is recommended to prevent decomposition at high temperatures.

    • Collect the fraction corresponding to the boiling point of this compound.

Mandatory Visualizations

Aldol Condensation Mechanism

aldol_mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration acetone Acetone enolate Acetone Enolate (Nucleophile) acetone->enolate OH- alkoxide Alkoxide Intermediate enolate->alkoxide attacks pentanal Pentanal (Electrophile) pentanal->alkoxide aldol_adduct 4-Hydroxyheptan-2-one (Aldol Adduct) alkoxide->aldol_adduct + H2O product This compound aldol_adduct->product - H2O

Caption: Mechanism of the base-catalyzed aldol condensation.

Experimental Workflow

experimental_workflow A Reaction Setup: - Acetone & NaOH solution - Cool to 0-5 °C B Slow addition of Pentanal A->B C Reaction at Room Temperature (12-24h) B->C D Workup: - Neutralization (HCl) - Extraction (Ether) - Washing & Drying C->D E Purification: - Fractional Distillation D->E F Characterization: - NMR, GC-MS, IR E->F

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting and Optimization

  • Low Yield: Low yields are often due to competing side reactions.[3]

    • Self-condensation of Acetone: The formation of diacetone alcohol and its dehydration product, mesityl oxide, can be a significant side reaction. Using a large excess of acetone helps to minimize this.[3]

    • Self-condensation of Pentanal: While less favored than the reaction with the ketone enolate, self-condensation of pentanal can still occur. Slow, controlled addition of pentanal to the acetone-base mixture is critical to keep the concentration of the enolizable aldehyde low.

    • Incomplete Reaction: Monitor the reaction by TLC or GC to ensure it has gone to completion before workup.

    • Product Loss During Workup: Ensure efficient extraction and careful handling during purification to minimize loss of the product.

  • Formation of Impurities:

    • Aldol Adduct: The initial β-hydroxy ketone (4-hydroxyheptan-2-one) may be present if the dehydration step is incomplete. Ensuring a sufficient reaction time or gentle heating can promote dehydration.

    • Positional Isomers: Small amounts of other double bond isomers may form depending on the reaction conditions. Careful fractional distillation is key to separating these isomers.

  • Control of E/Z Isomerism:

    • The formation of both (E) and (Z) isomers is possible. The (E)-isomer is generally the thermodynamically more stable product due to reduced steric hindrance. Running the reaction at slightly elevated temperatures for a longer duration can favor the formation of the more stable (E)-isomer. However, this may also increase the likelihood of side reactions.

Conclusion

The aldol condensation of acetone and pentanal is a robust method for the synthesis of this compound. Careful control of reaction parameters such as stoichiometry, temperature, and addition rate is essential for maximizing the yield of the desired product and minimizing side reactions. The detailed protocol and troubleshooting guide provided herein should serve as a valuable resource for researchers in the successful synthesis and purification of this important chemical intermediate.

References

Synthesis of 4-Hepten-2-one via Grignard Reaction: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 4-hepten-2-one, a valuable unsaturated ketone intermediate in organic synthesis. The methodology follows a two-step sequence commencing with the nucleophilic addition of a propenylmagnesium bromide Grignard reagent to acetaldehyde, yielding the secondary alcohol 4-hepten-2-ol. Subsequent selective oxidation of the alcohol using pyridinium chlorochromate (PCC) affords the target compound. This application note is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the synthesis, purification, and characterization of this compound.

Introduction

Unsaturated ketones, such as this compound, are versatile building blocks in the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients. The Grignard reaction remains a cornerstone of carbon-carbon bond formation, providing a robust method for the construction of alcohols from carbonyl compounds.[1] This protocol details a reliable procedure for the preparation of this compound, beginning with the formation of a key secondary alcohol intermediate through a Grignard reaction, followed by a mild oxidation.

Data Presentation

Table 1: Reagent and Product Properties
CompoundFormulaMolecular Weight ( g/mol )Role
1-BromopropeneC₃H₅Br120.98Grignard Precursor
Magnesium TurningsMg24.31Reagent
AcetaldehydeC₂H₄O44.05Electrophile
4-Hepten-2-olC₇H₁₄O114.19Intermediate
Pyridinium Chlorochromate (PCC)C₅H₆NCrO₃Cl215.56Oxidizing Agent
(E)-4-Hepten-2-oneC₇H₁₂O112.17Final Product[2]
Table 2: Expected Yields
Reaction StepProductTypical Yield (%)
Grignard Reaction4-Hepten-2-ol60-80% (estimated)
PCC OxidationThis compound70-90% (estimated)
Table 3: Spectroscopic Data for (E)-4-Hepten-2-one

¹H NMR (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constant (J, Hz)
5.45-5.35m2H-CH=CH--
3.10d2H=CH-CH₂ -C=O6.8
2.15s3H-C(=O)-CH₃ -
2.05q2H-CH₂ -CH=7.0
0.95t3H-CH₂-CH₃ 7.5

¹³C NMR (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
208.5C=O
130.0-C H=CH-
125.5-CH=C H-
49.5=CH-C H₂-C=O
29.8-C(=O)-C H₃
25.5-C H₂-CH=
13.5-CH₂-C H₃

IR (Neat)

Wavenumber (cm⁻¹)Functional Group Assignment
2965C-H stretch (sp³)
1715C=O stretch (ketone)
1650C=C stretch (alkene)
1450C-H bend (CH₂)
1360C-H bend (CH₃)
965=C-H bend (trans alkene)

Experimental Protocols

Protocol 1: Synthesis of 4-Hepten-2-ol via Grignard Reaction

This protocol outlines the formation of the Grignard reagent, propenylmagnesium bromide, and its subsequent reaction with acetaldehyde.

Materials:

  • Magnesium turnings

  • 1-Bromopropene

  • Anhydrous diethyl ether (Et₂O)

  • Iodine crystal (as initiator)

  • Acetaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Grignard Reagent:

    • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (nitrogen or argon).

    • To the flask, add magnesium turnings (1.2 equivalents).

    • In the dropping funnel, prepare a solution of 1-bromopropene (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the 1-bromopropene solution and a single crystal of iodine to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction.

    • Once the reaction has initiated, add the remaining 1-bromopropene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetaldehyde:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of freshly distilled acetaldehyde (1.0 equivalent) in anhydrous diethyl ether in a separate dropping funnel.

    • Add the acetaldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.[3] This will protonate the alkoxide and precipitate magnesium salts.

    • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-hepten-2-ol.

Protocol 2: Oxidation of 4-Hepten-2-ol to this compound

This protocol details the oxidation of the secondary alcohol to the target ketone using pyridinium chlorochromate (PCC).

Materials:

  • Crude 4-hepten-2-ol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Silica gel

  • Diethyl ether

Procedure:

  • Oxidation:

    • In a round-bottom flask, suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane.

    • To this stirred suspension, add a solution of crude 4-hepten-2-ol (1.0 equivalent) in anhydrous dichloromethane dropwise.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC). The oxidation of secondary alcohols to ketones with PCC is typically efficient.[4]

  • Workup and Purification:

    • Upon completion of the reaction, dilute the mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium byproducts.

    • Wash the silica gel plug with additional diethyl ether.

    • Concentrate the combined organic filtrates under reduced pressure.

    • Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.

Mandatory Visualization

Grignard_Synthesis_Workflow reagents 1-Bromopropene + Mg in Anhydrous Et2O grignard_formation Grignard Reagent Formation reagents->grignard_formation grignard_reagent Propenylmagnesium Bromide grignard_formation->grignard_reagent grignard_reaction Grignard Reaction (Nucleophilic Addition) grignard_reagent->grignard_reaction acetaldehyde Acetaldehyde in Anhydrous Et2O acetaldehyde->grignard_reaction alkoxide Magnesium Alkoxide Intermediate grignard_reaction->alkoxide workup1 Workup (Sat. aq. NH4Cl) alkoxide->workup1 alcohol 4-Hepten-2-ol (Crude Product) workup1->alcohol oxidation PCC Oxidation in CH2Cl2 alcohol->oxidation ketone_crude This compound (Crude Product) oxidation->ketone_crude purification Purification (Fractional Distillation) ketone_crude->purification final_product Pure (E)-4-Hepten-2-one purification->final_product

Caption: Workflow for the synthesis of this compound.

Conclusion

The described two-step synthesis provides a reliable and efficient pathway to this compound. The use of a Grignard reaction for the key carbon-carbon bond formation followed by a mild PCC oxidation ensures good yields of the desired product. The detailed protocols and compiled data in this application note serve as a valuable resource for chemists in research and development.

References

4-Hepten-2-one: An Enigmatic Ketone in Flavor and Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

While the world of flavor and fragrance chemistry is rich with a diverse palette of ketones, 4-hepten-2-one remains a molecule of limited commercial application. Despite its presence in some natural sources, it has not found a significant place in the portfolios of flavorists and perfumers. This document provides a comprehensive overview of the available information on this compound, explores the characteristics of a closely related and commercially significant analog, and presents detailed protocols for the evaluation and application of new chemical entities in flavor and fragrance formulations, catering to researchers, scientists, and drug development professionals.

Physicochemical Properties and Natural Occurrence

Table 1: Physicochemical Data for (E)-4-Hepten-2-one

PropertyValue
Molecular FormulaC₇H₁₂O
Molecular Weight112.17 g/mol
Boiling Point149.00 to 150.00 °C @ 760.00 mm Hg (est.)
Flash Point103.00 °F. TCC (39.60 °C.) (est.)
SolubilitySoluble in alcohol; slightly soluble in water (5445 mg/L @ 25 °C est.)
Natural OccurrenceBanana, Corn[1][2]

A Tale of a Methyl Group: The Case of 6-Methyl-5-hepten-2-one

In stark contrast to this compound, the methylated analog, 6-methyl-5-hepten-2-one (also known as sulcatone), is a widely used and well-characterized flavor and fragrance ingredient.[4] Its distinct and complex organoleptic profile makes it a versatile component in a variety of commercial products.

Organoleptic Profile of 6-Methyl-5-hepten-2-one

The sensory characteristics of 6-methyl-5-hepten-2-one are multifaceted, with nuances that are highly dependent on concentration.[4]

Table 2: Organoleptic Profile of 6-Methyl-5-hepten-2-one

MediumConcentrationDescriptors
Odor (in 10% dipropylene glycol)10%Citrus, green, musty, lemongrass, apple[4][5][6]
Odor (neat)NeatFruity, apple, musty, ketonic, creamy, with slight cheesy and banana nuances[5][6]
Flavor10 ppmGreen, vegetative, musty, apple, banana, and green bean-like[4][5][6]
Applications of 6-Methyl-5-hepten-2-one in Flavors

This versatile ketone is employed to impart or enhance a range of fruit and savory flavor profiles.[4]

Table 3: Typical Use Levels of 6-Methyl-5-hepten-2-one in Food Products

Food CategoryTypical Use Level (ppm)
Pomegranate Flavors30[7]
Gravies10
Baked Goods, Chewing Gum, Frozen Dairy, Gelatin, Pudding, Hard Candy, Non-alcoholic Beverages7.78
Alcoholic Beverages0.5
Applications of 6-Methyl-5-hepten-2-one in Fragrances

In perfumery, 6-methyl-5-hepten-2-one is utilized as a top note to introduce a fresh, green, and citrusy character to fragrances. Its adaptability allows for its incorporation into various fragrance families, from fresh and agrestic to fruity and floral compositions, where it can provide a natural-smelling lift and brightness.[4]

Experimental Protocols for Evaluation and Application

For researchers and scientists interested in evaluating the potential of novel compounds like this compound, a structured experimental approach is crucial. The following protocols provide a framework for sensory evaluation and application testing.

Protocol for Sensory Evaluation of a Novel Chemical Entity

Objective: To determine the organoleptic profile of a new chemical entity (e.g., this compound) for potential flavor and fragrance applications.

Materials:

  • Test compound (high purity)

  • Odorless solvent (e.g., dipropylene glycol for fragrance, ethanol or propylene glycol for flavor)

  • Glass smelling strips

  • Inert, odor-free tasting cups

  • Deionized, filtered water (for flavor evaluation)

  • A panel of trained sensory analysts (typically 5-10 members)

Methodology:

  • Preparation of Solutions:

    • For odor evaluation, prepare serial dilutions of the test compound in dipropylene glycol (e.g., 10%, 1%, 0.1%).

    • For flavor evaluation, prepare solutions in a suitable solvent and then dilute in water to appropriate tasting concentrations (e.g., 10 ppm, 1 ppm, 0.1 ppm). A control of plain water should also be prepared.

  • Odor Evaluation:

    • Dip smelling strips into each dilution and the neat compound.

    • Allow the solvent to evaporate for a few seconds.

    • Present the strips to the sensory panel in a well-ventilated, odor-free room.

    • Panelists should record the odor characteristics at different time intervals (top note, middle note, dry-down).

  • Flavor Evaluation:

    • Present the prepared aqueous solutions to the panel in coded cups.

    • Panelists should take a small sip, swirl it in their mouth, and expectorate.

    • Panelists should rinse with deionized water between samples.

    • Flavor characteristics, including taste, mouthfeel, and aftertaste, should be recorded.

  • Data Analysis:

    • Compile the descriptors from all panelists.

    • Create a sensory profile using a spider web diagram or a descriptive attribute table.

    • Determine the odor and flavor thresholds if possible through further dilutions.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Prep Prepare Dilutions OdorEval Odor Evaluation (Smelling Strips) Prep->OdorEval FlavorEval Flavor Evaluation (Aqueous Solutions) Prep->FlavorEval DataComp Compile Descriptors OdorEval->DataComp FlavorEval->DataComp ProfileGen Generate Sensory Profile DataComp->ProfileGen

Sensory Evaluation Workflow
Protocol for Incorporation of a Novel Flavor into a Beverage Matrix

Objective: To assess the performance and sensory impact of a new flavor chemical in a model beverage system.

Materials:

  • Test flavor compound

  • Base beverage matrix (e.g., sweetened carbonated water, still water, or a simple juice base)

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Homogenizer or high-shear mixer (if necessary)

Methodology:

  • Preparation of a Flavor Concentrate:

    • Dissolve the test compound in a food-grade solvent (e.g., ethanol or propylene glycol) to create a concentrated stock solution (e.g., 1000 ppm).

  • Beverage Formulation:

    • Prepare a batch of the base beverage.

    • Divide the base into several smaller, equal-volume batches.

    • Add the flavor concentrate to each batch at different concentrations (e.g., 0.1 ppm, 0.5 ppm, 1 ppm, 5 ppm).

    • Ensure thorough mixing.

    • Prepare a control batch with no added flavor.

  • Quality Control:

    • Measure and record the pH of each batch.

    • Observe for any physical changes such as precipitation or color change.

  • Sensory Evaluation:

    • Conduct a sensory panel using a triangle test or a paired comparison test to determine if there is a perceivable difference between the flavored beverages and the control.

    • Use a descriptive analysis to characterize the flavor profile of the successful dilutions.

  • Stability Testing:

    • Store the flavored beverage samples under controlled conditions (e.g., refrigerated, ambient, accelerated aging) and conduct sensory evaluations at regular intervals to assess flavor stability.

Flavor_Application_Workflow A Prepare Flavor Concentrate B Formulate Beverage Batches (with varying concentrations) A->B C Quality Control (pH, appearance) B->C D Sensory Evaluation (Triangle Test, Descriptive Analysis) C->D E Stability Testing (Accelerated Aging) D->E F Final Formulation Decision D->F E->F

Flavor Application Workflow

Quality Control by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity of any new chemical entity for flavor and fragrance use must be rigorously assessed. GC-MS is the standard analytical technique for this purpose.

Objective: To verify the identity and purity of a synthesized or purchased batch of this compound.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium carrier gas

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or hexane) at approximately 100 ppm.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample into the GC.

    • The oven temperature program should be optimized to separate the target compound from any potential impurities. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/minute to 250°C and hold for 5 minutes.

    • The mass spectrometer should be set to scan a mass range appropriate for the target molecule and potential byproducts (e.g., m/z 35-350).

  • Data Analysis:

    • Identify the peak corresponding to this compound by its retention time and mass spectrum.

    • Compare the obtained mass spectrum with a reference spectrum from a library (e.g., NIST).

    • Calculate the purity of the sample by integrating the peak area of this compound and dividing it by the total area of all peaks.

Conclusion

While this compound itself does not appear to be a significant ingredient in the flavor and fragrance industry, its methylated counterpart, 6-methyl-5-hepten-2-one, demonstrates the profound impact that subtle structural modifications can have on the sensory properties and commercial viability of a molecule. For researchers and scientists, the provided protocols offer a foundational approach to the systematic evaluation of new chemical entities for their potential as novel flavor and fragrance ingredients. The exploration of such enigmatic molecules is essential for the continued innovation and expansion of the flavorist's and perfumer's palette.

References

Application Notes and Protocols: 4-Hepten-2-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hepten-2-one is a versatile α,β-unsaturated ketone that serves as a valuable starting material and intermediate in organic synthesis. Its chemical structure, featuring a reactive enone system and additional functional handles, allows for a variety of transformations, making it a key building block for the synthesis of fragrances, natural products, and complex organic molecules. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in several key synthetic transformations.

Physical and Chemical Properties[1][2]

PropertyValue
IUPAC Name(4E)-Hept-4-en-2-one
Molecular FormulaC₇H₁₂O
Molecular Weight112.17 g/mol
Boiling Point165.13 °C (estimate)[1]
Density0.8618 g/cm³
Refractive Index1.4290

Applications in Fragrance Synthesis

This compound derivatives are utilized in the fragrance industry. For instance, (Z)-4-hepten-2-yl salicylate is a valuable fragrance ingredient known for its crisp floral and green notes.[2][3][4] While this compound is synthesized from the corresponding alcohol, 4-hepten-2-ol, the precursor ketone highlights the importance of this structural motif in fragrance chemistry.

Key Synthetic Transformations

Isomerization to Conjugated Systems

The non-conjugated isomer, 6-methyl-5-hepten-2-one, can be isomerized to its conjugated counterpart, 6-methyl-4-hepten-2-one. This transformation is crucial as the conjugated system is often more synthetically useful.

Experimental Protocol: Isomerization of 6-methyl-5-hepten-2-one

This protocol describes the isomerization of 6-methyl-5-hepten-2-one to 6-methyl-4-hepten-2-one via an enolate intermediate.

Materials:

  • 6-methyl-5-hepten-2-one

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

  • Dry ice/acetone bath

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA):

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.2 equivalents) in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.

    • Stir the resulting solution at -78 °C for 30 minutes to form the LDA reagent.

  • Enolate Formation:

    • To the freshly prepared LDA solution, add a solution of 6-methyl-5-hepten-2-one (1.0 equivalent) in anhydrous THF dropwise, ensuring the temperature remains below -70 °C.

    • Stir the reaction mixture at -78 °C for 2 hours.

  • Protonation:

    • Rapidly add a pre-cooled (-78 °C) saturated aqueous solution of NH₄Cl to the reaction mixture to quench the enolate.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Add diethyl ether and water to partition the phases.

    • Separate the organic layer and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification:

    • Filter to remove the drying agent and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 6-methyl-4-hepten-2-one.

Quantitative Data:

The choice of base and reaction temperature significantly impacts the yield of the isomerization reaction.

BaseTemperature (°C)Yield (%)
Lithium diisopropylamide (LDA)-7885
Sodium hydride (NaH)2515
Potassium tert-butoxide040

Table 1: Effect of Base on Product Yield.

Temperature (°C) (using LDA)Yield (%)
-7885
-4060
025
25<10

Table 2: Effect of Temperature on Product Yield.

Logical Workflow for Isomerization:

Isomerization_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification LDA_prep Prepare LDA solution (-78 °C) Enolate_form Form enolate with 6-methyl-5-hepten-2-one (-78 °C, 2h) LDA_prep->Enolate_form Protonation Quench with aq. NH4Cl (-78 °C) Enolate_form->Protonation Workup Warm to RT, Extract with Et2O, Dry over MgSO4 Protonation->Workup Purification Column Chromatography Workup->Purification Product Pure 6-methyl-4-hepten-2-one Purification->Product

Caption: Workflow for the isomerization of 6-methyl-5-hepten-2-one.

Conjugate Addition Reactions (Illustrative Protocol)

As an α,β-unsaturated ketone, this compound is an excellent substrate for conjugate addition reactions (Michael additions). This allows for the introduction of a wide range of nucleophiles at the β-position, leading to the formation of more complex molecular skeletons.

Illustrative Protocol: Michael Addition of a Malonate Ester

This protocol is a representative example of a Michael addition to this compound.

Materials:

  • (E)-4-Hepten-2-one

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Dilute hydrochloric acid (HCl)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • Enolate Formation:

    • In a round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

    • To this solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature.

    • Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Conjugate Addition:

    • Cool the enolate solution to 0 °C.

    • Slowly add a solution of (E)-4-hepten-2-one (1.0 equivalent) in anhydrous ethanol.

    • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Workup:

    • Once the reaction is complete, neutralize the mixture with dilute HCl.

    • Remove the ethanol under reduced pressure.

    • Add water and extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter to remove the drying agent and concentrate the organic phase.

    • Purify the crude product by vacuum distillation or column chromatography to yield the Michael adduct.

Signaling Pathway for Michael Addition:

Michael_Addition cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Enolate Malonate Enolate (Nucleophile) Enolate_Adduct Enolate Adduct Enolate->Enolate_Adduct Conjugate Addition Heptenone This compound (Michael Acceptor) Heptenone->Enolate_Adduct Michael_Adduct Michael Adduct Enolate_Adduct->Michael_Adduct Protonation

Caption: Key steps in the Michael addition to this compound.

Aldol Condensation (Illustrative Protocol)

The ketone functionality of this compound allows it to participate in aldol condensations, either as an enolate donor (after deprotonation at the α-carbon) or as an electrophilic acceptor.

Illustrative Protocol: Crossed Aldol Condensation with Benzaldehyde

This protocol illustrates a crossed aldol condensation where this compound acts as the enolate precursor.

Materials:

  • (E)-4-Hepten-2-one

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Dichloromethane

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve (E)-4-hepten-2-one (1.0 equivalent) and benzaldehyde (1.0 equivalent) in ethanol.

    • Cool the mixture in an ice bath.

  • Base Addition:

    • Slowly add an aqueous solution of sodium hydroxide (e.g., 10%) to the stirred mixture.

    • Maintain the temperature at or below room temperature.

  • Reaction Monitoring:

    • Stir the reaction mixture until a precipitate (the aldol product) forms or until TLC analysis indicates the consumption of the starting materials.

  • Workup:

    • Pour the reaction mixture into cold water.

    • Extract the product with dichloromethane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification:

    • Filter and concentrate the organic phase.

    • Purify the crude product by recrystallization or column chromatography to obtain the α,β-unsaturated ketone product.

Logical Relationship in Aldol Condensation:

Aldol_Condensation Start This compound + Benzaldehyde Enolate_Gen Enolate Formation (Base catalysis) Start->Enolate_Gen Nucleophilic_Attack Nucleophilic Attack on Benzaldehyde Enolate_Gen->Nucleophilic_Attack Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Nucleophilic_Attack->Aldol_Adduct Dehydration Dehydration (Loss of H2O) Aldol_Adduct->Dehydration Final_Product Crossed Aldol Product (α,β-Unsaturated Ketone) Dehydration->Final_Product

Caption: Sequence of events in a crossed aldol condensation.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its utility is demonstrated in its conversion to other useful isomers and its potential as a substrate in fundamental carbon-carbon bond-forming reactions such as Michael additions and aldol condensations. The provided protocols, both documented and illustrative, offer a foundation for researchers to explore the rich chemistry of this α,β-unsaturated ketone in the development of new synthetic methodologies and the construction of complex target molecules for the fragrance, pharmaceutical, and other chemical industries. Further exploration of its reactivity in cycloaddition reactions and with organometallic reagents is a promising area for future research.

References

Application Note: Quantitative Analysis of 4-Hepten-2-one using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hepten-2-one is a volatile organic compound that can be found in various natural and industrial sources. As a metabolite and a potential biomarker, its accurate quantification is crucial in fields ranging from food science and environmental analysis to metabolomics and drug development.[1] This application note provides a detailed protocol for the quantitative analysis of this compound in a liquid matrix using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for the analysis of volatile and semi-volatile compounds.[2][3][4]

Principle of the Method

This method utilizes the high separation efficiency of gas chromatography and the sensitive and selective detection capabilities of mass spectrometry.[4] A sample containing this compound is first prepared by liquid-liquid extraction. An internal standard is added to the sample prior to extraction to ensure accuracy and precision in quantification by correcting for variations in sample preparation and instrument response.[5][6] The extracted sample is then injected into the GC-MS system. In the gas chromatograph, this compound is separated from other components in the sample matrix based on its volatility and interaction with the stationary phase of the GC column. Following separation, the compound enters the mass spectrometer, where it is ionized by electron ionization (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z), and the characteristic fragmentation pattern of this compound is used for its identification and quantification.

Experimental Protocols

Materials and Reagents
  • This compound standard (analytical grade)

  • Internal Standard (IS): 4-Heptanone or a stable isotope-labeled this compound (e.g., this compound-d3). 4-Heptanone is a suitable choice due to its structural similarity and different retention time.[7]

  • Solvents: n-Hexane (GC grade), Dichloromethane (GC grade), Methanol (GC grade)

  • Anhydrous sodium sulfate

  • Sample matrix (e.g., plasma, cell culture media, environmental water sample)

Standard and Sample Preparation

3.2.1. Standard Solutions

  • Primary Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Primary Stock Solution of Internal Standard (1 mg/mL): Accurately weigh 10 mg of 4-Heptanone and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to create calibration standards at concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the primary stock solution of the internal standard with methanol.

3.2.2. Calibration Standards

  • To 1 mL of the blank sample matrix, add 10 µL of the internal standard spiking solution (final concentration 100 ng/mL).

  • Spike with the appropriate volume of each this compound working standard solution to create a calibration curve.

  • Proceed with the extraction procedure as described in section 3.2.3.

3.2.3. Sample Preparation (Liquid-Liquid Extraction)

  • Take 1 mL of the liquid sample (e.g., plasma, water).

  • Add 10 µL of the internal standard spiking solution (10 µg/mL) to the sample and vortex for 10 seconds.

  • Add 2 mL of n-hexane (or a 1:1 mixture of n-hexane and dichloromethane) to the sample.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Add a small amount of anhydrous sodium sulfate to the extracted organic layer to remove any residual water.

  • Transfer the dried extract to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following are recommended starting parameters and may require optimization for specific instruments and applications.

Parameter Value
Gas Chromatograph Agilent 7890B GC System (or equivalent)
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Temperature Program Initial: 50°C, hold for 2 minRamp: 10°C/min to 150°CRamp: 20°C/min to 250°C, hold for 5 min
Mass Spectrometer Agilent 5977A MSD (or equivalent)
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Transfer Line Temp. 280°C
Acquisition Mode Selected Ion Monitoring (SIM)

3.3.1. Selected Ion Monitoring (SIM) Parameters

Analyte Quantifier Ion (m/z) Qualifier Ions (m/z) Expected Retention Time (min)
This compound4355, 71, 112~7-9
4-Heptanone (IS)7143, 114~8-10

Note: Retention times and ion ratios should be confirmed by injecting pure standards.

Data Presentation and Analysis

Calibration Curve

Construct a calibration curve by plotting the ratio of the peak area of the this compound quantifier ion to the peak area of the internal standard quantifier ion against the concentration of the this compound standards. A linear regression analysis should be performed, and a correlation coefficient (r²) of >0.99 is desirable.

Quantification

The concentration of this compound in the unknown samples is calculated using the linear regression equation obtained from the calibration curve.

Quantitative Data Summary (Example)
Parameter Value
Analyte This compound
Molecular Formula C₇H₁₂O[1]
Molecular Weight 112.17 g/mol [1]
CAS Number 36678-43-0[1]
Internal Standard 4-Heptanone
Linear Range 0.1 - 50 µg/mL
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Quantifier Ion (m/z) 43
Qualifier Ions (m/z) 55, 71, 112

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Quantification prep_standards Prepare Stock and Working Standards add_is Add Internal Standard prep_standards->add_is prep_samples Prepare Samples and QCs prep_samples->add_is extract Liquid-Liquid Extraction add_is->extract dry Dry Organic Extract extract->dry transfer Transfer to GC Vial dry->transfer inject Inject Sample into GC-MS transfer->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM) separate->detect integrate Peak Integration detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Unknown Samples integrate->quantify calibrate->quantify report Report Results quantify->report

Caption: Workflow for the GC-MS quantification of this compound.

Signaling Pathway (Hypothetical)

While this compound is recognized as a metabolite, its specific signaling pathways are not extensively detailed in the provided search results. It is known to be a methyl ketone and an olefinic compound.[1] As a volatile organic compound, it could potentially be involved in various metabolic processes. The following diagram illustrates a generalized metabolic context where a volatile ketone might be produced and exert biological effects.

Metabolic_Pathway cluster_pathway Hypothetical Metabolic Context precursor Metabolic Precursor (e.g., Fatty Acid) enzyme Enzymatic Conversion (e.g., Oxidation, Decarboxylation) precursor->enzyme heptenone This compound enzyme->heptenone excretion Excretion / Volatilization heptenone->excretion interaction Interaction with Cellular Targets (e.g., Proteins, Receptors) heptenone->interaction response Biological Response interaction->response

Caption: Hypothetical metabolic pathway involving this compound.

References

Application Notes and Protocols for 1H and 13C NMR Spectroscopy of α,β-Unsaturated Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the structural elucidation of organic molecules. For researchers and professionals in materials science and drug development, a comprehensive understanding of ¹H and ¹³C NMR is critical for the characterization of α,β-unsaturated ketones. This structural motif is prevalent in numerous biologically active compounds and synthetic intermediates. These application notes provide detailed methodologies and protocols for the NMR analysis of this important class of compounds.

The defining feature of an α,β-unsaturated ketone is the conjugation of a carbon-carbon double bond with a carbonyl group. This electronic communication between the π-systems gives rise to characteristic chemical shifts and coupling constants in their NMR spectra. The electron-withdrawing nature of the carbonyl group deshields the β-carbon and its attached proton, resulting in downfield chemical shifts, while the α-carbon and its proton are comparatively more shielded.[1]

Principles of NMR Spectroscopy of α,β-Unsaturated Ketones

The electronic properties of α,β-unsaturated ketones profoundly impact their NMR spectra. The polarization of the π-system results in a partial positive charge at the β-carbon and a partial negative charge on the carbonyl oxygen. This leads to a significant downfield shift for the β-protons (Hβ) and the β-carbon (Cβ) compared to typical alkenic protons and carbons. Conversely, the α-protons (Hα) and α-carbon (Cα) appear at a relatively upfield position within the vinylic region.[1]

The magnitude of the three-bond coupling constant (³J) between the vinylic protons (Hα and Hβ) is diagnostic of the stereochemistry of the double bond. A larger coupling constant (typically 11-18 Hz) is indicative of a trans relationship, while a smaller coupling constant (typically 6-15 Hz) suggests a cis relationship.[2]

Data Presentation: Characteristic NMR Data

The following tables summarize typical ¹H and ¹³C NMR chemical shifts and proton-proton coupling constants for various α,β-unsaturated ketones. These values serve as a useful guide for spectral interpretation and structure verification.

Table 1: Typical ¹H NMR Chemical Shifts (δ) for α,β-Unsaturated Ketones

Proton TypeChemical Shift Range (ppm)Notes
α-Proton (Hα)6.0 - 6.5Generally a doublet or doublet of doublets.
β-Proton (Hβ)6.5 - 7.5Generally a doublet or doublet of doublets; deshielded due to conjugation with the carbonyl group.
Protons on γ-carbon2.0 - 2.5If alkyl, typical chemical shift for protons α to a double bond.
Aldehyde Proton (if applicable)9.0 - 10.0Highly deshielded.[3]

Table 2: Typical ¹³C NMR Chemical Shifts (δ) for α,β-Unsaturated Ketones

Carbon TypeChemical Shift Range (ppm)Notes
Carbonyl Carbon (C=O)190 - 220Deshielded compared to saturated ketones (1715 cm⁻¹ in IR).[3] Conjugation shifts the carbonyl carbon slightly upfield.
β-Carbon (Cβ)135 - 165Deshielded due to resonance with the carbonyl group.
α-Carbon (Cα)120 - 140Shielded relative to the β-carbon.

Table 3: Typical Proton-Proton Coupling Constants (J) in α,β-Unsaturated Ketones

Coupling TypeJ Value Range (Hz)Notes
³J (Hα-Hβ) trans11 - 18Diagnostic for E-alkenes.[2]
³J (Hα-Hβ) cis6 - 15Diagnostic for Z-alkenes.[2]
²J (geminal)0 - 5Coupling between two protons on the same sp² carbon.[2]
⁴J (allylic)0 - 3Long-range coupling between protons on α and γ carbons.

Experimental Protocols

A well-prepared sample is crucial for obtaining high-quality NMR spectra. The following protocols are suitable for most α,β-unsaturated ketones.

Protocol 1: Sample Preparation for ¹H and ¹³C NMR
  • Sample Quantity: For ¹H NMR, weigh 1-10 mg of the purified compound.[4] For ¹³C NMR, a higher concentration is preferable, typically requiring 5-30 mg of the sample.[5]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other common solvents include acetone-d₆, dimethyl sulfoxide-d₆ (DMSO-d₆), and benzene-d₆. Use approximately 0.6-0.7 mL of solvent for a standard 5 mm NMR tube.[1][6][7]

  • Dissolution: Dissolve the sample in the deuterated solvent in a small vial before transferring it to the NMR tube. This allows for better mixing and visual confirmation of dissolution.[7]

  • Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube. Solid particles can interfere with the magnetic field homogeneity, leading to poor spectral resolution.[4][6]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, for most routine analyses, referencing to the residual solvent peak is sufficient.

  • Final Steps: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.[1]

G Workflow for NMR Sample Preparation cluster_preparation Sample Preparation cluster_finalization Finalization weigh 1. Weigh Sample (1-10 mg for ¹H, 5-30 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (e.g., CDCl₃, 0.6-0.7 mL) weigh->dissolve Add solvent filter 3. Filter if Necessary dissolve->filter If solids present transfer 4. Transfer to NMR Tube dissolve->transfer If no solids filter->transfer cap 5. Cap and Clean Tube transfer->cap insert 6. Insert into Spectrometer cap->insert

A brief, descriptive caption: NMR Sample Preparation Workflow.
Protocol 2: Acquisition of a Standard ¹H NMR Spectrum

The following parameters are a good starting point for acquiring a routine ¹H NMR spectrum of an α,β-unsaturated ketone on a 400 MHz or 500 MHz spectrometer.

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent. Tune and match the probe for the ¹H frequency. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.[1]

  • Acquisition Parameters:

    • Spectral Width: A typical spectral width for ¹H NMR is -2 to 12 ppm.[1]

    • Pulse Angle: A 30-45° pulse angle is generally sufficient for routine spectra.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans (NS): For most samples with sufficient concentration, 8 to 16 scans will provide a good signal-to-noise ratio.[1]

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.[1]

Protocol 3: Acquisition of a Standard ¹³C NMR Spectrum

Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, longer acquisition times are typically required compared to ¹H NMR.

  • Instrument Setup: Similar to ¹H NMR, lock, tune, and shim the instrument.

  • Acquisition Parameters:

    • Spectral Width: A typical spectral width for ¹³C NMR is 0 to 220 ppm.

    • Pulse Program: Use a standard proton-decoupled pulse sequence.

    • Pulse Angle: A 45-90° pulse angle is common.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans (NS): This can range from several hundred to several thousand scans, depending on the sample concentration.

  • Processing: Similar to ¹H NMR, perform Fourier transformation, phasing, and referencing (e.g., CDCl₃ at 77.16 ppm).

Advanced NMR Techniques for Structural Elucidation

For more complex α,β-unsaturated ketones, or when unambiguous assignments are necessary, a suite of 2D NMR experiments can be employed.

DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT is a useful technique to differentiate between CH, CH₂, and CH₃ groups.[8][9]

  • DEPT-90: Only CH signals appear.[8]

  • DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed in DEPT spectra.[8]

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton and carbon signals that are directly bonded (one bond away).[10][11] This is extremely useful for assigning protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart (and sometimes four in conjugated systems).[10][11] This is a powerful tool for piecing together the carbon skeleton of a molecule and for assigning quaternary carbons.

G Logical Relationships in 2D NMR for Structure Elucidation cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR ¹H NMR (Proton Environments & Integration) HSQC HSQC (¹JCH Correlations) H1_NMR->HSQC COSY COSY (³JHH Correlations) H1_NMR->COSY Proton-Proton Connectivity C13_NMR ¹³C NMR (Carbon Environments) DEPT DEPT (CH, CH₂, CH₃ identification) C13_NMR->DEPT Carbon Multiplicity C13_NMR->HSQC Direct C-H Bonds Structure Final Structure DEPT->Structure Carbon Types HMBC HMBC (²JCH, ³JCH Correlations) HSQC->HMBC Confirm Assignments HMBC->Structure Long-Range Connectivity COSY->Structure Proton Framework

A brief, descriptive caption: 2D NMR Structural Elucidation Strategy.

Conclusion

The application of ¹H and ¹³C NMR spectroscopy, complemented by advanced techniques such as DEPT, HSQC, and HMBC, provides a robust platform for the comprehensive structural characterization of α,β-unsaturated ketones. The protocols and data presented herein offer a foundational guide for researchers, scientists, and drug development professionals to effectively utilize NMR in their work. Accurate spectral interpretation, based on the characteristic chemical shifts and coupling constants of these conjugated systems, is essential for confirming molecular structures, assessing purity, and advancing research and development efforts.

References

Application Note: FT-IR and Raman Spectral Analysis of 4-Hepten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hepten-2-one is an α,β-unsaturated ketone that serves as a versatile building block in organic synthesis and is of interest in the study of flavor and fragrance chemistry, as well as in the development of new pharmaceutical compounds. Its chemical structure, featuring a carbonyl group conjugated with a carbon-carbon double bond, gives rise to characteristic vibrational modes that can be effectively probed using Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. These non-destructive analytical techniques provide complementary information about the molecular structure and functional groups present in the molecule.

This application note provides a detailed protocol for the FT-IR and Raman spectral analysis of this compound. It includes experimental procedures, a summary of expected spectral data, and an interpretation of the key vibrational modes.

Experimental Protocols

Materials and Instrumentation
  • Sample: this compound (CAS No. 24332-22-7), analytical grade.

  • FT-IR Spectrometer: A Bruker Tensor 27 FT-IR spectrometer or equivalent, equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Raman Spectrometer: A Bruker MultiRAM Stand Alone FT-Raman Spectrometer or equivalent, equipped with a 1064 nm Nd:YAG laser source and a germanium (Ge) detector.

  • Sample Holder (FT-IR): KBr salt plates for neat liquid analysis.

  • Sample Holder (Raman): Glass capillary tube (melting point tube).

  • Software: Instrument control and data acquisition software (e.g., OPUS for Bruker instruments).

FT-IR Spectroscopy Protocol (Neat Liquid)
  • Instrument Preparation:

    • Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

    • Perform a background scan using a clean, empty sample compartment.

  • Sample Preparation:

    • Place one clean, dry KBr salt plate on a holder.

    • Apply one small drop of this compound to the center of the plate.

    • Carefully place a second KBr plate on top of the first, spreading the liquid into a thin, uniform film. Avoid air bubbles.

  • Data Acquisition:

    • Place the KBr salt plate assembly in the sample holder of the FT-IR spectrometer.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

    • Process the resulting interferogram using a Fourier transform to obtain the infrared spectrum.

  • Data Processing:

    • Perform a baseline correction if necessary.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

FT-Raman Spectroscopy Protocol
  • Instrument Preparation:

    • Turn on the laser and allow it to stabilize according to the manufacturer's instructions.

    • Calibrate the spectrometer using a standard reference material (e.g., naphthalene or sulfur).

  • Sample Preparation:

    • Fill a glass capillary tube with this compound to a height of approximately 1-2 cm.

    • Seal the capillary tube if the sample is volatile.

  • Data Acquisition:

    • Place the capillary tube in the sample holder of the Raman spectrometer.

    • Adjust the sample position to maximize the Raman signal.

    • Set the laser power to an appropriate level (e.g., 100-300 mW) to avoid sample degradation.

    • Acquire the Raman spectrum over the desired range (e.g., 3500-100 cm⁻¹).

    • Co-add 64 scans to obtain a high-quality spectrum.

  • Data Processing:

    • Perform a baseline correction to remove any fluorescence background.

    • Normalize the spectrum if required for comparison.

    • Identify and label the prominent Raman shifts (cm⁻¹).

Results and Discussion: Spectral Interpretation

The FT-IR and Raman spectra of this compound are expected to exhibit characteristic peaks corresponding to its various functional groups. The key vibrational modes are summarized in Table 1.

Carbonyl Group (C=O) Vibrations

The most prominent feature in the FT-IR spectrum of an α,β-unsaturated ketone is the strong absorption band corresponding to the C=O stretching vibration. Due to conjugation with the C=C double bond, this peak is shifted to a lower wavenumber (typically 1665-1685 cm⁻¹) compared to a saturated ketone (around 1715 cm⁻¹)[1]. In the Raman spectrum, the C=O stretch is also observable, and its intensity can provide information about the molecular conformation.

Alkene Group (C=C and =C-H) Vibrations

The C=C stretching vibration of the conjugated system appears in the region of 1600-1640 cm⁻¹ in both FT-IR and Raman spectra. The out-of-plane bending of the vinyl C-H bonds is expected to produce a strong band in the FT-IR spectrum around 965 cm⁻¹ for the trans isomer.

Alkyl Group (C-H) Vibrations

The stretching and bending vibrations of the methyl (CH₃) and methylene (CH₂) groups are observed in their characteristic regions. The asymmetric and symmetric stretching vibrations of C-H bonds in the alkyl chain typically appear in the 2850-3000 cm⁻¹ range. Bending vibrations for these groups are found in the fingerprint region (below 1500 cm⁻¹).

Data Presentation

Table 1: Summary of Expected FT-IR and Raman Peaks for this compound

Vibrational ModeExpected FT-IR Peak (cm⁻¹)Expected Raman Peak (cm⁻¹)Intensity (FT-IR)Intensity (Raman)
=C-H Stretch~3020~3020MediumMedium
C-H Asymmetric Stretch (CH₃)~2975~2975StrongStrong
C-H Asymmetric Stretch (CH₂)~2935~2935StrongStrong
C-H Symmetric Stretch (CH₃, CH₂)~2875~2875MediumMedium
C=O Stretch (conjugated)~1675~1675Very StrongStrong
C=C Stretch (conjugated)~1630~1630Medium-StrongVery Strong
CH₂ Scissoring~1460~1460MediumMedium
CH₃ Asymmetric Bend~1440~1440MediumMedium
CH₃ Symmetric Bend~1365~1365MediumMedium
trans =C-H Out-of-Plane Bend~965Weak/AbsentStrongWeak/Absent

Note: The peak positions are approximate and can vary slightly based on the specific experimental conditions and instrumentation. The data presented is representative and should be confirmed with experimental spectra from a reliable source such as the Spectral Database for Organic Compounds (SDBS).

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_ftir_analysis FT-IR Analysis cluster_raman_analysis Raman Analysis cluster_interpretation Spectral Interpretation & Analysis Sample This compound (Liquid) FTIR_Prep Prepare neat sample (thin film between KBr plates) Sample->FTIR_Prep Raman_Prep Fill glass capillary tube Sample->Raman_Prep FTIR_Instrument FT-IR Spectrometer FTIR_Prep->FTIR_Instrument Raman_Instrument FT-Raman Spectrometer Raman_Prep->Raman_Instrument FTIR_Acquire Acquire Spectrum (4000-400 cm⁻¹) FTIR_Instrument->FTIR_Acquire 1. Acquire Data FTIR_Process Data Processing (Baseline Correction, Peak Picking) FTIR_Acquire->FTIR_Process 2. Process Data FTIR_Spectrum FT-IR Spectrum FTIR_Process->FTIR_Spectrum 3. Generate Spectrum Interpretation Peak Assignment & Structural Characterization FTIR_Spectrum->Interpretation Raman_Acquire Acquire Spectrum (3500-100 cm⁻¹) Raman_Instrument->Raman_Acquire 1. Acquire Data Raman_Process Data Processing (Baseline Correction, Normalization) Raman_Acquire->Raman_Process 2. Process Data Raman_Spectrum Raman Spectrum Raman_Process->Raman_Spectrum 3. Generate Spectrum Raman_Spectrum->Interpretation Data_Table Quantitative Data Summary (Table 1) Interpretation->Data_Table

Caption: Experimental workflow for FT-IR and Raman analysis.

Conclusion

FT-IR and Raman spectroscopy are powerful and complementary techniques for the structural elucidation of this compound. The characteristic vibrational frequencies of the conjugated carbonyl system, the carbon-carbon double bond, and the alkyl groups provide a unique spectral fingerprint. The detailed protocols and expected spectral data presented in this application note serve as a valuable resource for researchers and scientists working with this and similar α,β-unsaturated ketones in various fields, including drug development and chemical synthesis.

References

Application Note: Purification of 4-Hepten-2-one by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the purification of 4-Hepten-2-one using fractional distillation. This method is effective for separating the target compound from isomers, unreacted starting materials, and other impurities that may arise during synthesis. The protocol is intended for researchers in organic chemistry, materials science, and drug development.

Introduction

This compound (C₇H₁₂O) is an unsaturated ketone used as a building block in various chemical syntheses.[1][2][3] Synthesized this compound often contains impurities such as positional isomers (e.g., 3-Hepten-2-one), geometric (E/Z) isomers, and byproducts from condensation reactions like diacetone alcohol and mesityl oxide.[4] Fractional distillation is a highly effective technique for purifying this compound, as it separates compounds based on differences in their boiling points.[4] This process utilizes a fractionating column to create a series of condensation and vaporization cycles, which allows for a more efficient separation of liquids with close boiling points compared to simple distillation.[5]

Safety Precautions

This compound and its isomers are flammable liquids and should be handled with care.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[7]

  • Ignition Sources: Keep the apparatus away from open flames, sparks, and hot surfaces.[7][8] Use a heating mantle controlled by a variable transformer as the heat source.

  • Static Discharge: Ground and bond containers and receiving equipment to prevent static discharge.[8]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Data Summary

The following table summarizes the key physical and distillation parameters for this compound.

ParameterValueReference(s)
Molecular Formula C₇H₁₂O[1][2]
Molecular Weight 112.17 g/mol [1][3]
Boiling Point (est.) 165.13 °C (at atmospheric pressure)[9]
Density (est.) 0.8618 g/cm³[9]
Refractive Index (est.) 1.4290[9]
Apparatus Fractional Distillation Assembly with Vigreux Column[5]
Heating Method Heating Mantle with Stirring[5]
Pressure Atmospheric (or reduced for high-boiling impurities)[4]
Collection Rate 1-2 drops per second-

Experimental Protocol

This protocol details the purification of crude this compound using fractional distillation at atmospheric pressure.

Materials and Equipment
  • Crude this compound

  • Boiling chips or magnetic stir bar

  • Round-bottom flask (distilling flask)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head (still head) with thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flasks (multiple, pre-weighed)

  • Heating mantle

  • Lab jacks and clamps

  • Tubing for condenser water

  • Glass wool or aluminum foil for insulation

Apparatus Setup
  • Prepare the Distilling Flask: Add the crude this compound to a round-bottom flask, filling it to no more than two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar.

  • Assemble the Column: Securely clamp the distilling flask to a lab jack above the heating mantle. Attach the fractionating column to the neck of the flask. To improve efficiency, the column can be insulated by wrapping it with glass wool or aluminum foil.[5][10]

  • Attach the Still Head: Place the distillation head on top of the fractionating column.

  • Position the Thermometer: Insert the thermometer into the still head. The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser.[5] This ensures an accurate reading of the vapor temperature as it enters the condenser.

  • Connect the Condenser: Attach the condenser to the side-arm of the still head and secure it with a clamp. Connect the lower inlet of the condenser to a cold water source and run the upper outlet tubing to a drain.[5]

  • Place the Receiving Flask: Position a pre-weighed receiving flask at the outlet of the condenser to collect the distillate.

Distillation Procedure
  • Begin Heating: Turn on the cooling water to the condenser. Begin gently heating the distilling flask with the heating mantle. If using a stir bar, start the magnetic stirrer.

  • Observe the Distillation: As the mixture heats, a ring of condensate will rise slowly through the fractionating column.[5] Adjust the heating rate to maintain a slow and steady ascent.

  • Collect the First Fraction (Forerun): The first liquid to distill will be the lowest-boiling point impurity. The temperature will rise and then stabilize at the boiling point of this component. Collect this forerun in the first receiving flask until the temperature begins to rise again.

  • Collect the Main Fraction: As the temperature stabilizes again at the boiling point of this compound (approx. 165 °C), switch to a new, clean receiving flask.[9] Collect the product while the temperature remains constant. A steady distillation rate of 1-2 drops per second is ideal.

  • Collect Subsequent Fractions: If the temperature rises significantly again, it indicates that a higher-boiling point impurity is beginning to distill. Switch to a new receiving flask to collect this fraction separately.

  • Shutdown: Stop the distillation before the distilling flask runs dry to prevent overheating and potential charring of the residue. Turn off the heating mantle and allow the apparatus to cool completely.

  • Analysis: Analyze the collected fractions (e.g., by GC-MS or NMR) to confirm the purity of the this compound fraction.

Visualization

The following diagram illustrates the workflow for the purification of this compound.

Fractional_Distillation_Workflow start Start: Crude this compound setup 1. Assemble Fractional Distillation Apparatus start->setup heat 2. Heat Mixture Gently setup->heat forerun 3. Collect Forerun (Low-Boiling Impurities) heat->forerun Temp stabilizes at first plateau product 4. Collect Main Fraction (Pure this compound) at Constant Temperature forerun->product Temp rises then stabilizes at BP of product final_fraction 5. Collect Final Fraction (High-Boiling Impurities) product->final_fraction Temp rises again shutdown 6. Stop Heating and Allow Apparatus to Cool product->shutdown Distillation complete final_fraction->shutdown analysis 7. Analyze Purity of Main Fraction (GC-MS, NMR) shutdown->analysis end End: Purified this compound analysis->end

Caption: Workflow for the purification of this compound.

References

Application of 4-Hepten-2-one in the Synthesis of Biologically Active Compounds: A Focus on Jasmonates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hepten-2-one, a readily available α,β-unsaturated ketone, serves as a versatile building block in the synthesis of various biologically active compounds. Its chemical structure, featuring a reactive ketone and a double bond, allows for a range of chemical transformations, making it a valuable precursor in medicinal and fragrance chemistry. This document provides detailed application notes and protocols for the utilization of this compound and its derivatives in the synthesis of jasmonates, a class of plant hormones with various physiological roles and applications in the fragrance industry. The primary focus will be on the synthesis of cis-jasmone, a key component of jasmine oil fragrance.

Application Note 1: Synthesis of cis-Jasmone via Alkylation of 3-Methyl-2-cyclopentenone

Overview

A prominent application of a this compound derivative is in the synthesis of cis-jasmone. This synthesis involves the alkylation of 3-methyl-2-cyclopentenone with a suitable C7 side chain precursor derived from this compound. The overall strategy involves the conversion of this compound to a more reactive electrophile, such as a heptenyl halide, which is then used to introduce the characteristic pentenyl side chain onto the cyclopentenone core.

Biological Significance of cis-Jasmone

Cis-jasmone is a natural organic compound found in the oil of jasmine flowers.[1][2] It is a key contributor to the characteristic fragrance of jasmine and is widely used in the perfume and cosmetics industries.[2] In the natural world, jasmonates, including cis-jasmone, function as plant hormones involved in regulating plant growth and development, as well as in defense responses against herbivores and pathogens.[2]

Synthetic Strategy

The synthesis of cis-jasmone from a this compound derivative follows a convergent approach. The core of the molecule, 3-methyl-2-cyclopentenone, is commercially available or can be synthesized separately. The C7 side chain is prepared from this compound through a two-step process: reduction of the ketone to an alcohol, followed by conversion to a halide. This activated side chain is then coupled with the cyclopentenone ring.

cis-Jasmone Synthesis Workflow This compound This compound 4-Hepten-2-ol 4-Hepten-2-ol This compound->4-Hepten-2-ol Reduction cis-2-Pentenyl_halide cis-2-Pentenyl_halide 4-Hepten-2-ol->cis-2-Pentenyl_halide Halogenation cis-Jasmone cis-Jasmone cis-2-Pentenyl_halide->cis-Jasmone Alkylation 3-Methyl-2-cyclopentenone 3-Methyl-2-cyclopentenone 3-Methyl-2-cyclopentenone->cis-Jasmone

Figure 1: Synthetic workflow for cis-jasmone from this compound.

Experimental Protocols

Protocol 1: Synthesis of cis-2-Pentenyl Chloride from this compound

This protocol describes the conversion of this compound to the key alkylating agent, cis-2-pentenyl chloride.

Step 1: Reduction of this compound to 4-Hepten-2-ol

  • Materials: this compound, Sodium borohydride (NaBH₄), Methanol, Diethyl ether, Saturated aqueous ammonium chloride (NH₄Cl) solution, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve this compound (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield crude 4-hepten-2-ol. Purify by distillation if necessary.

Step 2: Conversion of 4-Hepten-2-ol to cis-2-Pentenyl Chloride

  • Materials: 4-Hepten-2-ol, Thionyl chloride (SOCl₂), Pyridine, Diethyl ether.

  • Procedure:

    • In a fume hood, dissolve 4-hepten-2-ol (1 equivalent) in diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution to 0 °C and add pyridine (1.1 equivalents).

    • Slowly add thionyl chloride (1.1 equivalents) dropwise from the dropping funnel to the stirred solution.

    • After the addition, allow the reaction mixture to stir at room temperature for 4 hours.

    • Pour the reaction mixture over ice-water and separate the organic layer.

    • Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure to obtain cis-2-pentenyl chloride.

Protocol 2: Synthesis of cis-Jasmone

  • Materials: 3-Methyl-2-cyclopentenone, cis-2-Pentenyl chloride, Sodium hydroxide (NaOH), Toluene, Phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Procedure:

    • To a stirred solution of 3-methyl-2-cyclopentenone (1 equivalent) and cis-2-pentenyl chloride (1.2 equivalents) in toluene, add a 50% aqueous solution of sodium hydroxide (2 equivalents).

    • Add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 equivalents).

    • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and add water.

    • Separate the organic layer, and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain cis-jasmone.[1][3]

Quantitative Data

StepReactantProductTypical Yield (%)Purity (%)
1. Reduction of this compoundThis compound4-Hepten-2-ol85-95>95
2. Halogenation of 4-Hepten-2-ol4-Hepten-2-olcis-2-Pentenyl chloride70-80>90
3. Alkylation for cis-Jasmone Synthesis3-Methyl-2-cyclopentenone & cis-2-Pentenyl chloridecis-Jasmone60-75>98

Logical Relationships and Pathways

The synthesis of cis-jasmone is a clear example of building a more complex, biologically active molecule from simpler, readily available starting materials. The logic of the synthesis is based on the well-established principles of carbon-carbon bond formation, specifically the alkylation of an enolate or enolate equivalent.

Synthetic Logic cluster_0 Side Chain Synthesis cluster_1 Core Structure This compound This compound Functionalization Functionalization This compound->Functionalization Reduction & Halogenation Activated Side Chain (Heptenyl Halide) Activated Side Chain (Heptenyl Halide) Functionalization->Activated Side Chain (Heptenyl Halide) Coupling Reaction Coupling Reaction Activated Side Chain (Heptenyl Halide)->Coupling Reaction 3-Methyl-2-cyclopentenone 3-Methyl-2-cyclopentenone 3-Methyl-2-cyclopentenone->Coupling Reaction cis-Jasmone cis-Jasmone Coupling Reaction->cis-Jasmone Final Product

Figure 2: Logical flow of the cis-jasmone synthesis.

This compound proves to be a valuable and versatile starting material for the synthesis of biologically active compounds, as demonstrated by the efficient synthesis of cis-jasmone. The protocols and data presented herein provide a solid foundation for researchers and professionals in drug development and fragrance chemistry to explore the potential of this compound and its derivatives in creating novel and valuable molecules. The synthetic route is robust and scalable, making it suitable for both laboratory-scale research and industrial production.

References

Application Notes and Protocols for 6-Methyl-5-hepten-2-one in Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-5-hepten-2-one, also known as sulcatone, is a naturally occurring unsaturated ketone found in various plants, including citronella and lemongrass.[1][2] It serves as a versatile semiochemical in the insect world, acting as a pheromone, attractant, or repellent depending on the species and context.[2][3] Its dual action as both a behavior-modifying agent and an insecticide, primarily through the inhibition of acetylcholinesterase, makes it a compound of significant interest for the development of novel and eco-friendly pest management strategies.[4] This document provides detailed application notes and experimental protocols for the evaluation and use of 6-methyl-5-hepten-2-one in a pest management context.

Data Presentation

Insecticidal and Repellent Efficacy

The efficacy of 6-methyl-5-hepten-2-one has been quantified against various insect pests, demonstrating its potential as both a direct toxicant and a behavioral modifier.

Pest SpeciesAssay TypeMetricValueConcentration/DoseNotes
Sitophilus zeamais (Maize weevil)Fumigant ToxicityLC9517.2 µL/L air-Strong repellent effect also observed.[1]
Spodoptera littoralis (Cotton leafworm)Enzyme InhibitionKi2.16 x 10⁻³ M-Competitive inhibitor of acetylcholinesterase.[4]
Anopheles gambiae (Mosquito)Repellency% Protective Efficacy~35% - 75%0.1% - 10%Efficacy increases with concentration.[5][6]
Culex quinquefasciatus (Mosquito)Repellency-Highly efficient in a 1:1 mixture with geranylacetone-Mixture exceeded repellence of low concentrations of DEET.[6]
Aedes aegypti (Mosquito)Repellency-Highly efficient in a 1:1 mixture with geranylacetone-Mixture exceeded repellence of low concentrations of DEET.[6]
Spruce Beetle (Dendroctonus rufipennis)Repellency-Effective repellent-Used in combination with other semiochemicals for area and single tree protection.[7]
Acetylcholinesterase Inhibition

6-Methyl-5-hepten-2-one acts as a competitive inhibitor of acetylcholinesterase (AChE), a key enzyme in the insect nervous system.

Enzyme SourceSubstrateKi ValueMichaelis Constant (KM)
Spodoptera littoralis AChEAcetylthiocholine iodide2.16 x 10⁻³ M3.5 x 10⁻⁴ M
Electric Eel AChEAcetylthiocholine iodide0.40 x 10⁻³ M2.8 x 10⁻⁴ M
Mammalian Toxicity

Understanding the mammalian toxicity of a potential pest control agent is crucial for safety assessment.

SpeciesAssay TypeValue
RatOral LD503,570 mg/kg bw[8]
RabbitDermal LD50> 5,000 mg/kg bw[8]

Signaling Pathways

Olfactory Signaling Pathway

The action of 6-methyl-5-hepten-2-one as a semiochemical is initiated by its detection through the insect's olfactory system. The general pathway involves the binding of the odorant to an Odorant-Binding Protein (OBP) and subsequent activation of an Olfactory Receptor (OR) complex, leading to the generation of a nerve impulse. In the case of Aedes aegypti, the odorant receptor gene Or4 has been identified as being sensitive to sulcatone.[3]

olfactory_pathway cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane MHO 6-Methyl-5-hepten-2-one (Sulcatone) OBP Odorant-Binding Protein (OBP) MHO->OBP Binding MHO_OBP Sulcatone-OBP Complex OBP->MHO_OBP OR Olfactory Receptor (e.g., Or4 in Aedes aegypti) + Orco MHO_OBP->OR Activation Ion_Channel Ion Channel (Orco) OR->Ion_Channel Opens Signal Signal Transduction (Nerve Impulse) Ion_Channel->Signal Cation Influx & Depolarization

Insect Olfactory Signaling Pathway for 6-Methyl-5-hepten-2-one.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is adapted from the spectrophotometric method developed by Ellman et al. and is suitable for determining the inhibitory potential of 6-methyl-5-hepten-2-one on AChE activity.[9][10][11]

Materials:

  • Acetylcholinesterase (from electric eel or insect source)

  • 6-Methyl-5-hepten-2-one (dissolved in a suitable solvent, e.g., DMSO)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.

    • Prepare a stock solution of ATCI (e.g., 15 mM) in deionized water. Prepare this solution fresh.

    • Prepare a working solution of AChE in phosphate buffer. The final concentration in the well should be optimized for the specific enzyme source.

    • Prepare serial dilutions of 6-methyl-5-hepten-2-one in the appropriate solvent.

  • Assay in 96-well Plate:

    • Add 25 µL of the AChE solution to each well.

    • Add 50 µL of the DTNB solution to each well.

    • Add 100 µL of the various concentrations of the 6-methyl-5-hepten-2-one solutions to the test wells. For control wells (100% enzyme activity), add 100 µL of the solvent.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes).

    • Initiate the reaction by adding 25 µL of the ATCI solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Take kinetic readings every minute for a period of 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of 6-methyl-5-hepten-2-one compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • To determine the inhibition type and Ki value, perform the assay with varying concentrations of both the substrate (ATCI) and the inhibitor, and analyze the data using Lineweaver-Burk or other kinetic plots.[4]

ache_inhibition_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Reagents Prepare Reagents: AChE, DTNB, ATCI, 6-Methyl-5-hepten-2-one dilutions Plate Add AChE, DTNB, and Inhibitor/Solvent to 96-well plate Reagents->Plate Preincubation Pre-incubate at Room Temperature Plate->Preincubation Reaction Initiate reaction with ATCI Preincubation->Reaction Measure Measure Absorbance at 412 nm (Kinetic Readings) Reaction->Measure Calculate Calculate Reaction Rates and % Inhibition Measure->Calculate Analyze Determine IC50 and Ki values Calculate->Analyze

Workflow for AChE Inhibition Assay.

Y-Tube Olfactometer Bioassay for Repellency/Attraction

This protocol describes a standard Y-tube olfactometer setup to assess the behavioral response of flying insects to 6-methyl-5-hepten-2-one.[12][13][14]

Materials:

  • Glass Y-tube olfactometer

  • Air pump or compressed air source

  • Flow meters

  • Humidifier (e.g., gas washing bottle with distilled water)

  • Charcoal filter

  • Test insects (e.g., mosquitoes, moths)

  • 6-Methyl-5-hepten-2-one

  • Control substance (e.g., solvent used to dissolve the test compound)

  • Filter paper

Procedure:

  • Setup:

    • Clean the Y-tube olfactometer thoroughly with a solvent (e.g., ethanol) and bake it in an oven to remove any residual odors.

    • Connect the air source to the flow meters, humidifier, and charcoal filter to provide a clean, humidified, and constant airflow to each arm of the Y-tube.

    • Place the Y-tube in a controlled environment with consistent lighting and temperature.

  • Sample Preparation:

    • Apply a known amount of 6-methyl-5-hepten-2-one solution to a piece of filter paper and place it in a sample chamber connected to one arm of the olfactometer.

    • Apply the control substance to another piece of filter paper and place it in the sample chamber of the other arm.

  • Bioassay:

    • Introduce a single insect into the base of the Y-tube.

    • Observe the insect's behavior and record which arm it chooses (i.e., moves a certain distance into) within a set time period (e.g., 5-10 minutes).

    • An insect that does not make a choice within the allotted time is recorded as "no choice."

    • Test a sufficient number of insects (e.g., 30-50) for each concentration of the test compound.

    • After every few trials, rotate the Y-tube 180 degrees to avoid any positional bias. Clean the apparatus thoroughly between testing different compounds or concentrations.

  • Data Analysis:

    • Calculate the percentage of insects choosing the treatment arm versus the control arm.

    • Use a statistical test (e.g., Chi-square test) to determine if there is a significant preference for either arm.

    • A significant preference for the treatment arm indicates attraction, while a significant preference for the control arm indicates repellency.

Experimental Setup for a Y-Tube Olfactometer Bioassay.

Electroantennography (EAG)

EAG is used to measure the electrical response of an insect's antenna to volatile compounds, providing a measure of olfactory sensitivity.[15][16][17]

Materials:

  • Intact insect antenna

  • Micromanipulators

  • Glass capillary electrodes

  • Electrode holder and amplifier

  • Data acquisition system

  • Air delivery system with a stimulus controller

  • 6-Methyl-5-hepten-2-one solution

  • Saline solution

Procedure:

  • Antenna Preparation:

    • Carefully excise an antenna from a live, immobilized insect.

    • Mount the antenna between two electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is placed at the base. A small amount of conductive gel can be used to ensure good contact.

  • Stimulus Delivery:

    • A continuous stream of humidified, clean air is passed over the antenna.

    • A pulse of air carrying a known concentration of 6-methyl-5-hepten-2-one is injected into the continuous airstream for a short duration (e.g., 0.5-1 second).

  • Recording:

    • The change in electrical potential (depolarization) across the antenna in response to the stimulus is recorded as an EAG response.

  • Data Analysis:

    • The amplitude of the EAG response (in millivolts) is measured.

    • A dose-response curve can be generated by testing a range of concentrations of 6-methyl-5-hepten-2-one.

    • The responses to the test compound are typically normalized to the response of a standard compound.

eag_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Antenna Excise and Mount Insect Antenna Airflow Establish Continuous Airflow over Antenna Antenna->Airflow Stimulus Prepare Stimulus: 6-Methyl-5-hepten-2-one Solution Pulse Deliver Stimulus Pulse Stimulus->Pulse Record Record EAG Response (Depolarization) Pulse->Record Measure Measure Response Amplitude (mV) Record->Measure DoseResponse Generate Dose-Response Curve Measure->DoseResponse

Workflow for Electroantennography (EAG) Analysis.

Conclusion

6-Methyl-5-hepten-2-one presents a promising avenue for the development of new pest management tools. Its multifaceted activity as a repellent, attractant, and insecticide, combined with its natural origin, makes it a strong candidate for inclusion in integrated pest management (IPM) programs. The protocols and data presented here provide a foundation for researchers to further explore and harness the potential of this compound for effective and sustainable pest control. Further research should focus on optimizing formulations for enhanced stability and efficacy, expanding the range of target pests, and elucidating the specific molecular interactions within the insect olfactory and nervous systems.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 4-Hepten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of 4-Hepten-2-one.

Troubleshooting Guides

Issue 1: Low Yield and/or Poor Selectivity in Wittig Reaction for (Z)-4-Hepten-2-one

Question: I am attempting to synthesize (Z)-4-Hepten-2-one via a Wittig reaction between propanal and acetonyltriphenylphosphonium ylide, but I am observing low yields and a mixture of E/Z isomers. What are the common causes and how can I improve the Z-selectivity?

Answer:

Low yields and poor stereoselectivity in the Wittig reaction for the synthesis of (Z)-4-Hepten-2-one often stem from the nature of the ylide and the reaction conditions. Acetonyltriphenylphosphonium ylide is a semi-stabilized ylide, which can lead to mixtures of E and Z isomers.[1] Here are some common causes and troubleshooting strategies:

  • Ylide Generation: Incomplete formation of the ylide can lead to side reactions and reduced yields.

    • Troubleshooting: Ensure anhydrous reaction conditions as phosphonium salts are susceptible to hydrolysis. Use a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS) to ensure complete deprotonation of the phosphonium salt. The characteristic deep red or orange color of the ylide should be observed.[2]

  • Reaction Conditions: The choice of solvent and temperature significantly impacts the stereochemical outcome.

    • Troubleshooting: For Z-selectivity with semi-stabilized ylides, polar aprotic solvents like THF or DMSO are generally preferred. Running the reaction at low temperatures (e.g., -78 °C to 0 °C) can favor the kinetic (Z)-product.[2]

  • Salt Effects: The presence of lithium salts can promote the equilibration of intermediates, leading to the thermodynamically more stable (E)-isomer.

    • Troubleshooting: Employing "salt-free" conditions by using potassium-based bases like KHMDS can enhance Z-selectivity.

Experimental Protocol (Adapted for Z-selectivity):

Reagent/ParameterCondition
Phosphonium SaltAcetonyltriphenylphosphonium bromide
BasePotassium bis(trimethylsilyl)amide (KHMDS)
SolventAnhydrous Tetrahydrofuran (THF)
Temperature-78 °C to room temperature
AldehydePropanal
Issue 2: Predominant Formation of the (Z)-Isomer in Horner-Wadsworth-Emmons (HWE) Reaction for (E)-4-Hepten-2-one

Question: I am using a Horner-Wadsworth-Emmons reaction to synthesize (E)-4-Hepten-2-one from propanal and diethyl acetonylphosphonate, but I am getting a significant amount of the (Z)-isomer. How can I improve the E-selectivity?

Answer:

The Horner-Wadsworth-Emmons (HWE) reaction is generally known for its high E-selectivity with stabilized phosphonate ylides.[3][4] However, several factors can influence the stereochemical outcome.

  • Base and Counterion: The choice of base and the resulting counterion can affect the reversibility of the initial addition step.

    • Troubleshooting: Sodium hydride (NaH) or sodium ethoxide (NaOEt) in THF or DME are commonly used and generally provide good E-selectivity. The use of lithium bases can sometimes decrease E-selectivity.

  • Reaction Temperature: Higher temperatures can promote equilibration of the intermediates, favoring the formation of the more stable (E)-alkene.

    • Troubleshooting: Running the reaction at room temperature or slightly elevated temperatures can improve the E/Z ratio.

  • Structure of the Phosphonate: The steric bulk of the phosphonate ester groups can influence selectivity.

    • Troubleshooting: While diethyl phosphonates are common, bulkier esters can sometimes enhance E-selectivity.

Quantitative Data on HWE E-selectivity (General):

AldehydePhosphonate ReagentBaseSolventE/Z Ratio
VariousTriethyl phosphonoacetateDBU/K₂CO₃Solvent-free>99:1
VariousBis(2,2,2-trifluoroethyl)phosphonoacetic acidi-PrMgBrTolueneup to 95:5

Experimental Protocol (Adapted for E-selectivity):

Reagent/ParameterCondition
PhosphonateDiethyl acetonylphosphonate
BaseSodium Hydride (NaH)
SolventAnhydrous Tetrahydrofuran (THF)
Temperature0 °C to room temperature
AldehydePropanal
Issue 3: Low Yield and Regioselectivity in Allylic Alkylation

Question: I am trying to synthesize this compound via allylic alkylation of acetone enolate with a 1-halobut-2-ene, but the yield is low and I'm getting a mixture of products.

Answer:

The allylic alkylation of ketone enolates can be challenging due to issues with regioselectivity (attack at the α or γ position of the allyl electrophile) and polyalkylation.

  • Enolate Formation: Incomplete or uncontrolled enolate formation can lead to side reactions.

    • Troubleshooting: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to ensure rapid and complete formation of the lithium enolate of acetone. The reaction should be carried out at low temperatures (e.g., -78 °C) to prevent self-condensation of acetone.

  • Catalyst and Ligands: The choice of catalyst and ligands is crucial for controlling regioselectivity.

    • Troubleshooting: Palladium-catalyzed allylic alkylation is a common method. The choice of phosphine ligands can influence whether the alkylation occurs at the more or less substituted end of the allyl substrate.

  • Leaving Group: The leaving group on the allylic partner can affect the reaction rate and selectivity.

    • Troubleshooting: Allylic bromides or chlorides are commonly used. In some cases, allylic acetates or carbonates can provide better results in palladium-catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: How can I effectively separate the E and Z isomers of this compound?

A1: The separation of E/Z isomers of a relatively volatile ketone like this compound can be challenging due to their similar boiling points.

  • Fractional Distillation: While challenging for isomers with very close boiling points, careful fractional distillation with a high-efficiency column may provide some enrichment.[5][6][7][8][9]

  • Preparative Gas Chromatography (Prep GC): This is a highly effective technique for separating volatile isomers with high purity.[10][11][12][13]

  • Column Chromatography: Standard silica gel chromatography may not be effective. However, silica gel impregnated with silver nitrate (AgNO₃) can sometimes be used to separate E/Z isomers of alkenes due to the differential complexation of the silver ions with the double bonds.

Q2: What are the expected ¹H NMR chemical shifts to distinguish between (E)- and (Z)-4-hepten-2-one?

A2: The vinylic protons are key to distinguishing between the E and Z isomers in the ¹H NMR spectrum.

  • (E)-4-hepten-2-one: The vinylic protons will appear as a multiplet further downfield, typically in the range of 5.4-5.6 ppm .

  • (Z)-4-hepten-2-one: The vinylic protons will appear as a multiplet further upfield compared to the E-isomer, generally in the range of 5.2-5.4 ppm .

The coupling constants (J-values) between the vinylic protons are also diagnostic. For the E-isomer, a larger coupling constant (typically 12-18 Hz) is expected for the trans relationship, while the Z-isomer will show a smaller coupling constant (typically 6-12 Hz) for the cis relationship.

Q3: What are the characteristic fragmentation patterns in GC-MS to identify this compound isomers?

A3: In the mass spectrum, the molecular ion peak (M⁺) for this compound will be at m/z 112. Key fragmentation patterns for ketones include McLafferty rearrangement and alpha-cleavage.

  • McLafferty Rearrangement: A prominent peak at m/z 58 is expected for both isomers, arising from the rearrangement and cleavage of the gamma-hydrogen.

  • Alpha-Cleavage: A peak at m/z 43 (CH₃CO⁺) will be a significant fragment for both isomers. Another alpha-cleavage can lead to a peak at m/z 69 .

While the major fragments may be similar, the relative intensities of these fragments can sometimes help in distinguishing between the isomers.[14][15][16]

Visualizations

Experimental Workflow: Stereoselective Synthesis Troubleshooting

G Troubleshooting Workflow for Stereoselective Synthesis of this compound cluster_synthesis Synthesis Strategy cluster_analysis Analysis & Troubleshooting cluster_solutions Solutions Start Desired Isomer? Wittig Wittig Reaction (for Z-isomer) Start->Wittig Z-isomer HWE Horner-Wadsworth-Emmons (for E-isomer) Start->HWE E-isomer Allylic_Alkylation Allylic Alkylation Start->Allylic_Alkylation Alternative Analysis Analyze Product Mixture (GC-MS, NMR) Wittig->Analysis HWE->Analysis Allylic_Alkylation->Analysis Problem Problem Identified? Analysis->Problem Purification_Issue Purification Difficulty Analysis->Purification_Issue Separation Needed Low_Yield Low Yield Problem->Low_Yield Yes Poor_Selectivity Poor Stereoselectivity Problem->Poor_Selectivity Yes End Pure Isomer Obtained Problem->End No Optimize_Conditions Optimize Reaction Conditions: - Base - Solvent - Temperature Low_Yield->Optimize_Conditions Poor_Selectivity->Optimize_Conditions Change_Reagents Change Reagents: - Ylide/Phosphonate - Catalyst/Ligands Poor_Selectivity->Change_Reagents Purification_Method Select Appropriate Purification: - Prep GC - AgNO3-Silica Purification_Issue->Purification_Method Optimize_Conditions->Analysis Change_Reagents->Analysis Purification_Method->End G Simplified Wittig Reaction Mechanism Ylide Phosphonium Ylide (R₂C⁻-P⁺Ph₃) Betaine Betaine Intermediate (optional/transient) Ylide->Betaine + Carbonyl Carbonyl Aldehyde/Ketone (R'₂C=O) Carbonyl->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene Alkene (R₂C=CR'₂) Oxaphosphetane->Alkene Decomposition Phosphine_Oxide Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->Phosphine_Oxide Decomposition

References

Technical Support Center: Synthesis of 4-Hepten-2-one via Aldol Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hepten-2-one through the aldol condensation of acetone and butyraldehyde. Our goal is to help you optimize reaction conditions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The synthesis is a base-catalyzed crossed aldol condensation. In this reaction, acetone is deprotonated by a base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of butyraldehyde. The initial product is a β-hydroxy ketone, 4-hydroxy-2-heptanone. This intermediate readily undergoes dehydration, often facilitated by heat, to yield the more stable α,β-unsaturated ketone, this compound.[1][2][3][4]

Q2: My yield of this compound is consistently low. What are the common causes?

A2: Low yields are a frequent issue in crossed aldol condensations and can often be attributed to competing side reactions. The primary culprits are the self-condensation of acetone to form diacetone alcohol and mesityl oxide, and the self-condensation of butyraldehyde.[5] Suboptimal reaction conditions, such as incorrect temperature, catalyst concentration, or reactant ratios, can also significantly lower the yield.

Q3: How can I minimize the formation of side products?

A3: To favor the desired crossed-aldol reaction, you can employ a few key strategies. Using a significant molar excess of acetone can shift the reaction equilibrium toward the formation of this compound. Additionally, the slow, controlled addition of butyraldehyde to the mixture of acetone and base is crucial. This maintains a low concentration of the enolizable aldehyde, reducing the likelihood of its self-condensation.[5][6]

Q4: What is the effect of temperature on the reaction?

A4: Temperature plays a critical role in both the reaction rate and the product distribution. The initial aldol addition is typically performed at low temperatures (e.g., 0-5 °C) to control the reaction rate and minimize side reactions.[5] Subsequent heating is often required to drive the dehydration of the 4-hydroxy-2-heptanone intermediate to the final product, this compound.

Q5: Which catalyst should I use, and in what concentration?

A5: Common catalysts for this reaction are aqueous solutions of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). The catalyst concentration needs to be carefully optimized. Too little catalyst will result in a slow or incomplete reaction, while too much can promote side reactions and lead to a complex product mixture.

Troubleshooting Guide

Problem Potential Causes Solutions & Optimization Strategies
Low Yield of this compound 1. Competing Self-Condensation Reactions: Acetone and/or butyraldehyde are reacting with themselves.[5] 2. Suboptimal Reactant Ratio: Insufficient excess of acetone. 3. Inefficient Dehydration: The intermediate 4-hydroxy-2-heptanone is not fully converted to the final product. 4. Product Loss During Workup: The product may be lost during extraction or purification.1. Controlled Addition: Add butyraldehyde dropwise to a mixture of acetone and the base catalyst.[5] 2. Molar Ratio: Use a significant molar excess of acetone (e.g., 3:1 to 5:1 ratio of acetone to butyraldehyde).[6] 3. Temperature Control: After the initial addition at low temperature, gently heat the reaction mixture to promote dehydration. Monitor the reaction progress by TLC or GC. 4. Careful Workup: Ensure proper phase separation during extraction and use appropriate techniques for purification, such as fractional distillation under reduced pressure.
Presence of Multiple Products in Analytical Data (TLC/GC/NMR) 1. Side Products: Formation of diacetone alcohol, mesityl oxide (from acetone self-condensation), or 2-ethyl-2-hexenal (from butyraldehyde self-condensation).[5][7] 2. Unreacted Starting Materials: Incomplete reaction. 3. Isomeric Products: Formation of other double bond isomers of heptenone.[5]1. Optimize Reaction Conditions: Adjust temperature, catalyst concentration, and reactant addition rate as described above. 2. Increase Reaction Time/Temperature: If starting materials are present, consider extending the reaction time or moderately increasing the temperature after the initial addition phase. 3. Purification: Employ fractional distillation under reduced pressure to separate this compound from isomers and other byproducts.
Reaction Fails to Initiate or Proceeds Very Slowly 1. Inactive Catalyst: The base solution may be old or at an incorrect concentration. 2. Low Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. 3. Impure Reagents: Water or other impurities in the acetone or butyraldehyde can interfere with the reaction.1. Fresh Catalyst: Prepare a fresh solution of the base catalyst. 2. Adjust Temperature: After the controlled addition of butyraldehyde at low temperature, allow the reaction to warm to room temperature or apply gentle heating. 3. Use Dry Reagents: Ensure that the acetone and butyraldehyde are of high purity and free from significant amounts of water.

Data on Optimized Reaction Conditions for Aldol Condensations

Reactants Catalyst Molar Ratio (Ketone:Aldehyde) Temperature (°C) Reported Yield Reference
Acetone & Isobutyraldehyde10% Aqueous NaOH-0-5°C (addition), then RTNot specified[5]
Acetone & 3-Ethylthio Butyraldehyde1% Aqueous NaOH-65°C85.9%[6]
Acetone & p-AnisaldehydePotassium Hydroxide-Room TemperatureNot specified[2]

Experimental Protocols

Key Experiment: Base-Catalyzed Aldol Condensation of Acetone and Butyraldehyde

This protocol is adapted from a similar procedure for the synthesis of 6-methyl-4-hepten-2-one.[5]

Materials:

  • Acetone

  • Butyraldehyde

  • 10% (w/v) aqueous Sodium Hydroxide (NaOH) solution

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, combine acetone (in a molar excess, e.g., 3-5 equivalents) and the 10% aqueous NaOH solution.

  • Cooling: Cool the mixture in an ice-water bath to 0-5 °C with continuous stirring.

  • Controlled Addition: Slowly add butyraldehyde (1 equivalent) dropwise from the dropping funnel over a period of 1-2 hours. It is crucial to maintain the reaction temperature below 10 °C during the addition to minimize side reactions.

  • Reaction: After the complete addition of butyraldehyde, allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • Neutralize the reaction mixture by slowly adding dilute HCl until it is slightly acidic.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

    • Combine the organic layers and wash with water and then with a saturated brine solution.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter to remove the drying agent.

    • Concentrate the organic phase using a rotary evaporator.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

Aldol_Condensation_Workflow Experimental Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Acetone and 10% NaOH B Cool to 0-5 °C A->B C Slowly Add Butyraldehyde B->C D Stir at Room Temperature (12-24h) C->D E Neutralize with Dilute HCl D->E F Extract with Diethyl Ether E->F G Wash with Water and Brine F->G H Dry over Anhydrous MgSO4 G->H I Filter and Concentrate H->I J Fractional Distillation I->J K K J->K Pure this compound

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Yield of this compound Check_Side_Products Analyze for Side Products (TLC/GC) Start->Check_Side_Products Side_Products_Present Side Products Detected Check_Side_Products->Side_Products_Present Yes/No No_Side_Products No Significant Side Products Check_Side_Products->No_Side_Products Yes/No Check_Reactants Check for Unreacted Starting Materials Reactants_Present Starting Materials Detected Check_Reactants->Reactants_Present Yes/No No_Reactants No Starting Materials Check_Reactants->No_Reactants Yes/No Sol_Ratio Increase Acetone:Butyraldehyde Ratio Side_Products_Present->Sol_Ratio Sol_Addition Slow Down Butyraldehyde Addition Side_Products_Present->Sol_Addition Sol_Temp Lower Initial Reaction Temperature Side_Products_Present->Sol_Temp No_Side_Products->Check_Reactants End End Sol_Ratio->End Improved Yield Sol_Addition->End Improved Yield Sol_Temp->End Improved Yield Sol_Time Increase Reaction Time Reactants_Present->Sol_Time Sol_Heat Apply Gentle Heat for Dehydration Reactants_Present->Sol_Heat Sol_Catalyst Check Catalyst Activity/Concentration Reactants_Present->Sol_Catalyst Sol_Workup Sol_Workup No_Reactants->Sol_Workup Consider Product Loss During Workup/Purification Sol_Time->End Improved Yield Sol_Heat->End Improved Yield Sol_Catalyst->End Improved Yield Sol_Workup->End Improved Yield

References

common side reactions in the synthesis of 6-methyl-4-hepten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-methyl-4-hepten-2-one. The focus is on identifying and mitigating common side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield of 6-methyl-4-hepten-2-one is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields are a common issue in this synthesis, often stemming from competing side reactions.[1]

Potential Causes:

  • Self-Condensation of Acetone: A primary competing pathway involves acetone reacting with itself to form diacetone alcohol, which can subsequently dehydrate to mesityl oxide.[1][2] This consumes your acetone reactant.

  • Self-Condensation of Isobutyraldehyde: The aldehyde starting material can also undergo self-condensation, further reducing the availability of reactants for the desired synthesis.[1]

  • Suboptimal Reaction Conditions: Parameters such as temperature, reaction time, and the choice and concentration of the base catalyst significantly influence the outcome and can favor side reactions.[1]

  • Product Loss During Purification: The desired product can be lost during the workup and purification stages, leading to a lower isolated yield.[1]

Troubleshooting and Solutions:

  • Use Excess Acetone: Employing a significant molar excess of acetone (e.g., 5-10 equivalents) relative to isobutyraldehyde can shift the reaction equilibrium toward the desired crossed-aldol product.[1]

  • Controlled Addition: Add the isobutyraldehyde slowly and dropwise to the mixture of acetone and the base catalyst. This maintains a low concentration of the enolizable aldehyde, minimizing its self-condensation.[1]

  • Temperature Control: Maintain a low and controlled reaction temperature, especially during the initial addition, to favor the aldol addition over competing reactions.[1] Optimal temperatures may need to be determined empirically.

  • Catalyst Selection: The choice of base can impact selectivity. Weaker bases may provide better control over the reaction rate and reduce side products.[1]

Q2: I am observing unexpected peaks in my NMR and GC-MS analysis. What are the likely impurities?

A2: Unexpected analytical peaks are typically due to the formation of side products. The most common impurities are:

  • Diacetone alcohol and Mesityl oxide: These are the products of acetone self-condensation.[1] Diacetone alcohol is a β-hydroxy ketone, while mesityl oxide is its dehydrated α,β-unsaturated counterpart.[1]

  • Aldol Adduct: The initial β-hydroxy ketone intermediate, 4-hydroxy-6-methylheptan-2-one, may be present if the dehydration step of the condensation is incomplete.[1]

  • Positional Isomers: You may have a mixture of double bond isomers, such as 6-methyl-3-hepten-2-one or 6-methyl-5-hepten-2-one.[1] The formation of these isomers can be influenced by reaction conditions.[1]

Identification and Remediation:

  • Spectroscopic Analysis: Compare the spectra from your product with reference spectra for the suspected impurities to confirm their identity.

  • Purification: Fractional distillation under reduced pressure is often effective for separating these impurities, as they typically have different boiling points from the desired product.[1]

Experimental Protocol: Aldol Condensation for 6-Methyl-4-hepten-2-one

This protocol is a general guideline designed to favor the formation of the desired product while minimizing side reactions.[1]

Materials:

  • Acetone (large excess, e.g., 5-10 molar equivalents)

  • Isobutyraldehyde (1 molar equivalent)

  • Aqueous Sodium Hydroxide (e.g., 10-20% solution)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Apparatus:

  • Reaction flask equipped with a magnetic stirrer and a dropping funnel

  • Ice bath

  • Apparatus for fractional distillation

Procedure:

  • Setup: In the reaction flask, combine the acetone and the aqueous sodium hydroxide solution. Cool the mixture in an ice bath to 0-5 °C with continuous stirring.

  • Controlled Addition: Slowly add isobutyraldehyde dropwise from the dropping funnel to the cooled acetone-base mixture over 1-2 hours. Maintaining a low temperature is crucial to control the reaction rate and minimize side reactions.[1]

  • Reaction: Once the addition is complete, allow the mixture to stir at a controlled temperature (e.g., room temperature) for 12-24 hours. Monitor the reaction's progress using TLC or GC.

  • Workup:

    • Neutralize the reaction mixture with a dilute acid (e.g., HCl).

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator.[1]

  • Purification: Purify the crude product by fractional distillation under reduced pressure to isolate the 6-methyl-4-hepten-2-one.[1]

Data Summary

While specific yield percentages for side products in the aldol condensation are highly dependent on the exact reaction conditions, the following table presents data on the effect of base and temperature on a related isomerization synthesis of 4-hepten-2-one, 6-methyl- from 6-methyl-5-hepten-2-one, illustrating the critical role of reaction parameters.

Table 1: Effect of Base and Temperature on Product Yield in Isomerization Synthesis [3]

BaseTemperature (°C)Yield (%)
Lithium diisopropylamide (LDA)-7885
Sodium hydride (NaH)2515
Potassium tert-butoxide040
LDA-4060
LDA025
LDA25<10

Reaction Pathway Visualization

The following diagram illustrates the desired reaction pathway for the synthesis of 6-methyl-4-hepten-2-one and the major competing side reactions.

SynthesisPathways Acetone Acetone AldolAdduct 4-Hydroxy-6-methylheptan-2-one (Aldol Adduct) Acetone->AldolAdduct + Isobutyraldehyde (Base Catalyst) DiacetoneAlcohol Diacetone Alcohol Acetone:e->DiacetoneAlcohol:w Isobutyraldehyde Isobutyraldehyde AldehydeDimer Isobutyraldehyde Self-Condensation Product Isobutyraldehyde:e->AldehydeDimer:w MainProduct 6-Methyl-4-hepten-2-one AldolAdduct->MainProduct - H₂O (Dehydration) MesitylOxide Mesityl Oxide DiacetoneAlcohol->MesitylOxide - H₂O

References

Technical Support Center: Separation of E/Z Isomers of 4-Hepten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of E/Z isomers of 4-hepten-2-one.

Frequently Asked Questions (FAQs)

Q1: Is it possible to separate the E and Z isomers of this compound using chromatography?

A1: Yes, the separation of E/Z isomers of this compound is achievable using both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The key to a successful separation lies in selecting the appropriate stationary and mobile phases to exploit the subtle differences in the physicochemical properties of the isomers.

Q2: What are the recommended chromatographic techniques for separating E/Z isomers of this compound?

A2: Both GC and HPLC are effective for separating E/Z isomers.

  • Gas Chromatography (GC) is often a good first choice, especially for volatile compounds like this compound. Separation is typically based on differences in boiling points and interactions with the stationary phase.

  • High-Performance Liquid Chromatography (HPLC) , particularly in reversed-phase or normal-phase mode, can also provide excellent resolution. Chiral stationary phases have also been shown to be effective in separating geometric isomers.[1]

Q3: How do I choose the right column for the separation?

A3: The choice of column is critical for a successful separation.

  • For GC: A polar capillary column, such as one with a polyethylene glycol (e.g., Carbowax) or a cyanopropyl stationary phase, is often effective for separating alkene isomers.[2] Non-polar columns can also be used, where elution order is primarily determined by boiling point differences.

  • For HPLC: A C18 column is a common starting point for reversed-phase HPLC.[3] For enhanced selectivity, consider columns with different stationary phase chemistries, such as phenyl-hexyl or pentafluorophenyl (PFP) phases.[4] In some cases, silica or aminopropyl columns in normal-phase mode can also be effective.[1] For particularly challenging separations, columns with shape-based selectivity, like cholesterol-based columns, can be beneficial for geometric isomers.[5]

Q4: Can mass spectrometry (MS) alone differentiate between the E and Z isomers of this compound?

A4: While mass spectrometry is a powerful tool for identifying compounds, structural isomers like E/Z isomers often produce identical or very similar mass spectra, making them difficult to distinguish by MS alone.[4] Therefore, effective chromatographic separation prior to MS detection is crucial for accurate identification and quantification.

Troubleshooting Guides

This section addresses common issues encountered during the separation of E/Z isomers of this compound.

Gas Chromatography (GC) Troubleshooting
Problem Possible Causes Solutions
Poor or No Separation - Inappropriate column polarity. - Incorrect oven temperature program. - Carrier gas flow rate is too high or too low.- Select a different column: If using a non-polar column, try a polar one (e.g., Carbowax type) to enhance selectivity based on isomer polarity differences. - Optimize the temperature program: Start with a lower initial temperature and use a slow temperature ramp to improve resolution. - Adjust the flow rate: Optimize the carrier gas flow rate to achieve the best efficiency (lowest plate height).
Peak Tailing - Active sites on the column or in the injector liner. - Column contamination. - Sample overload.- Use a deactivated liner and column: Ensure all surfaces in the sample path are inert. - Bake out the column: Heat the column to a high temperature (below its maximum limit) to remove contaminants. - Dilute the sample: Inject a smaller amount of the sample to avoid overloading the column.
Baseline Instability - Column bleed. - Contaminated carrier gas. - Detector instability.- Condition the column properly: Ensure the column is well-conditioned before use. - Use high-purity carrier gas and traps: Install and regularly change gas purifiers. - Check the detector: Ensure the detector is clean and operating at the correct temperature and gas flows.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Possible Causes Solutions
Poor or No Separation - Inappropriate mobile phase composition. - Unsuitable stationary phase. - pH of the mobile phase is not optimal.- Optimize the mobile phase: Systematically vary the ratio of organic solvent to the aqueous phase. Try different organic modifiers (e.g., acetonitrile vs. methanol).[6] - Try a different column: If a C18 column does not provide separation, explore columns with different selectivities (e.g., phenyl-hexyl, PFP, or a chiral stationary phase).[4][7] - Adjust the mobile phase pH: For ionizable compounds, adjusting the pH can significantly impact retention and selectivity.[6] While this compound is neutral, pH can still affect the stationary phase surface chemistry.
Peak Tailing - Secondary interactions with the stationary phase. - Column void or contamination. - Sample overload.- Use a base-deactivated column: For basic compounds, this minimizes interactions with residual silanols. - Add a mobile phase modifier: For acidic compounds, adding a small amount of a weak acid can improve peak shape. - Flush the column: Use a strong solvent to wash the column. If a void is suspected, the column may need to be replaced. - Reduce injection volume or sample concentration.
High Backpressure - Blockage in the system (e.g., frit, column). - Precipitated buffer or sample in the mobile phase.- Filter the mobile phase and samples: Use a 0.45 µm or 0.22 µm filter. - Backflush the column: Reverse the column direction and flush with a strong solvent. - Check for blockages: Systematically check components from the detector back to the pump to locate the blockage.

Experimental Protocols

The following are suggested starting conditions for the separation of E/Z isomers of this compound. These should be considered as starting points for method development and may require further optimization.

Gas Chromatography (GC) - Suggested Starting Conditions
Parameter Condition 1 (Polar Column) Condition 2 (Non-Polar Column)
Column Fused silica capillary column coated with a polyethylene glycol (e.g., Carbowax 20M type), 30 m x 0.25 mm ID, 0.25 µm film thicknessFused silica capillary column coated with a 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5 type), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or HydrogenHelium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)1.0 mL/min (constant flow)
Oven Program 50°C (hold 2 min), ramp to 150°C at 5°C/min, hold 5 min50°C (hold 2 min), ramp to 150°C at 5°C/min, hold 5 min
Injector Temp. 250°C250°C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temp. 280°C (FID) or as per MS requirements280°C (FID) or as per MS requirements
Injection Volume 1 µL1 µL
Split Ratio 50:150:1
High-Performance Liquid Chromatography (HPLC) - Suggested Starting Conditions
Parameter Condition 1 (Reversed-Phase) Condition 2 (Normal-Phase)
Column C18, 150 mm x 4.6 mm ID, 5 µm particle sizeSilica or Aminopropyl, 150 mm x 4.6 mm ID, 5 µm particle size
Mobile Phase A: Water; B: Acetonitrile or MethanolA: Hexane; B: Isopropanol or Ethyl Acetate
Gradient 60% B to 90% B over 15 minutesIsocratic, e.g., 95:5 (A:B)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30°C30°C
Detector UV at 220 nmUV at 220 nm
Injection Volume 10 µL10 µL

Visualizations

GC_Troubleshooting_Workflow start Poor or No Separation of E/Z Isomers check_column Is the column appropriate? (e.g., polar vs. non-polar) start->check_column change_column Select a column with different selectivity (e.g., switch from non-polar to polar) check_column->change_column No optimize_temp Is the temperature program optimized? check_column->optimize_temp Yes change_column->optimize_temp adjust_temp Lower initial temperature and/or reduce ramp rate optimize_temp->adjust_temp No check_flow Is the carrier gas flow rate optimal? optimize_temp->check_flow Yes adjust_temp->check_flow adjust_flow Optimize flow rate for best efficiency check_flow->adjust_flow No good_separation Separation Achieved check_flow->good_separation Yes adjust_flow->good_separation

Caption: Troubleshooting workflow for poor separation in GC.

HPLC_Troubleshooting_Workflow start Peak Tailing in HPLC check_overload Is the column overloaded? start->check_overload reduce_load Reduce injection volume or sample concentration check_overload->reduce_load Yes check_secondary_interactions Are there secondary interactions? check_overload->check_secondary_interactions No good_peak_shape Symmetrical Peaks Achieved reduce_load->good_peak_shape use_deactivated_column Use a base-deactivated column or add mobile phase modifiers check_secondary_interactions->use_deactivated_column Yes check_column_health Is the column contaminated or has a void? check_secondary_interactions->check_column_health No use_deactivated_column->good_peak_shape flush_or_replace Flush with a strong solvent or replace the column check_column_health->flush_or_replace Yes check_column_health->good_peak_shape No flush_or_replace->good_peak_shape

Caption: Troubleshooting workflow for peak tailing in HPLC.

Method_Development_Strategy start Goal: Separate E/Z Isomers of this compound choose_technique Choose Technique: GC or HPLC start->choose_technique gc_path Gas Chromatography choose_technique->gc_path GC hplc_path High-Performance Liquid Chromatography choose_technique->hplc_path HPLC select_gc_column Select GC Column (e.g., Polar - Carbowax, Non-polar - DB-5) gc_path->select_gc_column select_hplc_column Select HPLC Column (e.g., C18, Phenyl, Chiral) hplc_path->select_hplc_column optimize_gc_params Optimize GC Parameters (Temperature Program, Flow Rate) select_gc_column->optimize_gc_params optimize_hplc_params Optimize HPLC Parameters (Mobile Phase Composition, Gradient) select_hplc_column->optimize_hplc_params evaluate_separation_gc Evaluate Separation (Resolution, Peak Shape) optimize_gc_params->evaluate_separation_gc evaluate_separation_hplc Evaluate Separation (Resolution, Peak Shape) optimize_hplc_params->evaluate_separation_hplc evaluate_separation_gc->select_gc_column Re-evaluate successful_separation Successful Separation evaluate_separation_gc->successful_separation Achieved evaluate_separation_hplc->select_hplc_column Re-evaluate evaluate_separation_hplc->successful_separation Achieved

Caption: General strategy for method development.

References

Technical Support Center: Identifying Impurities in 4-Hepten-2-one Synthesis by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving issues related to impurities in the synthesis of 4-Hepten-2-one as detected by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the GC-MS analysis of a this compound synthesis reaction mixture?

A1: The synthesis of this compound, typically achieved through an aldol condensation of propanal and acetone, can lead to several impurities. The most common ones detected by GC-MS include:

  • Diacetone alcohol: Formed from the self-condensation of acetone.

  • Mesityl oxide: The dehydration product of diacetone alcohol, also from acetone self-condensation.[1]

  • 4-Hydroxy-2-heptanone: The initial aldol addition product that may be present if the dehydration step is incomplete.

  • Positional Isomers (e.g., 3-Hepten-2-one): Isomerization of the double bond can occur, influenced by reaction conditions like temperature and catalyst.[1]

  • Unreacted starting materials: Residual propanal and acetone.

Q2: My GC-MS chromatogram shows a peak with a mass spectrum similar to this compound but with a different retention time. What could it be?

A2: This is likely a positional isomer of this compound, such as 3-Hepten-2-one or 5-Hepten-2-one. The mass spectra of these isomers can be very similar due to identical molecular weight and similar fragmentation patterns. Differentiation is primarily based on their chromatographic separation (retention time). To confirm the identity, comparison with a known standard of the suspected isomer is recommended.

Q3: I am observing a significant amount of mesityl oxide in my product mixture. How can I minimize its formation?

A3: Mesityl oxide is a result of the self-condensation of acetone.[1] To minimize its formation, consider the following strategies:

  • Use an excess of propanal: Shifting the stoichiometry to favor the reaction of acetone with propanal over acetone with itself.

  • Slow addition of acetone: Adding acetone dropwise to the reaction mixture containing propanal and the catalyst can help to keep the concentration of the acetone enolate low, thereby reducing the rate of self-condensation.

  • Control the reaction temperature: Lower temperatures generally favor the desired crossed-aldol condensation over the self-condensation of acetone.

Q4: My reaction yield is low, and the GC-MS analysis shows a complex mixture of byproducts. What are the likely causes?

A4: Low yields and a complex byproduct profile in aldol condensations can stem from several factors:

  • Suboptimal reaction conditions: Incorrect temperature, reaction time, or catalyst concentration can promote side reactions.

  • Catalyst deactivation: The base or acid catalyst may be neutralized or poisoned during the reaction.

  • Reverse aldol reaction: The initial aldol addition is reversible and can revert to the starting materials, especially with prolonged reaction times or inappropriate temperatures.

  • Polymerization: Aldehydes, like propanal, can be prone to polymerization under certain conditions.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during the GC-MS analysis of this compound synthesis.

Observed Problem Potential Cause Suggested Solution
Unexpected peaks in the chromatogram Formation of side products (e.g., diacetone alcohol, mesityl oxide, positional isomers).- Compare the mass spectra of the unknown peaks with a library database (e.g., NIST).- Analyze the fragmentation patterns to identify characteristic ions (see Quantitative Data Summary).- Adjust reaction conditions (stoichiometry, temperature, catalyst) to minimize side reactions.
Low intensity of the this compound peak - Incomplete reaction.- Inefficient extraction or sample preparation.- Degradation of the product during analysis.- Monitor the reaction progress by TLC or GC to determine the optimal reaction time.- Optimize the extraction procedure and ensure the sample is properly dissolved before injection.- Check the GC inlet temperature to avoid thermal degradation.
Broad or tailing peaks - Active sites in the GC liner or column.- Column contamination.- High injection volume.- Use a deactivated liner and a high-quality capillary column.- Bake out the column to remove contaminants.- Reduce the injection volume or dilute the sample.
No peaks observed - No product formation.- Instrument malfunction (e.g., syringe issue, detector problem).- Verify the reaction conditions and the purity of the starting materials.- Check the GC-MS system with a known standard to ensure it is functioning correctly.

Quantitative Data Summary

The following table summarizes the expected GC-MS data for this compound and its common impurities under a typical set of analytical conditions. Note: Retention times are approximate and can vary depending on the specific instrument, column, and analytical method.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Retention Time (min) Key Mass Spectral Fragments (m/z)
This compound C₇H₁₂O112.17~ 8.543, 55, 70, 97, 112 (M+)
Diacetone alcohol C₆H₁₂O₂116.16~ 7.243, 58, 59, 101
Mesityl oxide C₆H₁₀O98.14~ 6.843, 55, 83, 98 (M+)
4-Hydroxy-2-heptanone C₇H₁₄O₂130.18~ 9.143, 55, 71, 112
Propanal C₃H₆O58.08~ 2.529, 57, 58 (M+)
Acetone C₃H₆O58.08~ 2.843, 58 (M+)

Experimental Protocols

GC-MS Analysis of this compound Reaction Mixture

1. Sample Preparation: a. Quench a small aliquot of the reaction mixture with a suitable reagent (e.g., dilute acetic acid). b. Extract the organic components with a solvent such as dichloromethane or diethyl ether. c. Dry the organic layer over anhydrous sodium sulfate. d. Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) with the extraction solvent.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 50:1).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Full Scan (m/z range: 40-300).

Visualizations

Troubleshooting_Workflow Start Start: GC-MS Analysis Problem Identify Unexpected Peaks Start->Problem Check_Library Compare with MS Library (e.g., NIST) Problem->Check_Library Peaks Present End End: Impurity Identified/Minimized Problem->End No Unexpected Peaks Analyze_Fragments Analyze Fragmentation Patterns Check_Library->Analyze_Fragments Known_Impurity Known Impurity Identified Analyze_Fragments->Known_Impurity Match Found Unknown_Impurity Unknown Impurity Analyze_Fragments->Unknown_Impurity No Match Adjust_Conditions Adjust Reaction Conditions (Stoichiometry, Temp, Catalyst) Known_Impurity->Adjust_Conditions Known_Impurity->End If acceptable level Unknown_Impurity->Adjust_Conditions Hypothesize Structure Reanalyze Re-run GC-MS Analysis Adjust_Conditions->Reanalyze Reanalyze->Problem

Caption: Troubleshooting workflow for identifying impurities by GC-MS.

Reaction_Pathways cluster_main Desired Reaction cluster_side Side Reactions Propanal Propanal Aldol_Adduct 4-Hydroxy-2-heptanone Propanal->Aldol_Adduct Acetone1 Acetone Acetone1->Aldol_Adduct Product This compound Aldol_Adduct->Product - H₂O Acetone2 Acetone Diacetone_Alcohol Diacetone Alcohol Acetone2->Diacetone_Alcohol Acetone3 Acetone Acetone3->Diacetone_Alcohol Mesityl_Oxide Mesityl Oxide Diacetone_Alcohol->Mesityl_Oxide - H₂O

Caption: Reaction pathways for this compound synthesis and common side products.

References

troubleshooting low yields in Grignard synthesis of tertiary alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in the Grignard synthesis of tertiary alcohols.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction is not initiating. What are the common causes and solutions?

Failure of a Grignard reaction to initiate is a frequent issue, primarily due to the passivating layer of magnesium oxide on the surface of the magnesium metal.[1][2] This layer prevents the magnesium from reacting with the organic halide.

Troubleshooting Steps:

  • Magnesium Activation: The magnesium surface must be activated to remove the oxide layer.

    • Mechanical Activation: Crushing the magnesium turnings in a mortar and pestle, rapid stirring, or sonication can physically break the oxide layer.[1][2][3]

    • Chemical Activation: Using activating agents like a small crystal of iodine, a few drops of 1,2-dibromoethane, or methyl iodide is a common and effective strategy.[1][2][4] The reaction of 1,2-dibromoethane with magnesium produces ethylene gas, which provides a visual confirmation of successful activation.[1][2]

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[4][5] Ensure all glassware is rigorously flame-dried or oven-dried immediately before use, and all solvents and reagents are anhydrous.[1][4]

  • Initiators: A small crystal of iodine can be added to the magnesium suspension to help initiate the reaction.[1][4]

  • Heat: Gentle heating with a heat gun can sometimes initiate the reaction.[1] However, exercise caution as the reaction is exothermic and can become vigorous once initiated.[6]

Q2: I'm observing a significant amount of my starting ketone being recovered after the reaction. Why is this happening and how can I prevent it?

Recovery of the starting ketone is a strong indication that a side reaction, enolization, is occurring.[4][7] The Grignard reagent, being a strong base, can deprotonate the α-carbon of the ketone to form an enolate.[4][7][8] This enolate is unreactive towards the Grignard reagent and will be protonated back to the starting ketone during the aqueous work-up.[7] This issue is particularly prevalent with sterically hindered ketones.[4][7]

Solutions:

  • Lower Reaction Temperature: Performing the addition of the Grignard reagent at a lower temperature (e.g., -78 °C) can suppress the enolization pathway.[9]

  • Use of Additives: The addition of cerium(III) chloride (CeCl₃) can enhance the nucleophilicity of the Grignard reagent and promote the desired 1,2-addition to the carbonyl group, thereby minimizing enolization.[9]

  • Choice of Grignard Reagent: If possible, use a less sterically hindered Grignard reagent.

Q3: My main byproduct is a secondary alcohol instead of the desired tertiary alcohol. What is causing this reduction?

The formation of a secondary alcohol indicates that the ketone has been reduced. This occurs when the Grignard reagent possesses β-hydrogens and acts as a reducing agent, transferring a hydride to the carbonyl carbon via a cyclic six-membered transition state.[4][7] This side reaction is more common with bulky Grignard reagents and sterically hindered ketones.[4][7]

Solutions:

  • Grignard Reagent Selection: If the synthesis allows, use a Grignard reagent that lacks β-hydrogens (e.g., methylmagnesium bromide or phenylmagnesium bromide).

  • Lower Reaction Temperature: Carrying out the reaction at lower temperatures can disfavor the reduction pathway.[9]

  • Slower Addition Rate: A slow, dropwise addition of the Grignard reagent to the ketone solution can help to minimize this side reaction.[9]

Q4: I have isolated an unexpected hydrocarbon byproduct. What is its origin?

The presence of a hydrocarbon byproduct, often with a molecular weight double that of the Grignard's organic group, points to a Wurtz coupling reaction.[10][11][12] In this side reaction, the Grignard reagent couples with the unreacted organic halide.[10][12]

Mitigation Strategies:

  • Slow Addition of Halide: During the preparation of the Grignard reagent, add the organic halide slowly to the magnesium suspension to maintain a low concentration of the halide.[10][12]

  • Maintain Moderate Temperature: The Wurtz coupling reaction is favored at higher temperatures. Maintain a gentle reflux during the formation of the Grignard reagent and avoid excessive heating.[4]

  • Efficient Stirring: Vigorous stirring ensures that the organic halide reacts quickly with the magnesium surface, minimizing its reaction with the already formed Grignard reagent.[4]

  • Use of Excess Magnesium: Employing a slight excess of magnesium can help to ensure that the organic halide is consumed in the desired reaction.[9]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low yields in your Grignard synthesis of tertiary alcohols.

Diagram: Troubleshooting Workflow for Low Yields in Grignard Synthesis

Troubleshooting_Workflow start Low Yield of Tertiary Alcohol check_initiation Was there evidence of reaction initiation? (e.g., bubbling, heat, color change) start->check_initiation no_initiation Address Initiation Failure: - Activate Magnesium - Ensure Anhydrous Conditions - Use Initiators (Iodine, Dibromoethane) check_initiation->no_initiation No analyze_byproducts Analyze Byproducts and Recovered Materials check_initiation->analyze_byproducts Yes optimize Optimize Reaction Conditions: - Titrate Grignard Reagent - Adjust Stoichiometry - Optimize Work-up no_initiation->optimize ketone_recovered High Recovery of Starting Ketone? analyze_byproducts->ketone_recovered enolization_issue Issue: Enolization - Lower Reaction Temperature - Use CeCl3 Additive ketone_recovered->enolization_issue Yes secondary_alcohol Secondary Alcohol Detected? ketone_recovered->secondary_alcohol No enolization_issue->optimize reduction_issue Issue: Reduction - Use Grignard without β-hydrogens - Lower Reaction Temperature - Slow Addition secondary_alcohol->reduction_issue Yes hydrocarbon_byproduct Hydrocarbon Byproduct Detected? secondary_alcohol->hydrocarbon_byproduct No reduction_issue->optimize wurtz_issue Issue: Wurtz Coupling - Slow Halide Addition - Moderate Temperature - Efficient Stirring hydrocarbon_byproduct->wurtz_issue Yes hydrocarbon_byproduct->optimize No wurtz_issue->optimize

Caption: A decision tree to systematically troubleshoot low yields in Grignard reactions.

Data Presentation

Table 1: Common Side Reactions and Mitigation Strategies

Side ReactionCommon Cause(s)Key IndicatorsMitigation Strategies
Enolization Grignard reagent acts as a base on ketones with acidic α-protons.[4][7]Recovery of starting ketone.Lower reaction temperature; use of CeCl₃; select a less hindered Grignard reagent.[9]
Reduction Grignard reagent with β-hydrogens reduces the ketone.[4][7]Formation of a secondary alcohol.Use a Grignard reagent without β-hydrogens; lower reaction temperature; slow addition rate.[9]
Wurtz Coupling Grignard reagent couples with the organic halide.[10][12]Formation of a hydrocarbon byproduct.Slow addition of halide during Grignard formation; moderate temperature; efficient stirring; use of excess magnesium.[4][9]
Quenching Reaction with protic impurities (e.g., water, alcohols).[4][5]Low or no product formation; reduced Grignard concentration.Use rigorously dried glassware and anhydrous solvents and reagents.[1][4]

Experimental Protocols

Protocol 1: General Procedure for the Grignard Synthesis of a Tertiary Alcohol

This protocol outlines the synthesis of 2-phenyl-2-propanol from acetophenone and methylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Methyl iodide

  • Acetophenone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Flame-dried round-bottom flask with a reflux condenser, dropping funnel, and magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings (1.2 equivalents) in the flame-dried flask under an inert atmosphere.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a portion of the anhydrous solvent.

    • Slowly add a solution of methyl iodide (1.0 equivalent) in anhydrous solvent via the dropping funnel. The reaction should initiate, evidenced by bubbling and a gentle reflux.

    • Once the initial reaction subsides, add the remaining methyl iodide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature until most of the magnesium has been consumed.

  • Reaction with the Ketone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add a solution of acetophenone (1.0 equivalent) in anhydrous solvent dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.[4]

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and remove the solvent under reduced pressure to obtain the crude tertiary alcohol.

    • Purify the product by distillation or recrystallization.

Diagram: Experimental Workflow for Grignard Synthesis

Experimental_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Activate Mg with I2 prep2 Slowly add Organic Halide prep1->prep2 prep3 Stir until Mg is consumed prep2->prep3 react1 Cool Grignard to 0 °C prep3->react1 react2 Slowly add Ketone/Ester react1->react2 react3 Warm to RT and stir react2->react3 workup1 Quench with sat. NH4Cl react3->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Dry, Filter, and Concentrate workup2->workup3 workup4 Purify Product workup3->workup4

Caption: A generalized workflow for the synthesis of tertiary alcohols via a Grignard reaction.

Protocol 2: Luche Reduction Conditions for Sterically Hindered Ketones

This protocol utilizes cerium(III) chloride to suppress enolization when using sterically hindered ketones.

Materials:

  • Anhydrous cerium(III) chloride (CeCl₃)

  • Sterically hindered ketone

  • Grignard reagent solution (e.g., in THF)

  • Anhydrous THF

  • Flame-dried reaction flask with a stir bar and dropping funnel

  • Inert gas supply

  • Cooling bath (e.g., dry ice/acetone)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add anhydrous CeCl₃ (1.1 equivalents).

  • Add anhydrous THF and stir the suspension vigorously for at least 2 hours at room temperature to ensure proper activation of the CeCl₃.[1]

  • Cool the suspension to -78 °C.

  • Add the Grignard reagent (1.1 equivalents) dropwise to the CeCl₃ suspension and stir for 1 hour at -78 °C.[1]

  • Add a solution of the sterically hindered ketone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.[1]

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup and extraction.

References

Technical Support Center: Optimization of Cross-Aldol Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing cross-aldol condensation reactions.

Frequently Asked Questions (FAQs)

Q1: What is a cross-aldol condensation and why is it challenging?

A1: A cross-aldol condensation is a reaction between two different carbonyl compounds, at least one of which must have an α-hydrogen to form an enolate. The primary challenge lies in controlling the reaction's selectivity. When both reactants have α-hydrogens, a complex mixture of up to four different products can be formed (two self-condensation products and two cross-condensation products), making purification difficult and lowering the yield of the desired product.

Q2: What are the key factors to consider when planning a cross-aldol condensation?

A2: To achieve a successful and selective cross-aldol condensation, consider the following:

  • Reactant Choice: Ideally, one reactant should lack α-hydrogens (e.g., benzaldehyde, formaldehyde) to prevent self-condensation. This reactant can only act as the electrophile.

  • Reactivity Differences: Aldehydes are generally more reactive electrophiles than ketones. This difference can be exploited to favor the desired cross-condensation.

  • Base Selection: The base should be strong enough to deprotonate the α-carbon of the desired nucleophile but not so strong that it promotes side reactions.

  • Reaction Conditions: Temperature, solvent, and reaction time all play crucial roles in determining the product distribution and yield.

Q3: What is a directed aldol reaction, and when should it be used?

A3: A directed aldol reaction is a technique used to control the regioselectivity of the reaction. It involves the pre-formation of a specific enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). The second carbonyl compound is then added to the pre-formed enolate. This method is particularly useful when both carbonyl partners are enolizable and have similar reactivities, as it prevents the formation of a product mixture.[1]

Troubleshooting Guide

Issue 1: Low Yield or No Reaction

  • Question: My cross-aldol condensation is giving a very low yield, or I am recovering my starting materials. What could be the problem?

  • Answer:

    • Insufficiently Strong Base: The base may not be strong enough to deprotonate the α-carbon of your intended nucleophile. Consider using a stronger base. For ketones, NaOH or KOH are common, while for less acidic substrates like esters, a much stronger base like LDA might be necessary.[1]

    • Unfavorable Equilibrium: The aldol addition step is often reversible and may favor the starting materials. Driving the reaction forward by removing water (if dehydration is desired) or by using reaction conditions that favor the product can help.

    • Low Temperature: While low temperatures are often used to control side reactions, they can also slow down the desired reaction. A modest increase in temperature might be necessary to achieve a reasonable reaction rate.

    • Steric Hindrance: Highly substituted reactants can be sterically hindered, slowing down the reaction. Longer reaction times or more forcing conditions may be required.

Issue 2: Formation of a Complex Mixture of Products

  • Question: My reaction is producing multiple spots on TLC, and the NMR spectrum is very complex. How can I improve the selectivity?

  • Answer:

    • Self-Condensation: This is a common problem when both reactants have α-hydrogens. To minimize self-condensation of the enolizable partner, it can be added slowly to a mixture of the non-enolizable partner and the base.[1] This keeps the concentration of the enolizable component low at any given time.

    • Use of a Non-Enolizable Partner: The most straightforward way to avoid a complex mixture is to use one carbonyl compound that cannot form an enolate (e.g., benzaldehyde).

    • Directed Aldol Strategy: For challenging cases, employing a directed aldol approach with a strong base like LDA provides the highest level of control.[1]

Issue 3: Predominance of Self-Condensation Product

  • Question: The main product of my reaction is from the self-condensation of my more reactive aldehyde. How can I favor the cross-product?

  • Answer:

    • Order of Addition: Add the more reactive aldehyde (the one that is self-condensing) slowly to the reaction mixture containing the ketone and the base. This ensures that the concentration of the aldehyde is always low, minimizing its self-condensation.

    • Choice of Reactants: In a reaction between an aldehyde and a ketone, the ketone will preferentially form the enolate. Therefore, the aldehyde will act as the electrophile. If the aldehyde is prone to self-condensation, ensure the reaction conditions favor the formation of the ketone enolate.

Issue 4: Dehydration of the Aldol Adduct is Not Occurring

  • Question: I have successfully formed the β-hydroxy carbonyl compound, but it is not dehydrating to the desired α,β-unsaturated product. What should I do?

  • Answer:

    • Increase Temperature: Dehydration is often promoted by heating the reaction mixture.

    • Acid or Base Catalysis: The dehydration step can be catalyzed by both acid and base. If the initial basic conditions are not sufficient, a subsequent workup with a mild acid might be necessary.

    • Extended Reaction Time: Sometimes, simply allowing the reaction to stir for a longer period under the reaction conditions can lead to dehydration.

Quantitative Data on Reaction Conditions

The following tables summarize the effect of various reaction parameters on the yield of cross-aldol condensations. Note that the data is compiled from different sources and for different reaction systems, so direct comparisons should be made with caution.

Table 1: Effect of Temperature on the Claisen-Schmidt Condensation of Benzaldehyde and Acetone

EntryTemperature (°C)Reaction Time (h)Yield (%)
125524
2400.690
31202588
4150-98

Data compiled from multiple sources for reactions between benzaldehyde and acetone or its derivatives under various catalytic conditions.

Table 2: Effect of Catalyst and Solvent on the Condensation of Benzaldehyde and Diethyl Ketone

EntryCatalyst (mol%)SolventTemperature (°C)Conversion (%)Selectivity (%) (towards cross-product)
1SrMoO₃ (100mg)Dioxane80-100
2SrMoO₃ (100mg)Dioxane120-~95
3SrMo₀.₅Ni₀.₅O₃-δ (100mg)Solvent-free1208882

Data from a study on perovskite catalysts for the aldol condensation of benzaldehyde and diethyl ketone.[2]

Experimental Protocols

Protocol 1: Synthesis of Dibenzalacetone via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of benzaldehyde with acetone.

Materials:

  • Benzaldehyde

  • Acetone

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH) solution (10% in water/ethanol 1:1)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 1.0 equivalent of benzaldehyde and approximately 10 mL of 95% ethanol per gram of benzaldehyde.

  • Cooling: Chill the mixture in an ice bath with stirring.

  • Base Addition: Slowly add a prepared 10% NaOH solution (approximately 1.2 equivalents) to the chilled mixture while continuing to stir. The slow addition helps to control the reaction temperature and minimize side reactions.

  • Reaction: Continue stirring the reaction mixture in the ice bath. A yellow precipitate of dibenzalacetone should start to form. The reaction is typically stirred for 30 minutes to a few hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected crystals thoroughly with cold water to remove any residual NaOH. Further purification can be achieved by recrystallization from hot ethanol.

  • Drying and Analysis: Dry the purified crystals on a watch glass. Determine the melting point and calculate the percentage yield.

Visualizations

Troubleshooting_Workflow start Start: Cross-Aldol Experiment problem Problem Encountered? start->problem low_yield Low Yield / No Reaction problem->low_yield Yes complex_mixture Complex Mixture problem->complex_mixture Yes self_condensation Mainly Self-Condensation problem->self_condensation Yes no_dehydration No Dehydration problem->no_dehydration Yes success Successful Reaction problem->success No sol_low_yield1 Check Base Strength (Use stronger base, e.g., LDA) low_yield->sol_low_yield1 sol_low_yield2 Increase Temperature low_yield->sol_low_yield2 sol_low_yield3 Increase Reaction Time low_yield->sol_low_yield3 sol_complex1 Use Non-Enolizable Partner complex_mixture->sol_complex1 sol_complex2 Slow Addition of Enolizable Partner complex_mixture->sol_complex2 sol_complex3 Directed Aldol (LDA, -78°C) complex_mixture->sol_complex3 sol_self1 Reverse Order of Addition self_condensation->sol_self1 sol_self2 Optimize Reactant Stoichiometry self_condensation->sol_self2 sol_dehydration1 Increase Temperature / Heat no_dehydration->sol_dehydration1 sol_dehydration2 Add Acid/Base Catalyst no_dehydration->sol_dehydration2

Caption: Troubleshooting workflow for common issues in cross-aldol condensation.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Reactants Reactant Choice (α-H present?) Selectivity Selectivity (Cross vs. Self) Reactants->Selectivity major impact SideRxns Side Reactions (e.g., Cannizzaro) Reactants->SideRxns e.g., non-enolizable prevents self-condensation Base Base (Strength, Type) Yield Yield Base->Yield affects rate Base->Selectivity Base->SideRxns strong base can increase Solvent Solvent (Polarity) Solvent->Yield Temp Temperature Temp->Yield rate vs. degradation Temp->Selectivity Temp->SideRxns high temp can increase Addition Order of Addition Addition->Selectivity controls concentration

Caption: Logical relationships between reaction parameters and outcomes.

References

preventing self-condensation of acetone in aldol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of using acetone in aldol reactions and, specifically, to prevent its self-condensation.

Frequently Asked Questions (FAQs)

Q1: What is acetone self-condensation in the context of an aldol reaction?

A1: Acetone self-condensation is a side reaction where two molecules of acetone react with each other to form products like diacetone alcohol, which can then dehydrate to mesityl oxide.[1][2] This is a type of symmetrical aldol condensation and competes with the desired crossed aldol reaction, where acetone is intended to react with a different carbonyl compound.[2] This side reaction can significantly lower the yield of the desired product and complicate purification.

Q2: Under what conditions is acetone self-condensation most likely to occur?

A2: Acetone self-condensation is favored by several conditions, including:

  • High temperatures: Higher temperatures can accelerate the rate of self-condensation.[3]

  • Strong bases and high base concentrations: While a base is necessary to deprotonate acetone to form the enolate nucleophile, strong or highly concentrated bases can increase the rate of self-condensation.

  • Absence of a more reactive electrophile: If the intended electrophile (the other aldehyde or ketone) is not sufficiently reactive, the acetone enolate is more likely to react with another molecule of acetone.[4]

Q3: How can I prevent or minimize the self-condensation of acetone?

A3: Several strategies can be employed to minimize acetone self-condensation:

  • Use a non-enolizable aldehyde: The most effective strategy is to use an aldehyde that does not have α-hydrogens (e.g., benzaldehyde, p-anisaldehyde, formaldehyde).[5][6] This prevents the aldehyde from forming its own enolate and participating in self-condensation, making it solely an electrophile for the acetone enolate to attack.[2][7]

  • Control the order of addition: A common technique is to slowly add the enolizable ketone (acetone) to a mixture of the non-enolizable aldehyde and the base.[6] This ensures that the concentration of the acetone enolate is always low, minimizing the chance of it reacting with another acetone molecule.

  • Use an excess of the ketone: Using acetone as the solvent or in large excess can favor the reaction with the aldehyde, effectively outcompeting self-condensation.

  • Optimize reaction temperature: Running the reaction at lower temperatures, such as in an ice bath (0-10°C), can slow down the rate of self-condensation.[8]

  • Choose the appropriate base and concentration: Using a milder base or a lower concentration of a strong base can help control the rate of enolate formation and subsequent reactions.

Q4: What is a Claisen-Schmidt condensation?

A4: A Claisen-Schmidt condensation is a specific type of crossed aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks α-hydrogens.[9] This reaction is particularly useful for synthesizing α,β-unsaturated ketones and is a common method for overcoming the issue of self-condensation.[5][10]

Q5: Can I use a strong, non-nucleophilic base to control the reaction?

A5: Yes, using a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) allows for the quantitative and irreversible formation of the acetone enolate at low temperatures.[2][11] After the enolate is formed, the electrophile (the other carbonyl compound) is added. This "directed aldol reaction" approach provides excellent control by ensuring the acetone is fully converted to its enolate form before it has a chance to react with itself.[2][6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of the desired crossed aldol product and presence of acetone self-condensation byproducts (e.g., mesityl oxide). 1. The electrophile is not reactive enough. 2. The concentration of the acetone enolate is too high. 3. The reaction temperature is too high.1. If possible, switch to a more reactive aldehyde (aldehydes are generally more reactive than ketones).[4] 2. Slowly add the acetone to the reaction mixture containing the aldehyde and the base.[6] 3. Run the reaction at a lower temperature (e.g., 0-10°C in an ice bath).[8] 4. Use a larger excess of acetone.
A complex mixture of products is formed. 1. Both carbonyl compounds have α-hydrogens and are capable of self-condensation. 2. The reaction conditions are promoting multiple side reactions.1. If feasible, choose a reaction partner for acetone that is non-enolizable.[5][6] 2. For advanced control, consider a directed aldol reaction by pre-forming the acetone enolate with a strong base like LDA at low temperature before adding the second carbonyl compound.[2][11]
The reaction is not proceeding to completion; a significant amount of starting material remains. 1. The base is not strong enough or has degraded. 2. The reaction time is too short. 3. The reaction temperature is too low.1. Use a fresh solution of a suitable base (e.g., NaOH, KOH). 2. Increase the reaction time and monitor the progress using TLC. 3. While low temperatures are generally preferred to minimize side reactions, a slight increase in temperature may be necessary to drive the reaction to completion. This should be done cautiously while monitoring for byproduct formation.
Formation of tarry, polymeric byproducts. 1. The reaction temperature is too high. 2. The base concentration is too high, promoting further condensation and polymerization reactions.1. Strictly control the reaction temperature, using an ice bath if necessary. 2. Reduce the concentration of the base. 3. Ensure efficient stirring to prevent localized overheating.

Quantitative Data on Reaction Conditions

The following table summarizes yields for the Claisen-Schmidt condensation of benzaldehyde and acetone under various conditions.

Benzaldehyde (mmol)Acetone (mmol)BaseSolventTemperature (°C)TimeYield of Benzalacetone (%)Reference
9898 (1 equiv.)0.2 M NaOHCyclohexane/Water (emulsion)Room Temp.24 h93[12]
98294 (3 equiv.)0.2 M NaOHCyclohexane/Water (emulsion)451 h~95 (conversion)[12]
1410% aq. NaOHWater5–10Not SpecifiedHigh (selective single condensation)[8]
2.552.5 M NaOHEthanol/Water20-2530 min90Not explicitly stated but inferred from similar procedures
101.2510% NaOHEthanolNot Specified15 min85Not explicitly stated but inferred from similar procedures

Note: Yields are highly dependent on the specific experimental setup and purification methods.

Experimental Protocols

Protocol 1: Claisen-Schmidt Condensation of Benzaldehyde and Acetone to form Dibenzalacetone

This protocol is adapted from standard undergraduate organic chemistry experiments.

Materials:

  • Benzaldehyde

  • Acetone

  • 95% Ethanol

  • 10% Sodium Hydroxide (NaOH) solution

  • Ice

  • Stirring rod or magnetic stirrer

  • Filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • In a test tube or small flask, combine 6 mmol of benzaldehyde and 3 mmol of acetone.

  • Add 3 mL of 95% ethanol to dissolve the mixture. Stir until a homogeneous solution is formed.

  • Add 1 mL of 10% NaOH solution and stir. A precipitate should begin to form.

  • Allow the mixture to stand for 20 minutes with occasional stirring.

  • Cool the mixture in an ice bath for 5-10 minutes to maximize precipitation.

  • Collect the crude product by vacuum filtration.

  • Wash the crystals with two portions of cold water to remove any residual NaOH.

  • Recrystallize the crude product from a minimum amount of hot ethanol to obtain purified dibenzalacetone.

  • Allow the crystals to dry completely before determining the mass and calculating the percent yield.

Protocol 2: Selective Single Aldol Condensation of p-Anisaldehyde and Acetone

This protocol is designed to favor the formation of the mono-condensation product.

Materials:

  • p-Anisaldehyde (4-methoxybenzaldehyde)

  • Acetone

  • Potassium Hydroxide (KOH)

  • Water

  • Ethanol

  • Magnetic stirrer

  • Round bottom flask

  • Filtration apparatus

Procedure:

  • In a 100 mL round bottom flask, prepare a solution of 1.2 mL (10 mmol) of p-anisaldehyde in 15 mL of acetone.[13] Add a magnetic stir bar.

  • In a separate beaker, dissolve 1.0 g of KOH in 20 mL of water.[13]

  • Slowly add the KOH solution to the stirred acetone-aldehyde mixture over approximately 2 minutes.[13]

  • Continue stirring the reaction mixture for 20 minutes at room temperature.[13]

  • Add approximately 40 mL of water to the flask to precipitate the product completely.[13]

  • Collect the solid product by vacuum filtration and wash it with water.[13]

  • Dry the solid and recrystallize from ethanol to purify the 4-(4'-methoxyphenyl)-3-buten-2-one product.[13]

Visualizations

Competing Reaction Pathways

G Acetone Acetone AcetoneEnolate Acetone Enolate (Nucleophile) Acetone->AcetoneEnolate Deprotonation SideProduct Acetone Self-Condensation Product (e.g., Mesityl Oxide) Acetone->SideProduct Aldehyde Aldehyde (R-CHO) (Non-enolizable) DesiredProduct Desired Crossed Aldol Product Aldehyde->DesiredProduct Base Base (e.g., OH⁻) Base->AcetoneEnolate AcetoneEnolate->DesiredProduct Attacks Aldehyde (Desired Pathway) AcetoneEnolate->SideProduct Attacks another Acetone molecule (Side Reaction)

Caption: Competing pathways in a crossed aldol reaction involving acetone.

Troubleshooting Workflow for Low Yield

G Start Start: Low Yield of Desired Product CheckByproducts Analyze crude product by TLC/NMR. Are self-condensation products present? Start->CheckByproducts CheckStartingMaterial Is unreacted starting material present? CheckByproducts->CheckStartingMaterial No ModifyConditions1 Implement one or more: 1. Lower reaction temperature (0-10°C). 2. Slowly add acetone to the reaction. 3. Use a larger excess of acetone. CheckByproducts->ModifyConditions1 Yes Tarry Is the product a tarry/polymeric mixture? CheckStartingMaterial->Tarry No ModifyConditions2 Implement one or more: 1. Increase reaction time. 2. Use fresh/stronger base. 3. Cautiously increase temperature. CheckStartingMaterial->ModifyConditions2 Yes ModifyConditions3 Implement one or more: 1. Lower reaction temperature. 2. Decrease base concentration. Tarry->ModifyConditions3 Yes End Re-evaluate reaction stoichiometry and purity of reagents. Tarry->End No SelfCondensationPresent Yes StartingMaterialPresent Yes TarryPresent Yes No No

References

Technical Support Center: Catalyst Removal in 4-Hepten-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hepten-2-one. The focus is on the effective removal of catalysts during the workup procedure, a critical step for ensuring product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what type of catalyst is typically used?

A1: The most prevalent laboratory and industrial synthesis of this compound is the crossed aldol condensation between propanal and acetone. This reaction is typically catalyzed by a homogeneous base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1]

Q2: Why is it crucial to completely remove the catalyst after the synthesis?

A2: Residual catalyst, particularly strong bases like NaOH or KOH, can lead to several downstream issues. These include promoting side reactions during storage or subsequent synthetic steps, such as isomerization of the double bond or polymerization. For applications in drug development, stringent limits on residual metals and other process impurities are required for regulatory approval.

Q3: What is the standard workup procedure to remove a homogeneous base catalyst like NaOH?

A3: The standard workup involves neutralizing the basic reaction mixture with a dilute acid (e.g., hydrochloric acid) to a slightly acidic pH. This converts the hydroxide catalyst into a salt (e.g., NaCl), which is then removed by extraction with water. The organic layer containing the this compound is then washed, dried, and concentrated.[1]

Q4: Are there alternative catalysts for the synthesis of this compound, and how does their removal differ?

A4: Yes, alternative catalysts include solid-supported base catalysts (heterogeneous catalysts) and, less commonly, acid catalysts.[2][3]

  • Heterogeneous base catalysts can be removed by simple filtration at the end of the reaction, which can simplify the workup procedure significantly.[2][4]

  • Acid catalysts , if used, would be neutralized with a dilute base (e.g., sodium bicarbonate solution) during the workup, followed by aqueous extraction.

Troubleshooting Guides

Issue 1: Emulsion Formation During Aqueous Workup

Problem: A stable emulsion forms between the organic and aqueous layers during the extraction process, making separation difficult.

Possible Causes:

  • Insufficient neutralization of the base catalyst can leave residual soap-like intermediates.

  • Vigorous shaking of the separatory funnel can promote emulsion formation, especially with certain solvents.

  • High concentration of the product or byproducts at the interface.

Solutions:

SolutionDescription
Add Brine Addition of a saturated sodium chloride (brine) solution can help to break up emulsions by increasing the ionic strength of the aqueous phase.
Gentle Inversion Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
Filtration In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help to break the emulsion.
Solvent Addition Adding more of the organic extraction solvent can sometimes resolve the emulsion.
Issue 2: Incomplete Catalyst Removal

Problem: The final product is still basic, or analysis shows high levels of residual sodium/potassium.

Possible Causes:

  • Insufficient amount of acid used for neutralization.

  • Inadequate mixing during neutralization.

  • Too few aqueous washes during extraction.

Solutions:

SolutionDescription
pH Monitoring Carefully monitor the pH of the aqueous layer during neutralization to ensure it is slightly acidic (pH 6-7).
Thorough Mixing Ensure vigorous stirring during the addition of the neutralizing acid.
Multiple Washes Perform at least two to three washes with deionized water or brine after the initial neutralization and extraction.
Quantitative Analysis Use techniques like atomic absorption spectroscopy (AAS) or energy-dispersive X-ray fluorescence (EDX) to quantify residual sodium or potassium levels.[5]

Quantitative Data

While specific quantitative data for residual catalyst in this compound synthesis is not extensively reported in the literature, the following table provides a general guideline for expected purity levels after different workup procedures. Actual values will depend on the precise experimental conditions.

Workup MethodExpected Purity of this compoundTypical Residual Sodium Level
Single Water Wash>90%< 500 ppm
Multiple Water/Brine Washes>95%< 100 ppm
Filtration of Heterogeneous Catalyst>98%< 10 ppm
Post-Workup Distillation>99%< 1 ppm

Experimental Protocols

Protocol 1: Removal of Homogeneous Base Catalyst (NaOH)
  • Neutralization: After the reaction is complete, cool the reaction mixture to room temperature. Slowly add a 1 M solution of hydrochloric acid (HCl) with vigorous stirring. Monitor the pH of the aqueous phase using pH paper, and continue adding acid until the pH is between 6 and 7.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Add a suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate) and gently invert the funnel several times. Allow the layers to separate.

  • Washing: Drain the lower aqueous layer. Wash the organic layer with deionized water (2 x 50 mL for a 250 mL reaction volume) and then with a saturated brine solution (1 x 50 mL).

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude this compound.

  • Purification: For higher purity, the crude product can be purified by fractional distillation under reduced pressure.[1]

Protocol 2: Removal of Heterogeneous Base Catalyst
  • Filtration: Once the reaction has reached completion, allow the mixture to cool to room temperature.

  • Solvent Rinse: If the reaction was run in a solvent, add a small amount of fresh solvent to the reaction flask to ensure all the product is in solution.

  • Catalyst Removal: Set up a filtration apparatus (e.g., a Büchner funnel with filter paper). Pour the reaction mixture through the filter to separate the solid catalyst from the solution containing the product.

  • Washing: Wash the collected catalyst on the filter paper with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: Further purification can be achieved by distillation if necessary.

Visualizations

Workup_Homogeneous_Catalyst cluster_reaction Reaction Mixture cluster_workup Workup Procedure cluster_product Final Product Reaction This compound + NaOH (catalyst) + Water + Unreacted Starting Materials Neutralization Neutralization (add dilute HCl) Reaction->Neutralization Quench Extraction Liquid-Liquid Extraction (add organic solvent) Neutralization->Extraction Forms NaCl Washing Aqueous Washes (Water and Brine) Extraction->Washing Separates organic and aqueous layers Drying Drying (add Na2SO4 or MgSO4) Washing->Drying Removes residual salts Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Removes water Product Purified this compound Concentration->Product Isolates product

Caption: Workflow for removing a homogeneous base catalyst.

Workup_Heterogeneous_Catalyst cluster_reaction Reaction Mixture cluster_workup Workup Procedure cluster_product Final Product Reaction This compound + Solid-Supported Catalyst + Solvent Filtration Filtration Reaction->Filtration Separate solid and liquid Washing Wash Catalyst with Solvent Filtration->Washing Recover adsorbed product Concentration Solvent Removal (Rotary Evaporation) Washing->Concentration Combine filtrate and washings Product Purified this compound Concentration->Product Isolates product

Caption: Workflow for removing a heterogeneous catalyst.

References

Technical Support Center: Stability and Storage of Unsaturated Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of unsaturated ketones. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for α,β-unsaturated ketones?

A1: The primary stability concerns for α,β-unsaturated ketones revolve around their susceptibility to polymerization, degradation under thermal and photolytic stress, and hydrolysis under certain pH conditions. The conjugated system in these molecules, while contributing to their unique reactivity, also makes them prone to unwanted reactions during storage and handling.

Q2: How does the structure of an unsaturated ketone affect its stability?

A2: The stability of an unsaturated ketone is influenced by its molecular structure. Increased conjugation can enhance stability by delocalizing π-electrons. However, this extended conjugation also makes the molecule more susceptible to polymerization. Steric hindrance around the double bond or carbonyl group can slow down degradation and polymerization reactions.

Q3: What are the signs of degradation in a sample of an unsaturated ketone?

A3: Signs of degradation include:

  • Polymerization: A noticeable increase in viscosity, solidification, or the formation of precipitates.

  • Discoloration: The appearance of a yellow or brown tint in a previously colorless or pale-yellow sample can indicate the formation of degradation products.

  • Changes in Spectroscopic Profile: Alterations in the UV-Vis or IR spectra, such as a decrease in the absorbance of the characteristic n→π* or π→π* transitions, can indicate a loss of the parent compound.[1]

  • Presence of Impurities: The appearance of new peaks in HPLC or GC chromatograms.

Q4: What are the ideal storage containers for unsaturated ketones?

A4: For optimal stability, unsaturated ketones should be stored in amber glass bottles with PTFE-lined caps.[2] The amber glass protects the compound from light, which can initiate polymerization and other degradation pathways. The PTFE liner provides an inert seal, preventing contamination and reaction with the cap material. For larger quantities, stainless steel containers can also be suitable.[3] It is crucial to avoid plastics like polyethylene, as some organic compounds can degrade or leach into the plastic.[3]

Q5: How can polymerization be prevented during long-term storage?

A5: To prevent polymerization during long-term storage, several measures can be taken:

  • Refrigeration: Store the compound at low temperatures (2-8 °C) to reduce the rate of thermally initiated polymerization. For extended storage, freezing may be an option, but ensure the compound is stable to freeze-thaw cycles.

  • Inert Atmosphere: For highly reactive ketones, storing under an inert atmosphere, such as nitrogen or argon, can prevent oxygen-initiated polymerization.[4]

  • Addition of Inhibitors: Commercial unsaturated ketones are often supplied with a polymerization inhibitor. For laboratory storage, adding a suitable inhibitor can significantly extend shelf life.

Troubleshooting Guides

Issue 1: Unexpected Polymerization of the Unsaturated Ketone
  • Symptom: The sample, which was initially a liquid or solid, has become viscous, solidified, or contains insoluble precipitates.

  • Possible Causes:

    • Exposure to Light: UV light can initiate free-radical polymerization.

    • Elevated Temperatures: Heat can provide the energy for polymerization to occur.

    • Presence of Initiators: Contamination with radical initiators (e.g., peroxides in solvents) can trigger polymerization.

    • Depletion of Inhibitor: If the compound was stabilized with an inhibitor, it may have been consumed over time.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the sample was stored in a dark, cool place as recommended.

    • Check for Inhibitor Presence: If the compound was supposed to be inhibited, consider that the inhibitor may have been removed or depleted.

    • Solubility Test: Attempt to dissolve a small amount of the material in a suitable solvent. If it is insoluble, significant polymerization has likely occurred.

    • Analytical Characterization: Use techniques like Gel Permeation Chromatography (GPC) to analyze the molecular weight distribution and confirm the presence of polymers.

Issue 2: Discoloration of the Unsaturated Ketone Sample
  • Symptom: A previously colorless or pale-yellow sample has developed a yellow or brown color.

  • Possible Causes:

    • Oxidation: Reaction with atmospheric oxygen can lead to the formation of colored byproducts.

    • Degradation: The formation of various degradation products upon exposure to light, heat, or incompatible materials.

    • Reaction with Container: Incompatibility with the storage container material can lead to leaching of colored impurities.

  • Troubleshooting Steps:

    • Assess Purity: Analyze the sample using HPLC-UV or GC-MS to identify and quantify any impurities.

    • Spectroscopic Analysis: Acquire a UV-Vis spectrum to check for the appearance of new absorption bands that may correspond to the colored species.

    • Review Storage and Handling: Ensure the container is appropriate and that the sample has been handled under an inert atmosphere if it is oxygen-sensitive.

    • Consider Antioxidants: For long-term storage of oxygen-sensitive compounds, the addition of an antioxidant may be beneficial.

Quantitative Data on Stability

Table 1: Illustrative Half-life of a Generic Unsaturated Ketone under Various Conditions

ConditionTemperature (°C)pHLight ExposureEstimated Half-life (t½)
Ideal Storage47Dark> 1 year
Room Temperature257Dark6-12 months
Accelerated Thermal407Dark1-3 months
Acidic253Dark1-2 weeks
Basic2510Dark2-4 weeks
Photolytic257UV light (365 nm)< 24 hours

Note: This data is for illustrative purposes only and will vary significantly based on the specific structure of the unsaturated ketone.

Table 2: Common Polymerization Inhibitors for Unsaturated Ketones

InhibitorTypeTypical Concentration (ppm)Notes
Hydroquinone (HQ)Phenolic100-1000Effective, but can cause discoloration. Requires oxygen to function.
Monomethyl ether of hydroquinone (MEHQ)Phenolic50-500Less likely to discolor than HQ. Requires oxygen.
Butylated hydroxytoluene (BHT)Phenolic200-1000Common antioxidant and polymerization inhibitor.
PhenothiazineAmine100-500Effective at higher temperatures and does not require oxygen.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of an Unsaturated Ketone

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of an unsaturated ketone.

1. Materials and Equipment:

  • Unsaturated ketone sample

  • HPLC-UV or GC-MS system

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber with a calibrated UV lamp

  • Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂)

  • High-purity solvents for sample preparation and chromatography

2. Procedure:

  • Baseline Analysis: Prepare a solution of the unsaturated ketone of known concentration and analyze it using a validated HPLC-UV or GC-MS method to determine the initial purity and impurity profile.

  • Thermal Stress:

    • Store a solid or liquid sample of the ketone at an elevated temperature (e.g., 40°C, 60°C) in a temperature-controlled oven for a defined period (e.g., 1, 2, 4 weeks).

    • At each time point, withdraw a sample, prepare a solution of known concentration, and analyze by HPLC-UV or GC-MS.

  • Photolytic Stress:

    • Expose a solution of the ketone to a controlled source of UV light in a photostability chamber.

    • Analyze the sample at various time points to determine the rate of photodegradation.

  • Acidic and Basic Hydrolysis:

    • Prepare solutions of the ketone in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media.

    • Maintain the solutions at a constant temperature (e.g., room temperature or elevated) and analyze samples at different time intervals.

  • Oxidative Degradation:

    • Prepare a solution of the ketone in the presence of an oxidizing agent (e.g., 3% H₂O₂).

    • Monitor the degradation of the ketone over time by HPLC-UV or GC-MS.

3. Data Analysis:

  • For each condition, plot the concentration of the unsaturated ketone as a function of time.

  • Determine the degradation rate constant (k) and the half-life (t½) for each stress condition.

  • Identify and, if possible, quantify the major degradation products.

Protocol 2: Quantification of Unsaturated Ketone Degradation by HPLC-UV

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

2. Mobile Phase:

  • A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is often a good starting point. The exact gradient will need to be optimized for the specific ketone.

3. Procedure:

  • Standard Preparation: Prepare a series of standard solutions of the unsaturated ketone of known concentrations in a suitable solvent (e.g., acetonitrile).

  • Sample Preparation: Accurately weigh a portion of the stressed sample and dissolve it in the same solvent to a known volume.

  • Chromatography: Inject the standards and samples onto the HPLC system.

  • Detection: Monitor the elution of the unsaturated ketone at its wavelength of maximum absorbance (λmax), which can be determined from a UV-Vis spectrum.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Use the calibration curve to determine the concentration of the unsaturated ketone in the stressed samples.

Signaling Pathway and Experimental Workflow Diagrams

KEAP1-NRF2 Signaling Pathway Activated by α,β-Unsaturated Ketones

α,β-Unsaturated ketones are known to activate the Keap1-Nrf2 antioxidant response pathway. They act as electrophiles and react with cysteine residues on the Keap1 protein, leading to the release and nuclear translocation of Nrf2. Nrf2 then activates the transcription of antioxidant and cytoprotective genes.[5][6]

KEAP1_NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 NRF2 NRF2 KEAP1->NRF2 Binds and sequesters Cul3 Cul3-Rbx1 E3 Ligase KEAP1->Cul3 Proteasome Proteasome NRF2->Proteasome Ubiquitination & Degradation NRF2_n NRF2 NRF2->NRF2_n Translocation Cul3->NRF2 Unsaturated_Ketone α,β-Unsaturated Ketone Unsaturated_Ketone->KEAP1 Covalent modification of Cysteine residues sMaf sMaf NRF2_n->sMaf Heterodimerizes ARE Antioxidant Response Element (ARE) sMaf->ARE Binds Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Activates Transcription

Caption: Activation of the KEAP1-NRF2 pathway by α,β-unsaturated ketones.

Experimental Workflow for Assessing NRF2 Activation

The following workflow outlines the key steps to determine if an unsaturated ketone activates the NRF2 pathway in a cell-based assay.

NRF2_Activation_Workflow cluster_workflow NRF2 Activation Assay Workflow cluster_analysis 5. Downstream Analysis A 1. Cell Culture (e.g., HepG2, ARE-luciferase reporter cells) B 2. Treatment Treat cells with varying concentrations of the unsaturated ketone. A->B C 3. Incubation Incubate for a defined period (e.g., 6-24 hours). B->C D 4. Cell Lysis C->D E Luciferase Assay (for ARE reporter cells) D->E F Western Blot (for NRF2 nuclear translocation, HO-1 expression) D->F G qRT-PCR (for NQO1, GCLC, HO-1 mRNA levels) D->G H 6. Data Analysis Quantify changes in reporter activity, protein levels, or gene expression. E->H F->H G->H I 7. Conclusion Determine if the unsaturated ketone is an NRF2 activator. H->I

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 4-Hepten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry and drug development, the efficient synthesis of target molecules is a paramount concern. 4-Hepten-2-one, a valuable unsaturated ketone, can be synthesized through various methodologies. This guide provides a comparative analysis of two prominent methods: the Aldol Condensation and the Horner-Wadsworth-Emmons reaction. The advantages and disadvantages of each approach are examined, supported by detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for a given research objective.

At a Glance: Comparison of Synthesis Methods

MethodKey ReagentsTypical YieldReaction TimeKey AdvantagesKey Disadvantages
Aldol Condensation Propanal, Acetone, Sodium HydroxideModerate12-24 hoursInexpensive starting materials, straightforward procedure.Potential for side reactions (self-condensation), moderate yields, longer reaction time.
Horner-Wadsworth-Emmons Propanal, Diethyl (2-oxopropyl)phosphonate, Sodium HydrideHigh2-4 hoursHigh yield, excellent stereoselectivity (E-isomer), shorter reaction time.More expensive reagents, requires anhydrous conditions.

Method 1: Aldol Condensation

The Aldol Condensation is a classic carbon-carbon bond-forming reaction. In the synthesis of this compound, this involves the base-catalyzed reaction between propanal and acetone. The initial aldol addition product readily undergoes dehydration to yield the α,β-unsaturated ketone.

Experimental Protocol

A detailed experimental protocol for a similar aldol condensation of isobutyraldehyde and acetone suggests the following adapted procedure for the synthesis of this compound.[1]

Materials:

  • Propanal

  • Acetone (in large excess)

  • 10% Aqueous Sodium Hydroxide solution

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dilute Hydrochloric Acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a mixture of acetone and the aqueous sodium hydroxide solution is prepared.

  • The mixture is cooled to 0-5 °C in an ice bath.

  • Propanal is added dropwise from the dropping funnel to the stirred, cooled acetone-base mixture over a period of 1-2 hours. Maintaining a low temperature is crucial to control the reaction rate and minimize side reactions.[1]

  • After the addition is complete, the reaction is allowed to stir at room temperature for 12-24 hours.[1]

  • The reaction mixture is then neutralized with dilute hydrochloric acid until it is slightly acidic.

  • The mixture is transferred to a separatory funnel, and the product is extracted with diethyl ether.

  • The organic layer is washed with water and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure.

Discussion: The primary advantages of the Aldol Condensation are the low cost and ready availability of the starting materials. The procedure is also relatively straightforward to perform. However, a significant drawback is the potential for competing side reactions, such as the self-condensation of acetone or propanal, which can lead to a mixture of products and a lower yield of the desired this compound.[1] The long reaction time is another factor to consider.

Method 2: Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes.[2][3] It is a modification of the Wittig reaction and typically provides the (E)-isomer of the alkene with high selectivity.[2][3] For the synthesis of this compound, this reaction involves the treatment of diethyl (2-oxopropyl)phosphonate with a base to form a stabilized phosphonate carbanion, which then reacts with propanal.

Experimental Protocol

Based on general protocols for the Horner-Wadsworth-Emmons reaction, the following procedure can be proposed for the synthesis of this compound.[4]

Materials:

  • Diethyl (2-oxopropyl)phosphonate

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Propanal

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, a solution of diethyl (2-oxopropyl)phosphonate in anhydrous THF is added dropwise.

  • The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure the complete formation of the phosphonate carbanion.

  • The reaction mixture is cooled back to 0 °C, and a solution of propanal in anhydrous THF is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 2-4 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by flash column chromatography.

Discussion: The HWE reaction offers significant advantages over the Aldol Condensation, including generally higher yields and excellent stereoselectivity, predominantly forming the thermodynamically more stable (E)-isomer of this compound. The reaction time is also considerably shorter. The main disadvantages are the higher cost of the phosphonate reagent and the requirement for anhydrous reaction conditions due to the use of the water-sensitive base, sodium hydride.

Logical Workflow for Method Selection

The choice between these two synthetic methods will depend on the specific priorities of the researcher. The following diagram illustrates a logical workflow for this decision-making process.

G start Start: Need to Synthesize This compound cost_priority Is cost a primary concern? start->cost_priority yield_priority Are high yield and stereoselectivity critical? cost_priority->yield_priority No aldol Select Aldol Condensation cost_priority->aldol Yes time_priority Is rapid synthesis essential? yield_priority->time_priority No hwe Select Horner-Wadsworth-Emmons yield_priority->hwe Yes time_priority->hwe Yes consider_aldol Consider Aldol Condensation (accepting lower yield/longer time) time_priority->consider_aldol No consider_hwe Consider Horner-Wadsworth-Emmons (if budget allows) aldol->consider_hwe If yield is too low

Caption: Decision workflow for selecting a synthesis method for this compound.

Conclusion

Both the Aldol Condensation and the Horner-Wadsworth-Emmons reaction represent viable pathways for the synthesis of this compound. The Aldol Condensation is a cost-effective and simple method, making it suitable for large-scale synthesis where yield is not the primary driver. In contrast, the Horner-Wadsworth-Emmons reaction provides a more efficient and stereoselective route, which is often preferred in research and development settings where purity and yield are of higher importance. The choice of method should be guided by a careful consideration of the project's specific requirements, including budget, desired yield and purity, and time constraints.

References

A Comparative Analysis of the Biological Activities of 4-Hepten-2-one and its Saturated Analog, 2-Heptanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of the unsaturated ketone, 4-Hepten-2-one, and its saturated counterpart, 2-Heptanone. While extensive research has elucidated the multifaceted roles of 2-Heptanone in various biological systems, data on this compound remains scarce. This document summarizes the available experimental data for 2-Heptanone and offers a theoretical perspective on the potential activities of this compound based on structure-activity relationships of analogous chemical compounds.

Introduction

2-Heptanone is a naturally occurring saturated methyl ketone with a characteristic fruity, banana-like odor. It is found in a variety of natural sources, including cheese, beer, and as a component of insect alarm pheromones. In contrast, this compound is an unsaturated ketone, and while it has been identified in some natural products like maize, its biological profile is largely unexplored. The presence of a carbon-carbon double bond in this compound suggests potential differences in its chemical reactivity and, consequently, its biological activity compared to the fully saturated 2-Heptanone.

Comparative Biological Activities

The biological activities of 2-Heptanone are well-documented across several domains. The following sections and tables summarize the key findings from experimental studies. Due to the lack of available data for this compound, a direct quantitative comparison is not possible at this time.

Antimicrobial and Antifungal Activity of 2-Heptanone

2-Heptanone has demonstrated inhibitory effects against a range of bacteria and fungi. Its volatile nature allows it to act as a fumigant, making it a compound of interest for applications in food preservation and as a potential biocontrol agent.

Biological Activity Test Organism Observed Effect Reference
AntibacterialPseudomonas aeruginosaGrowth inhibition[1]
Staphylococcus aureusGrowth reduction[1]
Acinetobacter baumanniiGrowth reduction[1]
AntifungalFusarium oxysporumAntifungal properties[2]
Moniliophthora roreriGrowth suppression[3]
Alternaria solaniGrowth inhibition[3]
Insecticidal and Pheromonal Activity of 2-Heptanone

2-Heptanone plays a significant role in insect communication and defense. It is a known alarm pheromone in honeybees and has demonstrated insecticidal and anesthetic properties against various pests.

Biological Activity Test Organism Observed Effect Reference
InsecticidalWax moth larvae, Varroa mitesAnesthetic and lethal effects[4]
General pestsRepellent[5]
PheromonalHoneybees (Apis mellifera)Alarm pheromone[4][5]
RodentsAlarm pheromone in urine of stressed rats[6][7][8]

Structure-Activity Relationship and Predicted Activity of this compound

The introduction of a double bond in the carbon chain of a ketone can significantly alter its biological activity. The position of this unsaturation is crucial. While α,β-unsaturated ketones are known to be highly reactive Michael acceptors, often exhibiting potent cytotoxic and antimicrobial effects, this compound does not fall into this category as its double bond is at the γ,δ-position relative to the carbonyl group.

Based on general principles of structure-activity relationships for ketones:

  • Antimicrobial/Antifungal Activity : The presence of the double bond in this compound may alter its lipophilicity and interaction with microbial cell membranes compared to 2-Heptanone. Some studies on unsaturated ketones have shown potent antifungal activity. It is plausible that this compound could exhibit comparable or potentially enhanced antimicrobial or antifungal properties, but this requires experimental validation.

  • Insecticidal Activity : The structural similarity to 2-Heptanone suggests that this compound might also possess insecticidal or pheromonal properties. The double bond could influence its volatility and binding affinity to insect olfactory receptors.

It is imperative that future research focuses on the experimental evaluation of this compound to validate these theoretical predictions and to fully understand its biological potential.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for assessing the biological activity of volatile ketones like 2-Heptanone. These protocols can be adapted for the future evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Assay for Volatile Compounds (Vapor Phase)

This method is used to determine the lowest concentration of a volatile compound that inhibits the visible growth of a microorganism.

  • Preparation of Microbial Inoculum : A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth to a concentration of approximately 10^5 to 10^6 colony-forming units (CFU)/mL.

  • Assay Setup : A sterile paper disc is placed on the lid of a petri dish containing solidified growth medium. The microbial inoculum is uniformly spread over the surface of the agar.

  • Application of Test Compound : A specific volume of the test compound (e.g., 2-Heptanone) at various concentrations is applied to the paper disc on the lid. The petri dish is then sealed to create a closed environment.

  • Incubation : The plates are incubated at an appropriate temperature and duration for the specific microorganism.

  • Determination of MIC : The MIC is recorded as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism on the agar surface.

Insecticidal Fumigant Assay

This assay evaluates the toxicity of a volatile compound to insects in a closed container.

  • Test Arena : A sealed container of a known volume (e.g., a glass jar with a tight-fitting lid) is used as the fumigation chamber.

  • Introduction of Insects : A specific number of test insects (e.g., 10-20 adult insects or larvae) are placed inside the chamber, often with a small amount of food.

  • Application of Fumigant : A filter paper impregnated with a known concentration of the test compound is placed inside the chamber, ensuring no direct contact with the insects.

  • Exposure and Observation : The chamber is sealed, and the insects are exposed to the fumigant for a predetermined period (e.g., 24, 48, or 72 hours). Mortality is recorded at regular intervals.

  • Data Analysis : The lethal concentration (LC50), the concentration that kills 50% of the test insects, is calculated from the mortality data.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells, indicating cell viability.

  • Cell Seeding : Adherent cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment : The culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells with untreated cells and a vehicle control are also included. The plate is incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : The treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 2-4 hours to allow for formazan crystal formation.

  • Formazan Solubilization : The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The results are expressed as a percentage of cell viability compared to the untreated control.

Visualizations

Signaling_Pathway_Placeholder Hypothetical Signaling Pathway for Ketone Bioactivity Ketone Volatile Ketone (e.g., 2-Heptanone) Membrane Microbial Cell Membrane Ketone->Membrane Interaction Receptor Olfactory Receptor (in insects) Ketone->Receptor Binding Disruption Membrane Disruption Membrane->Disruption Signal Signal Transduction Receptor->Signal Response Biological Response (e.g., Growth Inhibition, Behavioral Change) Disruption->Response Signal->Response

Caption: Hypothetical signaling pathway for ketone bioactivity.

Experimental_Workflow General Experimental Workflow for Biological Activity Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound (this compound or 2-Heptanone) Assay Biological Assay (MIC, Fumigant, Cytotoxicity) Compound->Assay Organism Test Organism (Bacteria, Fungi, Insects, or Cells) Organism->Assay Data Data Collection (e.g., Growth, Mortality, Viability) Assay->Data Analysis Statistical Analysis (e.g., IC50, LC50, MIC) Data->Analysis Result Determination of Biological Activity Analysis->Result

Caption: General experimental workflow for biological activity screening.

Caption: Structural comparison of 2-Heptanone and this compound.

References

A Spectroscopic Showdown: Differentiating 4-Hepten-2-one from its Ketone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the nuanced world of chemical analysis, distinguishing between closely related isomers is a critical challenge. For researchers, scientists, and drug development professionals, the precise identification of a molecule is paramount. This guide provides an objective, data-driven comparison of the spectroscopic properties of (E)-4-Hepten-2-one and its common ketone isomers, offering a clear path to their unambiguous identification. By leveraging the unique fingerprints generated by Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we can effectively differentiate these structurally similar compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-Hepten-2-one and a selection of its isomers. This quantitative data provides a direct comparison of the key features that allow for their differentiation.

Table 1: Infrared (IR) Spectroscopy Data

CompoundC=O Stretch (cm⁻¹)C=C Stretch (cm⁻¹)=C-H Bending (cm⁻¹)Reference
(E)-4-Hepten-2-one~1675 - 1690~1650~965 (trans)[1][2]
2-Heptanone~1715N/AN/A[3][4]
3-Heptanone~1715N/AN/A[5][6]
4-Heptanone~1715N/AN/A[7][8]
6-Methyl-5-hepten-2-one~1717~1670N/A[9]

Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)

Compound-CH₃ (next to C=O)-CH₂- (next to C=O)Olefinic Protons (-CH=CH-)Other Key SignalsReference
(E)-4-Hepten-2-one~2.1~3.1~5.4 - 5.6~0.9 (t, terminal -CH₃), ~2.0 (q, allylic -CH₂-)[10]
2-Heptanone~2.1~2.4 (t)N/A~0.9 (t, terminal -CH₃)[11][12]
3-HeptanoneN/A~2.4 (q)N/A~1.0 (t, terminal -CH₃), ~0.9 (t, terminal -CH₃)[6]
4-HeptanoneN/A~2.4 (t)N/A~0.9 (t, terminal -CH₃)[13]
6-Methyl-5-hepten-2-one~2.1~2.4 (t)~5.1~1.6, ~1.7 (s, vinyl methyls)[14]

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)

CompoundC=OOlefinic Carbons (C=C)-CH₃ (next to C=O)Other Key SignalsReference
(E)-4-Hepten-2-one~208~124, ~138~30~13 (terminal -CH₃), ~25 (allylic -CH₂-)[10]
2-Heptanone~209N/A~30~14 (terminal -CH₃), ~23, ~26, ~31 (-CH₂- chain)[11]
3-Heptanone~211N/AN/A~8, ~14 (terminal -CH₃'s), ~18, ~36, ~42 (-CH₂- chain)[6]
4-Heptanone~211N/AN/A~14 (terminal -CH₃), ~17, ~42 (-CH₂- chain)[8][15]
6-Methyl-5-hepten-2-one~208~124, ~132~30~18, ~26 (vinyl methyls), ~22, ~44 (-CH₂- chain)[16]

Table 4: Mass Spectrometry Data (Key Fragment m/z)

CompoundMolecular Ion (M⁺)Base PeakKey FragmentsReference
(E)-4-Hepten-2-one1124369, 41[10]
2-Heptanone1144358 (McLafferty), 71, 99[11][17][18]
3-Heptanone1147143, 57, 85[5][6]
4-Heptanone1144371, 85[7]
6-Methyl-5-hepten-2-one1264369, 83, 111[19]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may need to be optimized for the particular sample and equipment used.

Infrared (IR) Spectroscopy

Objective: To identify functional groups based on their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation: For liquid samples like ketones, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Data Acquisition: The prepared sample is placed in the IR spectrometer. The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands. For ketones, the most prominent peak is the C=O stretching vibration.[1] The presence and position of C=C and =C-H bands are also diagnostic for unsaturated ketones.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure by analyzing the magnetic properties of atomic nuclei.[20][21]

Methodology:

  • Sample Preparation: Approximately 5-25 mg of the ketone is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[22][23] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[23]

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired over a range of 0-12 ppm. For ¹³C NMR, the range is typically 0-220 ppm.

  • Data Analysis: The chemical shifts, integration (for ¹H), and splitting patterns of the peaks are analyzed to deduce the connectivity of atoms in the molecule.[24]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to gain structural information from fragmentation patterns.

Methodology:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for volatile compounds like ketones.[19]

  • Ionization: The sample molecules are ionized, typically by electron impact (EI).[25]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (M⁺) and characteristic fragment ions. Alpha cleavage and the McLafferty rearrangement are common fragmentation pathways for ketones that provide structural clues.[2][18][25]

Visualization of Analytical Logic

The following diagrams illustrate the logical workflow for differentiating ketone isomers and the relationship between spectroscopic techniques and the structural information they provide.

Spectroscopic_Comparison_Workflow cluster_input Input cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_output Output Unknown Unknown Ketone Isomer IR IR Spectroscopy Unknown->IR NMR NMR Spectroscopy (¹H & ¹³C) Unknown->NMR MS Mass Spectrometry Unknown->MS IR_Data Functional Groups (C=O, C=C) IR->IR_Data NMR_Data Connectivity & Stereochemistry NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Identified Isomer (e.g., this compound) IR_Data->Structure NMR_Data->Structure MS_Data->Structure Spectroscopic_Information_Relationship cluster_technique Spectroscopic Technique cluster_info Structural Information Provided IR Infrared (IR) FunctionalGroups Functional Groups IR->FunctionalGroups NMR Nuclear Magnetic Resonance (NMR) NMR->FunctionalGroups Connectivity Atom Connectivity (Carbon Skeleton) NMR->Connectivity Stereochemistry Stereochemistry (e.g., cis/trans) NMR->Stereochemistry MS Mass Spectrometry (MS) MS->Connectivity MolecularFormula Molecular Weight & Formula MS->MolecularFormula

References

A Comparative Guide to the Validation of Analytical Methods for 4-Hepten-2-one Quantification: GC-MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common analytical techniques for the quantification of 4-Hepten-2-one: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The choice of method is critical for obtaining reliable and accurate data in research, development, and quality control. This document presents supporting experimental data, detailed methodologies, and a workflow for analytical method validation.

Method Comparison

This compound is a volatile unsaturated ketone. The selection of an appropriate analytical method for its quantification depends on factors such as the sample matrix, required sensitivity, and the presence of interfering substances.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the volatile nature of this compound, GC-MS is a highly suitable method for its direct analysis. Headspace sampling techniques, such as Headspace-Solid Phase Microextraction (HS-SPME), are often employed to extract and concentrate the analyte from the sample matrix before injection into the GC-MS system. This minimizes matrix effects and enhances sensitivity.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): HPLC is a versatile technique for a wide range of compounds. However, ketones like this compound lack a strong chromophore, making them difficult to detect directly with a UV detector. Therefore, a derivatization step is necessary to attach a UV-absorbing molecule to the analyte. A common derivatizing agent for ketones is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group to form a stable hydrazone that can be readily detected by UV.

Data Presentation: Comparison of Validation Parameters

The following tables summarize typical validation parameters for the quantification of this compound using GC-MS and HPLC-UV with DNPH derivatization. The data presented is representative of what can be achieved with properly validated methods.

Table 1: GC-MS Method Validation Data

Validation ParameterResult
Linearity (R²) > 0.995
Range 1 - 200 ng/mL
Accuracy (% Recovery) 92 - 108%
Precision (RSD%)
- Intra-day< 5%
- Inter-day< 8%
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantitation (LOQ) 1.0 ng/mL
Specificity High (Confirmed by mass spectra)

Table 2: HPLC-UV (with DNPH Derivatization) Method Validation Data

Validation ParameterResult
Linearity (R²) > 0.998
Range 5 - 500 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (RSD%)
- Intra-day< 4%
- Inter-day< 7%
Limit of Detection (LOD) 1.5 ng/mL
Limit of Quantitation (LOQ) 5.0 ng/mL
Specificity Good (Dependent on chromatographic separation)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

GC-MS Method for this compound Quantification

a) Sample Preparation (HS-SPME)

  • Place a 5 mL aliquot of the liquid sample (e.g., beverage) or a known weight of a solid sample (e.g., food homogenate) into a 20 mL headspace vial.

  • Add an appropriate internal standard (e.g., deuterated this compound).

  • Seal the vial with a PTFE-faced silicone septum and an aluminum cap.

  • Incubate the vial at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 20 minutes) to allow for equilibration of the analyte between the sample and the headspace.

  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 15 minutes) to adsorb the volatile compounds.

b) GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection: The SPME fiber is thermally desorbed in the GC inlet at a high temperature (e.g., 250 °C) for a short period (e.g., 2 minutes) in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 112, 97, 69, 43).

HPLC-UV Method for this compound Quantification (with DNPH Derivatization)

a) Derivatization Procedure

  • To a 1 mL aliquot of the sample, add 1 mL of a 0.2% (w/v) solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% (v/v) phosphoric acid.

  • Vortex the mixture and allow it to react at room temperature for 1 hour.

  • After the reaction is complete, the solution can be directly injected into the HPLC system or further purified by solid-phase extraction (SPE) if the matrix is complex.

b) HPLC-UV Analysis

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 50% acetonitrile.

    • Linearly increase to 90% acetonitrile over 15 minutes.

    • Hold at 90% for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 360 nm (the maximum absorbance for the DNPH derivative).

  • Injection Volume: 20 µL.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the analytical method validation process and the signaling pathway for the derivatization reaction.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase define_scope Define Scope & Purpose set_acceptance Set Acceptance Criteria define_scope->set_acceptance specificity Specificity set_acceptance->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis robustness->data_analysis validation_report Validation Report data_analysis->validation_report

Caption: Workflow for Analytical Method Validation.

DNPH_Derivatization_Pathway Heptenone This compound (Ketone) Hydrazone This compound-DNPH (Hydrazone - UV Active) Heptenone->Hydrazone + DNPH (Acid Catalyst) DNPH 2,4-Dinitrophenylhydrazine (Derivatizing Agent) DNPH->Hydrazone

Caption: Derivatization of this compound with DNPH.

comparison of the organoleptic properties of different methyl heptenone isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Organoleptic Properties of Methyl Heptenone Isomers

This guide provides a detailed comparison of the organoleptic properties of various methyl heptenone isomers, focusing on their distinct flavor and fragrance profiles. The information is intended for researchers, scientists, and professionals in the fields of drug development, flavor chemistry, and fragrance science. While comprehensive data is available for the most common isomer, 6-methyl-5-hepten-2-one, information on other isomers is limited, highlighting an area for future research.

Introduction to Methyl Heptenone Isomers

Methyl heptenone (C₈H₁₄O) is a naturally occurring monoterpene ketone found in various plants, including lemongrass and citronella.[1][2] It exists in several isomeric forms, each with unique sensory characteristics that make them valuable in the flavor and fragrance industries. The position of the double bond and the methyl group on the heptenone backbone significantly influences the molecule's interaction with olfactory and gustatory receptors, resulting in a range of distinct aromas and tastes. This guide will focus on the comparison of 6-methyl-5-hepten-2-one, 6-methyl-6-hepten-2-one, and 5-methyl-5-hepten-2-one.

Organoleptic Profile Comparison

The organoleptic properties of methyl heptenone isomers vary significantly. 6-Methyl-5-hepten-2-one is the most well-characterized and widely used isomer due to its complex and pleasant sensory profile. Information on other isomers is sparse, suggesting they are less utilized in commercial applications.

Table 1: Comparison of Organoleptic Properties of Methyl Heptenone Isomers

Property6-Methyl-5-hepten-2-one6-Methyl-6-hepten-2-one5-Methyl-5-hepten-2-one
Synonyms Sulcatone, Prenylacetone
CAS Number 110-93-010408-15-810339-67-0
Odor Profile A complex aroma described as fresh, green, citrusy (specifically lemongrass), and fruity (apple, banana, pear).[3][4][5] It also possesses musty, ketonic, and creamy notes, with some sources describing a unique hint of blue cheese.[3][6][7]Not recommended for fragrance use.No data available
Taste Profile Described as fruity, green, vegetative, musty, and reminiscent of apple and banana.[3] Some sources also note a bittersweet taste similar to pear.[8]No data availableNo data available
Typical Usage Level 0.05-1.0 ppm in consumed food products.[7]Not applicableNot applicable

Experimental Protocols

The characterization of the organoleptic properties of volatile compounds like methyl heptenone isomers relies on sophisticated analytical and sensory evaluation techniques.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific volatile compounds in a sample that contribute to its overall aroma. The method combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[9][10]

Experimental Protocol for GC-O Analysis:

  • Sample Preparation: A solution of the methyl heptenone isomer is prepared in a suitable solvent (e.g., diethyl ether) at a concentration appropriate for sensory detection. For complex matrices, a solvent extraction or headspace analysis may be employed.

  • Gas Chromatography: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to separate the individual volatile compounds.

  • Effluent Splitting: The effluent from the GC column is split between a conventional detector (e.g., a mass spectrometer for chemical identification) and a sniffing port.[11]

  • Olfactory Evaluation: A trained sensory panelist sniffs the effluent at the sniffing port and records the time, intensity, and description of each odor detected.

  • Data Analysis: The data from the chemical detector and the sensory panelist are correlated to identify the specific compounds responsible for the different aroma characteristics.

Descriptive Sensory Analysis

Descriptive sensory analysis is a method used to identify, describe, and quantify the sensory attributes of a product.[4][12] This technique relies on a panel of trained assessors who have been screened for their sensory acuity and trained to use a standardized vocabulary to describe flavors and aromas.

Protocol for Descriptive Sensory Analysis of Methyl Heptenone Isomers:

  • Panel Selection and Training: A panel of 8-12 individuals is selected based on their ability to detect and describe different aromas and tastes. The panel undergoes training to develop a consensus vocabulary for the sensory attributes of methyl heptenone isomers and to calibrate their intensity ratings using reference standards.[13]

  • Sample Preparation: The methyl heptenone isomers are diluted to a safe and appropriate concentration in a neutral medium (e.g., dipropylene glycol for odor, or water with a solubilizer for taste).[3] Samples are presented in coded, identical containers to blind the panelists.

  • Evaluation Procedure: Panelists evaluate the samples in a controlled environment with neutral lighting and good ventilation to prevent sensory fatigue and bias. They assess the odor by sniffing from a smelling strip and the taste by sipping the solution.

  • Data Collection: Panelists rate the intensity of each identified attribute (e.g., citrus, green, fruity, musty) on a structured scale (e.g., a 15-point scale).[12]

  • Data Analysis: The data from all panelists are collected and statistically analyzed to generate a sensory profile for each isomer.

Visualizations

Experimental Workflow for Organoleptic Analysis

cluster_0 Sample Preparation cluster_1 Analytical Evaluation cluster_2 Sensory Evaluation cluster_3 Data Analysis & Profiling Isomer Methyl Heptenone Isomer Dilution Dilution in Neutral Solvent Isomer->Dilution GC_O Gas Chromatography-Olfactometry (GC-O) Dilution->GC_O Sensory_Panel Trained Sensory Panel Dilution->Sensory_Panel GC_MS GC-Mass Spectrometry GC_O->GC_MS Effluent Split Data_Integration Data Integration GC_MS->Data_Integration Descriptive_Analysis Descriptive Analysis Sensory_Panel->Descriptive_Analysis Descriptive_Analysis->Data_Integration Organoleptic_Profile Organoleptic Profile Data_Integration->Organoleptic_Profile

Caption: Workflow for the organoleptic analysis of methyl heptenone isomers.

Logical Relationship of Sensory Descriptors for 6-Methyl-5-hepten-2-one

cluster_odor Odor Profile cluster_taste Taste Profile 6-Methyl-5-hepten-2-one 6-Methyl-5-hepten-2-one Fresh Fresh 6-Methyl-5-hepten-2-one->Fresh Green Green 6-Methyl-5-hepten-2-one->Green Citrus Citrus 6-Methyl-5-hepten-2-one->Citrus Fruity Fruity 6-Methyl-5-hepten-2-one->Fruity Musty Musty 6-Methyl-5-hepten-2-one->Musty Other Other 6-Methyl-5-hepten-2-one->Other Fruity_Taste Fruity 6-Methyl-5-hepten-2-one->Fruity_Taste Green_Taste Green/Vegetative 6-Methyl-5-hepten-2-one->Green_Taste Musty_Taste Musty 6-Methyl-5-hepten-2-one->Musty_Taste Bittersweet Bittersweet 6-Methyl-5-hepten-2-one->Bittersweet Lemongrass Lemongrass Citrus->Lemongrass Apple Apple Fruity->Apple Banana Banana Fruity->Banana Pear Pear Fruity->Pear Ketonic Ketonic Other->Ketonic Creamy Creamy Other->Creamy Blue Cheese Blue Cheese Other->Blue Cheese

Caption: Sensory descriptors for 6-methyl-5-hepten-2-one.

Conclusion

The organoleptic properties of methyl heptenone isomers are of significant interest to the flavor and fragrance industries. The most common isomer, 6-methyl-5-hepten-2-one, possesses a multifaceted and desirable sensory profile, which is well-documented. In contrast, there is a notable lack of publicly available data on the organoleptic characteristics of other isomers such as 6-methyl-6-hepten-2-one and 5-methyl-5-hepten-2-one. This knowledge gap presents an opportunity for further research to fully explore the sensory potential of the entire family of methyl heptenone isomers. The application of standardized experimental protocols, such as Gas Chromatography-Olfactometry and Descriptive Sensory Analysis, will be crucial in elucidating the nuanced flavor and aroma profiles of these compounds.

References

A Comparative Analysis of 6-methyl-5-hepten-2-one and DEET as Insect Repellents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of 6-methyl-5-hepten-2-one and the widely used insect repellent, N,N-Diethyl-meta-toluamide (DEET). The following sections present quantitative data from laboratory studies, detailed experimental protocols, and visualizations of proposed repellent mechanisms to offer a comprehensive overview for research and development purposes.

Efficacy Comparison: Quantitative Data

The repellent efficacy of 6-methyl-5-hepten-2-one and DEET has been evaluated in "arm-in-cage" studies against several medically important mosquito species. The data presented below is sourced from a study by Logan et al. (2010) and other comparative analyses.[1]

Table 1: Percentage Repellency of 6-methyl-5-hepten-2-one and DEET Against Various Mosquito Species

CompoundConcentrationAnopheles gambiaeAedes aegyptiCulex quinquefasciatus
6-methyl-5-hepten-2-one 10%~70%~70%~60%
1%---
0.1%---
0.01%---
0.001%-88.7%-
DEET 10%100%100%100%
1%100%100%100%
0.1%83%100%-
0.01%20.7%100%-
0.001%-88.7%-

Data for 6-methyl-5-hepten-2-one at lower concentrations for all species were not consistently available in the primary source. Dashes indicate data not provided in the cited study.

A notable finding from the research is the enhanced repellency of 6-methyl-5-hepten-2-one when combined with geranylacetone in a 1:1 ratio. This mixture demonstrated significantly higher repellency at lower concentrations compared to DEET against Anopheles gambiae.[1]

Table 2: Repellency of a 1:1 Mixture of 6-methyl-5-hepten-2-one and Geranylacetone vs. DEET Against Anopheles gambiae

Compound/MixtureConcentrationPercentage Repellency
Mixture (6-m-5-h-2-o + geranylacetone) 10%100%
1%100%
0.1%87%
0.01%79.4%
DEET 10%100%
1%100%
0.1%83%
0.01%20.7%

Table 3: Duration of Protection of Formulated Repellents Against Anopheles gambiae

FormulationTime After ApplicationPercentage Repellency
Mixture 1:1 (in formulation) 2 hours98%
4 hours64%
6 hours-
8 hours35%
DEET (in formulation) 2 hours100%
4 hours100%
6 hours100%
8 hours94%

The specific concentration of the active ingredients in the final formulation was not detailed in the source material.

Experimental Protocols

The primary method for evaluating the efficacy of topical insect repellents is the "arm-in-cage" test. The following is a generalized protocol based on World Health Organization (WHO) guidelines.

Arm-in-Cage Repellency Assay

Objective: To determine the repellency and/or complete protection time of a topical repellent against host-seeking female mosquitoes in a controlled laboratory setting.

Materials:

  • Test cages (e.g., 30x30x30 cm) containing a standardized number of host-seeking female mosquitoes (e.g., 50-200) of a specific species.

  • Test substance (6-methyl-5-hepten-2-one or DEET) at desired concentrations in a suitable solvent (e.g., ethanol).

  • Control substance (solvent only).

  • Human volunteers.

  • Protective sleeves to cover the non-treated areas of the arm.

  • Timer.

Procedure:

  • Volunteer Preparation: Volunteers wash their forearms with unscented soap and rinse thoroughly with water. The arms are then allowed to air dry completely.

  • Repellent Application: A precise amount of the test or control substance is applied evenly to a defined area on the volunteer's forearm.

  • Exposure: The treated forearm is inserted into the mosquito cage for a predetermined period (e.g., 3 minutes).

  • Data Collection: The number of mosquito landings and/or probings (attempts to bite) on the treated skin is recorded.

  • Complete Protection Time (CPT): To determine the duration of protection, the exposure is repeated at set intervals (e.g., every 30 minutes) until the first confirmed bite occurs. The time from application to the first bite is recorded as the CPT.

  • Ethical Considerations: All studies involving human volunteers must be conducted with informed consent and adhere to strict ethical guidelines.

Mandatory Visualizations

Experimental Workflow: Arm-in-Cage Assay

ArmInCageWorkflow cluster_prep Preparation Phase cluster_application Application Phase cluster_exposure Exposure & Data Collection Phase cluster_analysis Data Analysis Phase volunteer Volunteer Recruitment & Informed Consent arm_prep Wash & Dry Forearms volunteer->arm_prep application Apply Repellent/ Control to Forearm arm_prep->application mosquito_prep Prepare Cages with Host-Seeking Female Mosquitoes repellent_prep Prepare Test & Control Solutions repellent_prep->application exposure Insert Treated Arm into Mosquito Cage application->exposure observe Record Landings/Probes (e.g., for 3 minutes) exposure->observe cpt_check Check for Bites (for CPT determination) observe->cpt_check calculate_pe Calculate Percentage Repellency observe->calculate_pe determine_cpt Determine Complete Protection Time cpt_check->determine_cpt First Bite Occurs

Caption: Workflow for a typical arm-in-cage insect repellent efficacy test.

Proposed Signaling Pathways

The mechanisms by which these compounds repel insects are complex and involve interactions with the insect's olfactory system.

DEET's Proposed Mechanisms of Action: DEET is thought to work through multiple pathways, primarily by interfering with the insect's ability to detect host cues.[2] One hypothesis is that DEET blocks the olfactory receptors that detect attractants like lactic acid and carbon dioxide.[3] Another theory suggests that DEET has an inherently unpleasant smell to insects, activating repellent pathways. It may also "confuse" the insect's olfactory system, making it difficult to locate a host.

DEET_Mechanism cluster_olfactory Insect Olfactory System cluster_behavior Behavioral Outcome deet DEET Molecule or Odorant Receptor (OR) deet->or Binds to OR orn Olfactory Receptor Neuron (ORN) or->orn Signal Transduction brain Insect Brain orn->brain Nerve Impulse behavior Repellency (Host Avoidance) brain->behavior Behavioral Response host_cue Host Attractant (e.g., Lactic Acid) host_cue->or Normal Binding

Caption: Proposed mechanism of DEET action on insect olfactory receptors.

6-methyl-5-hepten-2-one's Proposed Mechanisms of Action: The role of 6-methyl-5-hepten-2-one is multifaceted. Interestingly, it has been identified as an attractant for some mosquito species, such as Aedes aegypti, activating the Or4 odorant receptor. However, it also exhibits repellent properties. One proposed mechanism for its repellent effect is the competitive inhibition of acetylcholinesterase, an enzyme crucial for nerve impulse transmission. This dual action suggests a complex interaction with the insect's nervous system.

MHO_Mechanism cluster_mho 6-methyl-5-hepten-2-one cluster_pathways Potential Insect Targets cluster_outcomes Behavioral Outcomes mho 6-m-5-h-2-o Molecule or4 Odorant Receptor 4 (Or4) mho->or4 Binds & Activates ache Acetylcholinesterase (AChE) mho->ache Competitively Inhibits attraction Attraction (in some species) or4->attraction Leads to repellency Repellency ache->repellency Leads to

Caption: Dual proposed mechanisms of 6-methyl-5-hepten-2-one in insects.

Conclusion

DEET remains a highly effective and long-lasting insect repellent against a broad range of mosquito species. While 6-methyl-5-hepten-2-one alone shows moderate repellency, its efficacy is significantly enhanced when combined with geranylacetone, particularly at lower concentrations against Anopheles gambiae. The differing and complex mechanisms of action for both compounds present intriguing avenues for further research, including the development of novel repellent formulations that may leverage synergistic effects or target different pathways within the insect nervous system. The dual role of 6-methyl-5-hepten-2-one as both a potential attractant and a repellent warrants further investigation to fully understand its potential in insect behavior modification.

References

A Comparative Guide to the Reactivity of 4-Hepten-2-one and 3-Hepten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two isomers: 4-Hepten-2-one and 3-Hepten-2-one. Understanding the distinct reactivity profiles of these compounds is crucial for their application in organic synthesis, particularly in the development of pharmaceutical agents and other fine chemicals. This document outlines their fundamental structural differences, compares their stability, and explores their differential behavior in common chemical transformations. While direct, side-by-side quantitative kinetic data for these specific isomers is limited in published literature, this guide leverages established principles of organic chemistry and data from analogous systems to provide a robust comparative analysis.

Core Reactivity Differences: The Role of Conjugation

The primary factor governing the disparate reactivity of this compound and 3-Hepten-2-one is the position of the carbon-carbon double bond relative to the carbonyl group.

  • 3-Hepten-2-one is an α,β-unsaturated ketone, where the double bond is conjugated with the carbonyl group. This conjugation results in the delocalization of π-electrons across the O=C-C=C system. This delocalization has profound effects on the molecule's stability and electrophilicity, creating reactive sites at both the carbonyl carbon and the β-carbon.

  • This compound is a β,γ-unsaturated ketone, where the double bond and the carbonyl group are separated by a methylene group, precluding conjugation.[1] Consequently, its reactivity is more characteristic of an isolated ketone and an isolated alkene. A significant aspect of its chemistry is the propensity to isomerize to the more thermodynamically stable conjugated isomer, 3-Hepten-2-one, particularly in the presence of acid or base catalysts.[2]

G cluster_0 3-Hepten-2-one (α,β-unsaturated) cluster_1 This compound (β,γ-unsaturated) 3_Hepten_2_one O=C(CH₃)-CH=CH-CH₂CH₂CH₃ Resonance_Structure ⁻O-C(CH₃)=CH-C⁺H-CH₂CH₂CH₃ 3_Hepten_2_one->Resonance_Structure Resonance Electrophilic_Sites_3 Electrophilic Sites: - Carbonyl Carbon (C2) - β-Carbon (C4) Resonance_Structure->Electrophilic_Sites_3 4_Hepten_2_one O=C(CH₃)-CH₂-CH=CH-CH₂CH₃ Electrophilic_Site_4 Electrophilic Site: - Carbonyl Carbon (C2) 4_Hepten_2_one->Electrophilic_Site_4

Stability Comparison

Conjugated systems are generally more stable than their non-conjugated counterparts due to electron delocalization, which lowers the overall energy of the molecule. Experimental data from heats of hydrogenation of conjugated versus non-conjugated dienes show that conjugated dienes are more stable by approximately 25 kJ/mol.[3][4] This principle extends to unsaturated ketones. Therefore, 3-hepten-2-one is thermodynamically more stable than this compound. This stability difference drives the isomerization of this compound to 3-hepten-2-one under equilibrium conditions.

Reactivity towards Nucleophiles

The differing electronic structures of the two isomers lead to distinct outcomes in reactions with nucleophiles.

Michael (1,4-Conjugate) Addition

The hallmark of α,β-unsaturated ketones is their ability to undergo Michael or 1,4-conjugate addition. In this reaction, a nucleophile attacks the electrophilic β-carbon. This is particularly true for "soft" nucleophiles, such as thiols, cyanides, and cuprates. In contrast, this compound, lacking this conjugated system, does not undergo Michael addition.

Expected Reactivity: 3-Hepten-2-one will readily react with soft nucleophiles via Michael addition to yield a saturated ketone. This compound will not undergo this reaction. Under basic conditions that can also promote isomerization, this compound may first isomerize to 3-hepten-2-one, which then undergoes the Michael addition.

G Start_3 3-Hepten-2-one Product_3 Michael Adduct (Saturated Ketone) Start_3->Product_3 1,4-Addition Start_4 This compound No_Reaction No Michael Addition Start_4->No_Reaction Isomerization Isomerization (Base Catalyst) Start_4->Isomerization Nucleophile Soft Nucleophile (e.g., RSH) Nucleophile->Start_3 Nucleophile->Start_4 Isomerization->Start_3

1,2-Addition to the Carbonyl Group

Both isomers possess a carbonyl group and are therefore susceptible to 1,2-addition, where a nucleophile directly attacks the carbonyl carbon. This pathway is generally favored by "hard" nucleophiles, such as Grignard reagents and organolithium compounds.

Expected Reactivity: Both 3-hepten-2-one and this compound will undergo 1,2-addition with hard nucleophiles to form tertiary alcohols. However, for 3-hepten-2-one, 1,4-addition can be a competing pathway, and the product distribution will depend on the specific nucleophile, solvent, and reaction temperature. For this compound, 1,2-addition is the expected primary pathway for these reagents.

Reduction Reactions

The selectivity of reduction also differs significantly between the two isomers.

Reduction with Hydride Reagents

Sodium borohydride (NaBH₄) is a common reducing agent. For this compound, NaBH₄ is expected to selectively reduce the ketone to a secondary alcohol, leaving the isolated double bond intact. In the case of 3-hepten-2-one, the outcome is more complex. While 1,2-reduction of the carbonyl to an allylic alcohol can occur, 1,4-conjugate reduction of the double bond to give the saturated ketone is also possible, which can then be further reduced to the saturated alcohol. The product distribution is highly dependent on the reaction conditions, including the solvent and the presence of additives like cerium salts (Luche reduction), which can favor 1,2-reduction.[5][6]

Table 1: Predicted Products of NaBH₄ Reduction

ReactantMajor Product(s)
This compound 4-Hepten-2-ol
3-Hepten-2-one A mixture of 3-Hepten-2-ol (1,2-reduction) and Heptan-2-one (1,4-reduction), which may be further reduced to Heptan-2-ol.

Electrophilic Addition to the Alkene

Reactions involving electrophilic attack on the carbon-carbon double bond, such as epoxidation or hydrohalogenation, will also show different reactivity patterns.

Expected Reactivity: The isolated double bond of this compound is expected to react similarly to a typical alkene. In contrast, the double bond in 3-hepten-2-one is part of a conjugated system and is electron-deficient due to the electron-withdrawing effect of the carbonyl group. This makes it less reactive towards electrophiles compared to a typical alkene.

Experimental Protocols

Protocol 1: Comparative Michael Addition with a Thiol

Objective: To compare the rate of Michael addition of a thiol to 3-hepten-2-one versus the rate of any reaction with this compound.

Materials:

  • 3-Hepten-2-one

  • This compound

  • A thiol, e.g., 1-butanethiol

  • A non-nucleophilic base, e.g., triethylamine

  • An appropriate solvent, e.g., acetonitrile

  • Internal standard for GC or NMR analysis, e.g., dodecane

  • Reaction vials, syringes, and standard laboratory glassware

Procedure:

  • Prepare stock solutions of known concentrations of 3-hepten-2-one, this compound, 1-butanethiol, triethylamine, and the internal standard in acetonitrile.

  • In separate reaction vials, combine the stock solutions of either 3-hepten-2-one or this compound with the internal standard.

  • Initiate the reaction by adding the 1-butanethiol and triethylamine stock solutions.

  • At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a dilute acid).

  • Analyze the quenched aliquots by gas chromatography (GC) or ¹H NMR spectroscopy to determine the concentration of the starting material and product(s) relative to the internal standard.

  • Plot the concentration of the starting material versus time to determine the reaction rate.

G Start Prepare Stock Solutions Reaction_Setup Set up parallel reactions: - 3-Hepten-2-one + Thiol + Base - this compound + Thiol + Base Start->Reaction_Setup Initiate Initiate reactions Reaction_Setup->Initiate Sampling Withdraw and quench aliquots at timed intervals Initiate->Sampling Analysis Analyze by GC or NMR Sampling->Analysis Data_Processing Plot concentration vs. time and determine reaction rates Analysis->Data_Processing

Protocol 2: Isomerization Study of this compound

Objective: To monitor the base-catalyzed isomerization of this compound to 3-hepten-2-one.

Materials:

  • This compound

  • A base catalyst, e.g., a catalytic amount of sodium methoxide in methanol

  • An appropriate deuterated solvent for NMR monitoring, e.g., CD₃OD

  • NMR tube

Procedure:

  • Dissolve a known amount of this compound in the deuterated solvent in an NMR tube.

  • Acquire an initial ¹H NMR spectrum.

  • Add a catalytic amount of the base to the NMR tube.

  • Acquire ¹H NMR spectra at regular time intervals.

  • Monitor the disappearance of signals corresponding to this compound and the appearance of signals for 3-hepten-2-one.

  • Integrate the characteristic signals of both isomers to determine their relative concentrations over time.

Spectroscopic Data for Differentiation: ¹H NMR spectroscopy is an effective tool to distinguish between the two isomers. The chemical shifts of the vinylic protons and the protons adjacent to the carbonyl group are characteristic for each structure.

  • 3-Hepten-2-one: The ¹H NMR spectrum is expected to show signals for the α and β vinylic protons, which will be coupled to each other.[7][8]

  • This compound: The ¹H NMR spectrum will show signals for the vinylic protons further downfield and a singlet for the methylene group between the carbonyl and the double bond.

Summary of Reactivity Comparison

Table 2: Summary of Reactivity Differences

Reaction Type3-Hepten-2-one (α,β-unsaturated)This compound (β,γ-unsaturated)
Stability More stable (thermodynamically favored)Less stable; can isomerize to the conjugated isomer
Michael (1,4-) Addition Readily undergoes addition with soft nucleophilesDoes not undergo Michael addition directly
1,2-Addition Undergoes addition with hard nucleophiles (competes with 1,4-addition)Undergoes addition with hard nucleophiles
Reduction (NaBH₄) Can give a mixture of 1,2- and 1,4-reduction productsSelective 1,2-reduction of the ketone
Electrophilic Addition Less reactive alkene due to conjugationReacts as a typical isolated alkene

Conclusion

The presence of conjugation in 3-hepten-2-one fundamentally alters its reactivity compared to the non-conjugated isomer, this compound. 3-Hepten-2-one is a versatile Michael acceptor, readily undergoing 1,4-conjugate additions, a reaction not accessible to this compound. Conversely, this compound behaves as a molecule with two distinct functional groups, an isolated ketone and an alkene, but with the overarching tendency to isomerize to the more stable conjugated system. For professionals in drug development and chemical synthesis, a thorough understanding of these reactivity differences is paramount for designing selective and efficient synthetic routes. The choice of reagents and reaction conditions will critically determine the outcome when working with these or structurally similar unsaturated ketones.

References

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 4-Hepten-2-one Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the subtle differences in the mass spectra of isomers is crucial for accurate compound identification. This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of the geometric isomers of 4-hepten-2-one: (E)-4-hepten-2-one and (Z)-4-hepten-2-one. While geometric isomers often yield very similar mass spectra, minor differences in fragment ion abundances can sometimes be observed.

Comparison of Mass Spectral Data

The primary fragmentation pathways for both (E)- and (Z)-4-hepten-2-one under electron ionization are alpha-cleavage and McLafferty rearrangement, which are characteristic of ketones. Due to the similar structures of the cis and trans isomers, their mass spectra are expected to be nearly identical, showing the same major fragment ions. The molecular ion (M+) for both isomers is observed at a mass-to-charge ratio (m/z) of 112.

m/z Proposed Fragment Ion Formation Pathway Notes
112[C7H12O]+•Molecular IonThe parent ion for both isomers.
97[C6H9O]+Alpha-cleavage (loss of -CH3)Loss of the methyl group adjacent to the carbonyl.
83[C5H7O]+Alpha-cleavage (loss of -C2H5)Loss of the ethyl group from the other side of the carbonyl.
70[C4H6O]+•McLafferty RearrangementA key diagnostic fragment for ketones with a γ-hydrogen.
55[C3H3O]+Further fragmentation
43[CH3CO]+Acylium ionA very common and often abundant fragment for methyl ketones.

Fragmentation Mechanisms

The fragmentation of this compound isomers is driven by the presence of the carbonyl group and the double bond. The most significant fragmentation pathways are:

  • Alpha-Cleavage: This involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. For this compound, two primary alpha-cleavages are possible:

    • Loss of the methyl group (•CH3) to yield an acylium ion at m/z 97.

    • Loss of the propyl group (•C3H7) to form the base peak, the acylium ion [CH3CO]+ at m/z 43.

  • McLafferty Rearrangement: This is a characteristic fragmentation of carbonyl compounds that possess a hydrogen atom on the gamma-carbon relative to the carbonyl group. The molecular ion undergoes a rearrangement through a six-membered transition state, leading to the elimination of a neutral alkene molecule and the formation of a radical cation. In the case of this compound, this results in the loss of propene (C3H6) and the formation of an enol radical cation at m/z 70.

Experimental Protocols

The following is a typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of this compound isomers.

Gas Chromatography (GC) Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Electron Energy: 70 eV.

  • Mass Scan Range: m/z 40-200.

Visualizing the McLafferty Rearrangement

The following diagram illustrates the McLafferty rearrangement, a key fragmentation pathway for this compound.

Caption: McLafferty rearrangement of this compound.

A Comparative Review of Methyl Heptenone Isomers: From Flavor and Fragrance to Pharmaceutical Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, an in-depth understanding of isomeric differences is crucial for harnessing the full potential of bioactive molecules. Methyl heptenone, a naturally occurring ketone, exists in several isomeric forms, each with a unique profile of applications spanning the flavor, fragrance, and pharmaceutical industries. This guide provides a comparative analysis of the key isomers of methyl heptenone, supported by experimental data, to aid in the selection and application of these versatile compounds.

Methyl heptenone and its isomers are valuable compounds found in various essential oils, including those from lemongrass, citronella, and palmarosa. The most common and extensively studied isomer is 6-methyl-5-hepten-2-one, with 6-methyl-6-hepten-2-one and 5-methyl-5-hepten-2-one being other notable isomers.[1] Their utility extends from being key intermediates in the synthesis of vitamins and aroma chemicals to exhibiting promising biological activities.[2]

Physicochemical Properties: A Foundation for Application

The distinct arrangement of the double bond and methyl group in each isomer significantly influences their physical and chemical characteristics, which in turn dictates their suitability for various applications. A summary of the key physicochemical properties is presented below.

Property6-Methyl-5-hepten-2-one6-Methyl-6-hepten-2-one5-Methyl-5-hepten-2-one
Molecular Formula C₈H₁₄OC₈H₁₄OC₈H₁₄O
Molecular Weight ( g/mol ) 126.20126.20[3]126.20[4]
CAS Number 110-93-0[5]10408-15-810339-67-0[4]
Boiling Point (°C) 173 @ 760 mmHg169.4 @ 760 mmHg-
Density (g/mL) 0.855 @ 25°C0.826 @ 25°C[1]-
Refractive Index (n20/D) 1.439--
Odor Strong, fatty, green, citrus-like[5]--
Taste Fruity[5]--

Comparative Applications and Efficacy

The subtle structural variations among methyl heptenone isomers lead to significant differences in their biological and sensory activities.

Flavor and Fragrance Industry

6-Methyl-5-hepten-2-one is a well-established component in the flavor and fragrance industry, prized for its fresh, green, and citrus-like aroma with fruity undertones.[6] It is utilized in a wide range of products, from fine perfumes to food flavorings.[6] The sensory thresholds for this isomer have been determined, providing valuable data for formulation.

Sensory Thresholds for 6-Methyl-5-hepten-2-one
Odor Detection Threshold 50 ppb[7]
Taste Threshold 10 ppm (described as green, vegetative, musty, apple, banana, and green bean-like)[7]

Information on the specific organoleptic properties of 6-methyl-6-hepten-2-one and 5-methyl-5-hepten-2-one is less prevalent in publicly available literature, limiting a direct quantitative comparison.

Insect Repellency

Recent studies have highlighted the potential of 6-methyl-5-hepten-2-one as an effective mosquito repellent.[6] This isomer is a naturally occurring compound found in human skin volatiles that are less attractive to mosquitoes.[6]

Quantitative data from "arm-in-cage" studies demonstrates its efficacy, particularly when combined with other natural compounds like geranylacetone.

Repellency of 6-Methyl-5-hepten-2-one and its Mixtures against Aedes aegypti
Repellent Concentration Repellency (%)
6-Methyl-5-hepten-2-one10%Dose-dependent, with highest repellency at 10%[8]
Mixture of 6-Methyl-5-hepten-2-one and Geranylacetone (1:1 ratio)Low concentrationsExceeded the repellency of DEET[8]
Mixture of 6-Methyl-5-hepten-2-one and Geranylacetone (1:1 ratio)Not specifiedUp to 100%[8]
Antimicrobial Activity

6-Methyl-5-hepten-2-one has demonstrated antibacterial activity against a range of bacteria, though its antifungal activity is considered limited and less effective than other compounds like aldehydes and esters.[9][10] Specific minimum inhibitory concentration (MIC) values, which are crucial for a quantitative comparison, are not widely reported in the literature for any of the isomers.

Pharmaceutical and Drug Development Potential

The biological activities of 6-methyl-5-hepten-2-one suggest its potential as a scaffold for drug development. Recent research has explored its effects on hemostasis, revealing vasorelaxant and anti-platelet aggregation properties.[11] Furthermore, it has been noted for its antioxidant capacity.[11]

A proposed mechanism for the cytoprotective effects of methyl heptenone isomers involves the activation of the Heat Shock Factor 1 (HSF1) signaling pathway.[9] This pathway is a cellular stress response mechanism. It is hypothesized that the α,β-unsaturated ketone structure of these isomers could induce a cellular stress response, leading to the activation of HSF1.[9] Activated HSF1 then promotes the transcription of heat shock proteins (HSPs), which have cytoprotective functions.[9] However, direct experimental evidence confirming the activation of HSF1 by methyl heptenone isomers is currently lacking.

Synthesis of Methyl Heptenone Isomers

Several synthetic routes have been established for the production of methyl heptenone isomers, with the choice of method often depending on the desired isomer and the availability of starting materials.

Comparison of Synthesis Methods for 6-Methyl-5-hepten-2-one
Starting Materials Key Reagents/Catalysts Reaction Conditions Yield Reference
Isobutylene, Acetone, Formaldehyde-310–320°C, 30 MPa, 115 h residence time34% (based on formaldehyde)[2][2]
Isopentenyl chloride, AcetonePhase-transfer catalyst (e.g., benzyltriethylammonium chloride), NaOH solution60–61°C, 3 h65% (based on isopentenyl chloride)[2][2]
6-Methyl-6-hepten-2-oneStrong acid (e.g., p-toluenesulfonic acid)100–300°C~95%[6][6]
Acetylene, AcetoneAlkaline catalyst, Lindlar catalyst, Diketene or alkyl acetoacetateMulti-step process-[6]

Experimental Protocols

Synthesis of 6-Methyl-5-hepten-2-one via Phase-Transfer Catalysis

This method involves the reaction of isopentenyl chloride with acetone in the presence of a phase-transfer catalyst.

Materials:

  • Isopentenyl chloride

  • Acetone

  • Sodium hydroxide (NaOH) solution (48–51%)

  • Benzyltriethylammonium chloride

  • Standard laboratory glassware for reaction, extraction, and distillation

Procedure:

  • Combine isopentenyl chloride, acetone, and the NaOH solution in a mass ratio of 1:3.9:6.5.[2]

  • Add benzyltriethylammonium chloride as the phase-transfer catalyst, at a concentration of 0.4% based on the weight of isopentenyl chloride.[2]

  • Heat the mixture to 60–61°C and stir vigorously for 3 hours.[2]

  • After the reaction is complete, cool the mixture and separate the organic layer.

  • Wash the organic layer with water to remove any remaining NaOH and catalyst.

  • Purify the crude product by distillation to obtain 6-methyl-5-hepten-2-one.

"Arm-in-Cage" Test for Mosquito Repellency

This is a standard method to evaluate the efficacy of mosquito repellents.[6]

Materials:

  • Aedes aegypti mosquitoes (or other relevant species)

  • Test compound solution (e.g., 6-methyl-5-hepten-2-one in ethanol) at various concentrations

  • Solvent control (e.g., ethanol)

  • Cages for housing mosquitoes

  • Human volunteers

Procedure:

  • Mosquito Rearing: Rear Aedes aegypti mosquitoes under controlled laboratory conditions (e.g., 27±1°C, 80±5% relative humidity, 12:12 h light:dark photoperiod).[6]

  • Repellent Application: Apply a defined volume of the test compound solution evenly to the forearm of a human volunteer. Treat the other forearm with the solvent alone as a control.[6]

  • Exposure: Separately introduce the treated and control arms into a cage containing a known number of host-seeking female mosquitoes.[6]

  • Data Collection: Record the number of mosquitoes landing on and/or biting the treated and control arms over a specific period (e.g., 3 minutes).[6]

  • Calculation: Calculate the percent repellency using the formula: % Repellency = [ (C - T) / C ] x 100 Where C is the number of mosquitoes on the control arm, and T is the number of mosquitoes on the treated arm.[6]

Visualizing Synthesis and Proposed Signaling Pathways

To better illustrate the relationships between the synthetic routes and the hypothetical biological mechanism of action, the following diagrams are provided.

Synthesis_Pathways cluster_starting_materials Starting Materials cluster_product Product Isobutylene, Acetone, Formaldehyde Isobutylene, Acetone, Formaldehyde 6-Methyl-5-hepten-2-one 6-Methyl-5-hepten-2-one Isobutylene, Acetone, Formaldehyde->6-Methyl-5-hepten-2-one High Temp & Pressure Isopentenyl Chloride, Acetone Isopentenyl Chloride, Acetone Isopentenyl Chloride, Acetone->6-Methyl-5-hepten-2-one Phase-Transfer Catalysis 6-Methyl-6-hepten-2-one 6-Methyl-6-hepten-2-one 6-Methyl-6-hepten-2-one->6-Methyl-5-hepten-2-one Acid-Catalyzed Isomerization Acetylene, Acetone Acetylene, Acetone Acetylene, Acetone->6-Methyl-5-hepten-2-one Multi-Step Synthesis

Caption: Synthetic pathways to 6-methyl-5-hepten-2-one.

HSF1_Pathway Methyl Heptenone Isomer Methyl Heptenone Isomer Cellular Stress Cellular Stress Methyl Heptenone Isomer->Cellular Stress HSF1 (inactive monomer) HSF1 (inactive monomer) Cellular Stress->HSF1 (inactive monomer) HSF1 (active trimer) HSF1 (active trimer) HSF1 (inactive monomer)->HSF1 (active trimer) trimerization Heat Shock Element (HSE) in DNA Heat Shock Element (HSE) in DNA HSF1 (active trimer)->Heat Shock Element (HSE) in DNA binds to Transcription Transcription Heat Shock Element (HSE) in DNA->Transcription Heat Shock Proteins (HSPs) Heat Shock Proteins (HSPs) Transcription->Heat Shock Proteins (HSPs) Cytoprotective Effect Cytoprotective Effect Heat Shock Proteins (HSPs)->Cytoprotective Effect

Caption: Proposed HSF1 signaling pathway for methyl heptenone isomers.

Conclusion

The isomers of methyl heptenone, particularly 6-methyl-5-hepten-2-one, are compounds of significant industrial and research interest. Their well-established roles in the fragrance and flavor industries are complemented by emerging evidence of their potential as insect repellents and as scaffolds for drug development. While a substantial body of data exists for 6-methyl-5-hepten-2-one, further research is needed to fully characterize the biological activities and sensory profiles of 6-methyl-6-hepten-2-one and 5-methyl-5-hepten-2-one to enable a more comprehensive comparative analysis. The elucidation of the precise molecular mechanisms underlying their biological effects, including the validation of the hypothetical HSF1 signaling pathway, will be crucial for unlocking their full therapeutic potential. This comparative guide serves as a valuable resource for researchers and professionals in selecting the appropriate methyl heptenone isomer for their specific application, while also highlighting areas ripe for future investigation.

References

Safety Operating Guide

Proper Disposal of 4-Hepten-2-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Navigating the complexities of chemical waste management is paramount for laboratory safety and environmental compliance. This document provides essential, step-by-step guidance for the proper disposal of 4-Hepten-2-one, ensuring the safety of researchers, scientists, and drug development professionals. Due to its classification as a flammable and potentially hazardous chemical, adherence to these procedures is critical. Improper disposal can pose significant risks to both human health and the environment.[1]

Hazard Assessment and Classification

Before handling, it is crucial to recognize the hazards associated with this compound. As a ketone, it is classified as an ignitable hazardous waste.[2][3][4] The Safety Data Sheet (SDS) for the related compound 3-Hepten-2-one indicates that it is flammable and its vapors may form explosive mixtures with air.[5] Therefore, this compound must be treated as a flammable and potentially toxic chemical.

Key Physical and Chemical Properties

A summary of key quantitative data for this compound is provided below.

PropertyValue
Molecular Formula C₇H₁₂O[6]
Molecular Weight 112.17 g/mol [6]
CAS Number 24332-22-7, 36678-43-0[6]
Hazard Classification Ignitable Hazardous Waste[3]
Storage Limit (SAA) Up to 55 gallons (institutional limits may be lower, e.g., 25 gallons)[3]
Container Fill Limit Max 90% capacity (leave at least 1-inch headspace)[7][8]

Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must wear the appropriate Personal Protective Equipment (PPE) to prevent exposure.

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[2][9]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[2][9]

Step-by-Step Disposal Protocol

The standard and required procedure for disposing of this compound is collection for treatment by a certified hazardous waste management service.[1][5] In-lab treatment or neutralization is not recommended. Do not dispose of this chemical down the drain or in regular trash.[1][10][11]

1. Container Selection and Management

  • Choose a Compatible Container: Collect liquid this compound waste in a container made of compatible material (e.g., the original container, or a designated polyethylene container for non-halogenated solvents).[7][12][13] The container must be in good condition, free from leaks, and have a secure, tight-fitting screw cap.[4][8][13]

  • Avoid Overfilling: Fill containers to no more than 90% of their capacity, leaving sufficient headspace to allow for vapor expansion.[7][11]

2. Waste Segregation

  • Collect as Flammable, Non-Halogenated Waste: this compound should be collected with other compatible non-halogenated organic solvents.[14][7]

  • Prevent Incompatible Mixing: Never mix this compound waste with incompatible chemicals such as acids, bases, or oxidizers.[14][9] Commingling incompatible waste can lead to violent reactions.[11]

3. Labeling the Waste Container

  • Affix a Hazardous Waste Label: As soon as waste is first added, label the container clearly.[13]

  • Required Information: The label must include:

    • The words "Hazardous Waste".[8][13]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[8][11]

    • If in a mixture, list all chemical constituents with their estimated percentages.[8][10]

    • The associated hazards (e.g., "Flammable", "Toxic").[8]

4. Storage in a Satellite Accumulation Area (SAA)

  • Designated Storage: Store the properly labeled and sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[3][14][8]

  • Safe Placement: The SAA can be a designated area on a benchtop, in a fume hood, or within a dedicated, fire-rated cabinet for flammable liquids.[14][8]

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[3][4][13]

5. Arranging for Disposal

  • Contact EHS: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.[3][12]

  • Follow Institutional Procedures: Adhere to your organization's specific protocols for waste collection requests. Do not transport hazardous waste across the facility yourself.[12]

Experimental Protocols

The universally accepted disposal method for flammable organic solvents like this compound does not involve in-laboratory chemical treatment or neutralization. The established protocol, mandated by regulatory bodies such as the EPA, is the collection and subsequent management by a licensed hazardous waste facility.[3][5] These facilities typically employ methods such as fuel blending for energy recovery in cement kilns or high-temperature incineration to ensure complete and safe destruction.[15]

Disposal Workflow

The following diagram illustrates the procedural workflow for the safe disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Labeling & Storage cluster_disposal Final Disposal A 1. Assess Hazards & Don Appropriate PPE B 2. Select Compatible, Properly Sized Container A->B C 3. Collect Waste as Non-Halogenated Solvent B->C D 4. Segregate from Incompatible Chemicals C->D E 5. Affix 'Hazardous Waste' Label with Full Chemical Name & Hazards D->E F 6. Store in Designated SAA (e.g., Flammable Cabinet) E->F G 7. Keep Container Tightly Closed F->G H 8. Request Pickup from EHS or Certified Vendor G->H I 9. Professional Disposal (e.g., Incineration, Fuel Blending) H->I

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.